Dipotassium adipate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2K/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCGDFZHOEXMP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K2O4 | |
| Record name | POTASSIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894861 | |
| Record name | Potassium adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odourless crystals or crystalline powder | |
| Record name | POTASSIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Approximately 60 g/100 ml water (20 °C) | |
| Record name | POTASSIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
19147-16-1 | |
| Record name | Potassium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493TD6PDYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
151-152 °C (for adipic acid) | |
| Record name | POTASSIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Dipotassium Adipate
Abstract
Dipotassium adipate (C₆H₈K₂O₄), the dipotassium salt of hexanedioic acid, is a compound of significant interest across various scientific and industrial domains.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications. We delve into the fundamental chemistry of its formation through a detailed neutralization protocol, emphasizing the rationale behind each procedural step. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough, practical understanding of this versatile dicarboxylic acid salt.
Introduction and Significance
This compound, identified by CAS Number 19147-16-1, is a white, odorless crystalline powder formed when both carboxylic acid groups of adipic acid are neutralized by potassium ions.[3][4] Adipic acid itself is a naturally occurring dicarboxylic acid found in sources like beets and sugarcane.[3] The resulting salt exhibits high water solubility and stability, making it a valuable component in numerous applications.[3][5]
In the food industry, it is recognized as additive E357, where it functions primarily as an acidity regulator to maintain stable pH levels.[1][3] Its utility extends to cosmetics as a buffering agent and to industrial formulations as a corrosion inhibitor.[3] For pharmaceutical and drug development professionals, this compound serves as a potential electrolyte replenisher in cases of hypokalemia and as a buffering component in formulation studies.
This guide offers an expert-level walkthrough of its synthesis and a detailed examination of its properties, providing a foundational resource for laboratory and industrial applications.
Synthesis of this compound via Acid-Base Neutralization
The most direct and common method for synthesizing this compound is through the neutralization of adipic acid with a stoichiometric amount of potassium hydroxide (KOH). This reaction is a classic acid-base titration driven to completion.
Underlying Chemistry and Stoichiometry
Adipic acid (C₆H₁₀O₄) is a dicarboxylic acid, meaning it has two protons that can be donated from its two carboxyl groups (-COOH). To form the dipotassium salt, both of these acidic protons must react with a strong base like potassium hydroxide. The reaction proceeds in a 1:2 molar ratio: one mole of adipic acid reacts with two moles of potassium hydroxide to yield one mole of this compound and two moles of water.
Reaction Equation: C₆H₁₀O₄ (Adipic Acid) + 2 KOH (Potassium Hydroxide) → K₂C₆H₈O₄ (this compound) + 2 H₂O (Water)
This stoichiometry is critical. Using an insufficient amount of KOH would result in a mixture of unreacted adipic acid, monopotassium adipate, and the desired this compound. Conversely, an excess of KOH would lead to a final product contaminated with the base.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process controls, ensuring the reaction proceeds to completion and yields a high-purity product.
Materials and Reagents:
-
Adipic Acid (C₆H₁₀O₄), high purity
-
Potassium Hydroxide (KOH) pellets or flakes
-
Deionized or Distilled Water
-
Ethanol (for recrystallization)
-
Reaction Vessel (e.g., 500 mL borosilicate beaker)
-
Magnetic Stirrer and Stir Bar
-
Heating Mantle or Hot Plate
-
Digital pH Meter, calibrated
-
Ice Bath
-
Büchner Funnel and Vacuum Flask
-
Whatman Filter Paper
-
Vacuum Oven
Step-by-Step Methodology:
-
Reagent Preparation:
-
Accurately weigh 14.61 g (0.1 mol) of adipic acid and transfer it to the 500 mL reaction vessel.
-
Add approximately 150 mL of deionized water.
-
Gently heat the mixture to 50-60°C while stirring to fully dissolve the adipic acid. Adipic acid's solubility in water increases significantly with temperature.
-
In a separate beaker, carefully prepare the potassium hydroxide solution by dissolving 11.22 g (0.2 mol) of KOH in 100 mL of cold deionized water. Causality: This dissolution is highly exothermic; preparing it in a separate vessel and allowing it to cool prevents uncontrolled temperature spikes in the main reaction.
-
-
Neutralization Reaction:
-
Place the reaction vessel containing the dissolved adipic acid on the magnetic stirrer (without heat).
-
Begin slowly adding the prepared KOH solution to the adipic acid solution dropwise using a burette or dropping funnel.
-
Rationale: A slow, controlled addition is paramount. It allows for the dissipation of the heat generated during the exothermic neutralization reaction, preventing boiling and potential side reactions.
-
Continuously monitor the pH of the mixture using a calibrated pH meter. The initial pH will be acidic. As the KOH is added, the pH will gradually rise. The target endpoint is a neutral pH of approximately 7.0.
-
-
Product Isolation and Purification:
-
Once the neutral pH is achieved and stable, remove the pH probe.
-
Place the reaction vessel in an ice bath and continue stirring for 30-45 minutes.
-
Rationale: The solubility of this compound is lower at reduced temperatures. This cooling step induces crystallization, allowing the solid product to precipitate out of the solution.
-
Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Purification via Recrystallization:
-
Transfer the crude product to a clean beaker.
-
Add a minimal amount of a hot 90:10 water/ethanol mixture until the solid just dissolves.
-
Rationale: Recrystallization is a powerful purification technique. The desired compound is soluble in the hot solvent, while impurities are either insoluble (and can be filtered off) or remain in the cold solvent after the desired product crystallizes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash with a small volume of cold ethanol.
-
-
Drying:
-
Dry the purified this compound crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Rationale: Drying under vacuum at a moderate temperature removes residual water and ethanol without causing thermal decomposition of the product. The final product should be a fine, free-flowing white powder.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
The utility of this compound is dictated by its distinct physical and chemical characteristics.
Key Identifiers and Structural Information
| Property | Value | Source |
| IUPAC Name | dipotassium;hexanedioate | [4][6] |
| CAS Number | 19147-16-1 | [1][7] |
| EC Number | 242-838-1 | [1][7] |
| Molecular Formula | C₆H₈K₂O₄ | [1] |
| Molecular Weight | 222.32 g/mol | [1][4] |
| Canonical SMILES | C(CCC(=O)[O-])CC(=O)[O-].[K+].[K+] | [1][4] |
| InChI Key | GCHCGDFZHOEXMP-UHFFFAOYSA-L | [1][4] |
Physical and Chemical Data
| Property | Description | Source |
| Appearance | White, odorless crystalline powder. | [3][4][5] |
| Solubility | Highly soluble in water (~60 g/100 mL at 20°C). | [3][4] |
| Melting Point | ~185°C (literature value, may vary). | [5] |
| Boiling Point | ~338.5°C (estimated). | [5][8] |
| Stability | Stable under standard conditions. | [5] |
| Reactivity | Reactive with strong oxidizing agents. | [5] |
| Hygroscopicity | Hygroscopic; should be stored in a tightly closed container. | [5] |
| Topological Polar Surface Area | 80.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Analytical Characterization
To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.
-
Acid-Base Titration: A known mass of the synthesized salt can be dissolved in water and titrated with a standardized strong acid (e.g., HCl). The endpoint, detected by a pH meter, can be used to calculate the equivalent weight and confirm the purity of the dipotassium salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will validate the synthesis by showing the disappearance of the broad O-H stretch characteristic of the carboxylic acid starting material (around 3000 cm⁻¹) and the strong, characteristic absorption bands of the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the adipate molecule, ensuring no degradation or side reactions have occurred.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and potassium, which can be compared against the theoretical values calculated from the molecular formula C₆H₈K₂O₄.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazards: The primary hazard is eye irritation (H320).[7][9] Avoid getting the substance in the eyes, on skin, or on clothing.[5][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses.[7] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[7]
-
First Aid:
-
Storage: this compound is hygroscopic.[5] It must be stored in a cool, dry, and well-ventilated area in a tightly closed container to prevent moisture absorption.[5]
-
Fire Safety: The material may be combustible at high temperatures.[5] In case of a fire, use a dry chemical powder for small fires or a water spray/fog for larger fires.[5] Combustion produces carbon oxides (CO, CO₂) and potassium oxide.[5]
Logical Relationships Diagram
Caption: Relationship between properties and applications.
References
-
Potassium adipate. (2026). Grokipedia. [Link]
-
POTASSIUM ADIPATE. Ataman Kimya. [Link]
-
Potassium adipate | C6H8K2O4. PubChem, National Institutes of Health. [Link]
-
This compound, 19147-16-1. The Good Scents Company. [Link]
-
Potassium adipate. Wikipedia. [Link]
-
Potassium adipate - Descrizione. (2023). skin-search.com. [Link]
-
Potassium Adipate or this compound SDS of Manufacturers. Aadhunik Industries. [Link]
Sources
- 1. Potassium adipate - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium adipate or this compound Manufacturers, with SDS [mubychem.com]
- 6. Potassium adipate - Descrizione [tiiips.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound, 19147-16-1 [thegoodscentscompany.com]
- 9. Potassium Adipate or this compound SDS of Manufacturers [adipicacid.net]
An In-depth Technical Guide to the Molecular Structure of Dipotassium Adipate
This guide provides a comprehensive technical overview of the molecular structure and physicochemical properties of dipotassium adipate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the compound's characterization and application.
Introduction: Understanding this compound
This compound, the dipotassium salt of adipic acid, is a compound of significant interest in the pharmaceutical and food industries.[1][2] Its primary role stems from its function as an acidity regulator and buffering agent.[1][2] Chemically, it is identified by the formula C₆H₈K₂O₄ and a molecular weight of approximately 222.32 g/mol .[2][3][4] This white, odorless crystalline powder exhibits high solubility in water, a key characteristic for its various applications.[2][3]
Table 1: Core Identification and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | Dipotassium hexanedioate | [3][4] |
| Chemical Formula | C₆H₈K₂O₄ | [2][3][4] |
| Molecular Weight | ~222.32 g/mol | [2][3][4] |
| CAS Number | 19147-16-1 | [3] |
| Appearance | White, odorless crystalline powder | [1][2][3] |
| Water Solubility | Approx. 60 g/100 mL at 20 °C | [2][3] |
Molecular Structure and Bonding
A thorough understanding of the three-dimensional arrangement of atoms and the nature of the chemical bonds within this compound is crucial for predicting its behavior in various formulations.
The Adipate Dianion
The core of the molecule is the adipate dianion (C₆H₈O₄²⁻), formed by the deprotonation of the two carboxylic acid groups of adipic acid. This dianion consists of a flexible six-carbon backbone. The flexibility of this aliphatic chain allows the molecule to adopt various conformations in solution and in the solid state. The two terminal carboxylate groups (-COO⁻) are where the ionic interaction with the potassium cations occurs.
Crystallographic Analysis: An Inferred Structure
While a specific, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database or other crystallographic repositories, its structure can be inferred with a high degree of confidence by examining the crystal structures of analogous potassium salts of dicarboxylic acids.
Studies on potassium salts of similar dicarboxylic acids reveal that the coordination environment of the potassium ion is a key determinant of the overall crystal packing. The potassium cation typically exhibits a coordination number ranging from 6 to 8, interacting with oxygen atoms from the carboxylate groups of neighboring adipate dianions. These interactions create a complex three-dimensional coordination polymer network.
The adipate dianion itself is expected to adopt a relatively planar, extended conformation in the crystal lattice to maximize packing efficiency and facilitate the coordination of the potassium ions. The C-O bond lengths within the carboxylate groups will be intermediate between a single and a double bond, indicative of delocalized electrons across the O-C-O system.
Caption: Inferred ionic bonding in this compound.
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the functional groups and chemical environment of the atoms within this compound.
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FTIR) spectrum of this compound is dominated by the characteristic vibrations of the carboxylate and methylene groups.
-
Carboxylate Vibrations: The most prominent peaks are the asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO⁻). The asymmetric stretch typically appears as a strong, broad band in the region of 1550-1610 cm⁻¹, while the symmetric stretch is found in the 1400-1450 cm⁻¹ region. The presence of these two distinct bands, in place of the sharp C=O stretch of a carboxylic acid (around 1700-1725 cm⁻¹), is definitive evidence of salt formation.
-
Methylene Vibrations: The C-H stretching vibrations of the methylene (-CH₂-) groups in the aliphatic chain are observed in the 2850-2950 cm⁻¹ region. The scissoring and rocking vibrations of the methylene groups give rise to weaker absorptions in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple. Due to the symmetry of the adipate dianion, two sets of chemically equivalent protons are expected:
-
The four protons on the carbons adjacent to the carboxylate groups (C2 and C5) will appear as a multiplet.
-
The four protons on the central carbons (C3 and C4) will appear as a distinct multiplet, typically at a slightly different chemical shift.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the symmetry of the molecule, showing three distinct signals:
-
A signal for the two equivalent carboxylate carbons (C1 and C6).
-
A signal for the two equivalent carbons adjacent to the carboxylates (C2 and C5).
-
A signal for the two equivalent central carbons (C3 and C4).
-
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to IR spectroscopy. The key Raman bands for this compound are expected to be:
-
C-C Backbone Vibrations: The stretching vibrations of the carbon-carbon single bonds in the aliphatic chain will give rise to distinct Raman signals.
-
Symmetric Carboxylate Stretch: The symmetric stretching vibration of the carboxylate group is often strong and well-defined in the Raman spectrum.
Synthesis and Chemical Reactivity
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from adipic acid and potassium hydroxide.
Materials:
-
Adipic acid (C₆H₁₀O₄)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve a known molar quantity of adipic acid in a minimal amount of warm deionized water with stirring.
-
Neutralization: In a separate vessel, prepare a solution containing two molar equivalents of potassium hydroxide in deionized water.
-
Reaction: Slowly add the potassium hydroxide solution to the adipic acid solution with continuous stirring. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
pH Adjustment: Monitor the pH of the reaction mixture. The addition of potassium hydroxide is complete when the pH reaches a stable value in the neutral to slightly basic range (pH 7-8).
-
Isolation and Purification:
-
The resulting solution of this compound can be concentrated by heating to drive off excess water.
-
The concentrated solution is then cooled to induce crystallization.
-
For higher purity, the crude product can be recrystallized from a water-ethanol mixture.
-
The purified crystals are collected by filtration and dried under vacuum.
-
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Stability
This compound is a stable compound under normal conditions. Its reactivity is primarily associated with the carboxylate groups and the potassium cations.
-
Hygroscopicity: As with many ionic salts, this compound is hygroscopic and should be stored in a dry environment.
-
Thermal Decomposition: Upon heating to high temperatures, this compound will decompose. The decomposition products are typically potassium carbonate, carbon dioxide, and various organic fragments. A detailed thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to determine the precise decomposition temperatures and thermodynamic parameters.
Applications in Research and Drug Development
The primary application of this compound in the pharmaceutical industry is as an excipient, specifically as a buffering agent.[1][5]
-
pH Control in Formulations: The adipate/adipic acid buffer system can be used to maintain the pH of liquid and semi-solid formulations within a desired range. This is critical for the stability and solubility of many active pharmaceutical ingredients (APIs). By controlling the pH, formulators can prevent the degradation of pH-sensitive APIs and enhance their bioavailability.
-
Ionic Strength Modifier: In some formulations, this compound can also be used to adjust the ionic strength, which can influence the solubility and stability of proteins and other large molecules.
-
Potential for Controlled Release: The interaction of the adipate dianion with certain APIs could potentially be explored for developing simple controlled-release formulations, although this is not a primary application.
When considering this compound as an excipient, it is imperative to conduct thorough compatibility studies with the specific API to ensure that there are no detrimental interactions that could affect the safety, efficacy, or stability of the final drug product.
Conclusion
This compound is a well-defined chemical entity with a molecular structure dominated by the ionic interactions between the flexible adipate dianion and potassium cations. Its physicochemical properties, particularly its high water solubility and buffering capacity, make it a valuable excipient in pharmaceutical formulations. A comprehensive understanding of its molecular structure, spectroscopic characteristics, and chemical reactivity, as outlined in this guide, is essential for its effective and reliable application in research and drug development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9794493, Potassium adipate. Retrieved from [Link].
- Grokipedia (2026). Potassium adipate.
-
Wikipedia (2023). Potassium adipate. Retrieved from [Link].
-
Ataman Kimya. POTASSIUM ADIPATE. Retrieved from [Link].
-
Tiiip. Potassium adipate - Descrizione. Retrieved from [Link].
-
Organic Syntheses. Ethyl adipate. Retrieved from [Link].
- Google Patents. Processes for producing monoammonium adipate and conversion of monoammonium adipate to adipic acid.
Sources
An In-Depth Technical Guide to the Core Mechanism of Action of Dipotassium Adipate
Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of dipotassium adipate (E357), a widely utilized food additive. Primarily functioning as an acidity regulator, its efficacy is rooted in the fundamental chemical principles of buffer systems. This document elucidates its chemical properties, the core buffering mechanism, its systemic metabolic fate, and secondary functions. Furthermore, it details standardized experimental protocols for the characterization of its key properties, offering a complete scientific overview for researchers, food scientists, and drug development professionals.
Chemical Identity and Properties of this compound
This compound, also known as potassium adipate, is the dipotassium salt of adipic acid.[1][2] Adipic acid itself is a naturally occurring dicarboxylic acid found in sources like beets and sugarcane. For commercial use, it is synthetically produced. As the potassium salt of a weak acid, its primary role in various applications is to modulate and stabilize pH.[1]
Chemical Structure and Nomenclature
-
IUPAC Name: Dipotassium hexanedioate[3]
-
Chemical Formula: C₆H₈K₂O₄[1]
-
CAS Number: 19147-16-1[2]
-
E Number: E357[1]
The molecule consists of a six-carbon aliphatic chain with carboxylate groups at both ends, each associated with a potassium ion.
Physicochemical Properties
A summary of key physicochemical properties is crucial for understanding its behavior in aqueous systems.
| Property | Value | Source(s) |
| Molecular Weight | 222.32 g/mol | [1][3] |
| Appearance | White, odorless crystalline powder | [1][3][4] |
| Solubility in Water | Approx. 60 g/100 mL (at 20°C) | [1][3] |
| pKa of Adipic Acid (pKa₁) | ~4.43 | N/A |
| pKa of Adipic Acid (pKa₂) | ~5.41 | N/A |
| Melting Point | ~185°C (literature) | [4][5] |
| Boiling Point | ~338.5°C (estimated) | [6] |
Note: pKa values are for the parent adipic acid, which are fundamental to the buffering mechanism of its salt.
The Core Mechanism of Action: Acidity Regulation and Buffering
The principal function of this compound is to act as an acidity regulator, which is a direct consequence of its behavior as a salt of a weak diprotic acid (adipic acid) and a strong base (potassium hydroxide). When dissolved in water, it establishes a buffer system.
Dissociation in Aqueous Solutions
Upon dissolution in an aqueous medium, this compound fully dissociates to yield two potassium ions (K⁺) and an adipate dianion (C₆H₈O₄²⁻). The adipate dianion is the conjugate base of the hydrogen adipate ion (HC₆H₈O₄⁻), which is itself the conjugate base of adipic acid (H₂C₆H₈O₄). This creates a dynamic equilibrium involving the adipate dianion, hydrogen adipate, and adipic acid, allowing the solution to resist significant changes in pH upon the addition of an acid or a base.
Caption: Dissociation and buffering equilibrium of this compound.
The Adipic Acid/Adipate Buffer System
The effectiveness of this buffer system is centered around the two pKa values of adipic acid.
-
Response to Added Acid (H⁺): If an acid is introduced, the hydrogen ions are neutralized by the adipate dianion and the hydrogen adipate ion, shifting the equilibrium to the left to form the more protonated species.
-
C₆H₈O₄²⁻ + H⁺ ⇌ HC₆H₈O₄⁻
-
HC₆H₈O₄⁻ + H⁺ ⇌ H₂C₆H₈O₄
-
-
Response to Added Base (OH⁻): If a base is introduced, the hydroxide ions are neutralized by the available protons from adipic acid and hydrogen adipate, shifting the equilibrium to the right to form the deprotonated species and water.
-
H₂C₆H₈O₄ + OH⁻ ⇌ HC₆H₈O₄⁻ + H₂O
-
HC₆H₈O₄⁻ + OH⁻ ⇌ C₆H₈O₄²⁻ + H₂O
-
This capacity to absorb both acidic and basic shocks makes this compound an effective agent for maintaining a stable pH in food products, preventing spoilage and ensuring consistent flavor and texture.[7][8]
Systemic Fate and Metabolism
For any food additive, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for safety assessment.
ADME Profile
This compound is readily absorbed in the gastrointestinal tract. Once absorbed, it dissociates into potassium and adipate ions.
-
Potassium (K⁺): The potassium ion enters the body's potassium pool and is handled like any other dietary source of potassium, playing a vital role in electrolyte balance and cellular function.
-
Adipate (C₆H₈O₄²⁻): The adipate ion is metabolized through pathways common to other dicarboxylic acids. It is largely metabolized in the body, with any remainder excreted in the urine. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set a group acceptable daily intake (ADI) of 0–5 mg/kg body weight for adipic acid and its salts, underscoring its safety for consumption.[1]
The Metabolic Pathway of Adipic Acid
Adipic acid is primarily metabolized via a pathway analogous to the β-oxidation of fatty acids.[9][10] This process involves the conversion of adipic acid into intermediates that can enter the Krebs cycle (citric acid cycle). A key step is the degradation into succinyl-CoA and acetyl-CoA.[9] This biological pathway allows the body to process and utilize the adipate molecule.
Caption: Metabolic fate of adipic acid via β-oxidation.
Secondary Mechanism: Sequestrant Action
Beyond its primary role as a pH regulator, this compound can also function as a sequestrant.[11] Sequestrants, also known as chelating agents, improve the quality and stability of food products by forming stable complexes with polyvalent metal ions like iron, copper, and nickel.[12][13][14] These metal ions can act as catalysts for oxidative reactions that lead to rancidity in fats and degradation of vitamins and colors.[11][14] By binding these ions, this compound renders them chemically inert, thereby preventing spoilage and extending product shelf-life.[13][15]
Experimental Protocols for Characterization
To validate the functional properties of this compound, specific analytical methods are employed. The determination of the pKa values of its parent acid is fundamental to quantifying its buffering capacity.
Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and highly precise method for determining the acid dissociation constants (pKa) of a substance.[16]
Objective: To determine the pKa₁ and pKa₂ values of adipic acid.
Materials:
-
Adipic acid standard
-
0.1 M standardized sodium hydroxide (NaOH) solution
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Deionized water
Methodology:
-
Preparation: Accurately weigh a known amount of adipic acid and dissolve it in a known volume of deionized water in the beaker.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a constant, moderate speed. Record the initial pH.
-
Data Collection: Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Endpoint Detection: Continue adding titrant and recording pH values until the pH has risen significantly and stabilized at a high value, well past the second equivalence point.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve for a diprotic acid will show two inflection points. The pH at the halfway point to the first equivalence point corresponds to pKa₁, and the pH at the halfway point between the first and second equivalence points corresponds to pKa₂.
Regulatory Status and Safety
This compound is recognized as a safe food additive by major international regulatory bodies. The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety.[1][17] All food additives that were permitted for use in the EU before January 2009 are subject to a systematic re-evaluation by EFSA to ensure they meet the latest scientific standards.[17][18] The established acceptable daily intake (ADI) for adipic acid and its salts is 0-5 mg/kg of body weight.[1]
Conclusion
The mechanism of action of this compound is elegantly simple and effective, relying on the fundamental chemistry of its parent dicarboxylic acid. Its primary function as an acidity regulator is achieved through the formation of a robust buffer system capable of neutralizing both acids and bases. This action is complemented by its secondary role as a sequestrant, which further enhances food stability by inactivating pro-oxidative metal ions. Its well-understood metabolic fate and favorable safety profile, confirmed by major regulatory agencies, solidify its position as a versatile and reliable additive in the food industry.
References
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Sequestrant - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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What Is Sequestrant Molecular Gastronomy Glossary - Amazing Food Made Easy. (n.d.). Retrieved January 14, 2026, from [Link]
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Sequestrants – EU Specialty Food Ingredients. (n.d.). Retrieved January 14, 2026, from [Link]
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Raising agents, glazing agents and sequesterants for the food industry. (n.d.). Retrieved January 14, 2026, from [Link]
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E357 (potassium adipate) – what is it? | Properties, application | antioxidants and acidity regulators | Foodcom S.A. (n.d.). Retrieved January 14, 2026, from [Link]
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Potassium adipate. (2023, April 13). Retrieved January 14, 2026, from [Link]
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Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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"Physical and chemical properties of dipotassium adipate"
An In-Depth Technical Guide to the Physical and Chemical Properties of Dipotassium Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₈K₂O₄) is the potassium salt of adipic acid, a six-carbon dicarboxylic acid.[1][2] While its application as a food additive (E357) for acidity regulation is well-documented, its potential in the pharmaceutical sciences as a versatile excipient is of growing interest to researchers and formulation scientists.[3] This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind its behavior, presents detailed experimental protocols for its characterization, and explores its functional applications in research and drug development. The information herein is intended to empower scientists to leverage the unique properties of this compound in creating stable, effective, and reliable pharmaceutical formulations.
Chemical Identity and Structure
This compound is formed by the neutralization of the two carboxylic acid groups of adipic acid with two equivalents of a potassium base.
-
IUPAC Name: Dipotassium hexanedioate[4]
-
Synonyms: Potassium adipate, Adipic acid dipotassium salt[4]
-
CAS Number: 19147-16-1[2]
-
Molecular Formula: C₆H₈K₂O₄[5]
-
Molecular Weight: 222.32 g/mol [5]
The molecular structure consists of a central six-carbon aliphatic chain, flanked by two carboxylate groups that are ionically bonded to potassium cations (K⁺).
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of an excipient are critical determinants of its functionality and suitability in a formulation. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | White, odorless crystalline powder. | [2][6] |
| Molecular Weight | 222.32 g/mol | [5] |
| Solubility in Water | Approx. 60 g/100 mL (at 20 °C). | [4][6] |
| Melting Point | ~185 °C (literature value for the salt). Note: Often cited as 151-152 °C, which is the melting point of the parent adipic acid. | [2][4][7] |
| Boiling Point | ~338.5 °C (estimated, often cited for adipic acid). | [2][7][8] |
| Topological Polar Surface Area | 80.3 Ų | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Chemical Reactivity and Stability
Understanding the stability and reactivity profile of this compound is essential for predicting its compatibility with active pharmaceutical ingredients (APIs) and other excipients.
-
Stability: The compound is stable under standard storage conditions.[2]
-
Hygroscopicity: As an ionic salt, this compound is hygroscopic and should be stored in tightly sealed containers to protect it from moisture. Excess moisture can lead to clumping and may affect dissolution behavior.
-
Incompatibilities: It is reactive with strong oxidizing agents.[2] Contact with strong acids will convert the adipate salt back to the less soluble adipic acid, causing precipitation if the concentration is sufficiently high.
-
Thermal Decomposition: When heated to decomposition, it is expected to produce carbon oxides (CO, CO₂) and potassium oxide.
Experimental Protocols for Characterization
This section provides step-by-step methodologies for the synthesis and characterization of this compound, grounded in established chemical and pharmaceutical analysis principles.
Synthesis via Acid-Base Neutralization
This protocol describes the synthesis of this compound from adipic acid and potassium hydroxide. The choice of this method is based on its simplicity, high yield, and stoichiometric precision.
Methodology:
-
Reagent Preparation: Prepare a 1.0 M solution of potassium hydroxide (KOH) in deionized water. Accurately weigh a stoichiometric amount of adipic acid (molar mass: 146.14 g/mol ).
-
Dissolution: In a reaction vessel equipped with a magnetic stirrer, dissolve the adipic acid in a minimal amount of deionized water with gentle heating (~40-50°C) to form a slurry or solution.
-
Titration/Neutralization: Slowly add the 1.0 M KOH solution to the adipic acid slurry dropwise. A 2:1 molar ratio of KOH to adipic acid is required. Monitor the pH of the solution continuously with a calibrated pH meter. The target endpoint is a stable pH between 8.0 and 9.0.
-
Crystallization: Once neutralization is complete, reduce the volume of the solution by gentle heating under vacuum to induce crystallization. Alternatively, cool the solution slowly to 0-4°C to precipitate the product.
-
Isolation and Washing: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials or excess base. Ethanol is chosen as the wash solvent due to the low solubility of the salt in it, thus minimizing product loss.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
Caption: Workflow for the Synthesis of this compound.
Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility, a critical parameter for predicting dissolution behavior in vivo.[1] The shake-flask method is a gold-standard technique for this purpose.[9]
Methodology:
-
System Preparation: In several sealed vials, add an excess amount of finely powdered this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., deionized water, phosphate buffer pH 7.4). The presence of excess solid is crucial to ensure saturation is reached.[1]
-
Equilibration: Place the vials in an isothermal shaker bath set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. To ensure complete removal of undissolved solid, withdraw a sample from the supernatant using a syringe and pass it through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with the solvent. Analyze the concentration of the adipate anion using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Thermal Gravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the material.[10] This is vital for determining maximum processing temperatures during manufacturing (e.g., drying, hot-melt extrusion).
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a tared TGA pan (typically alumina or platinum).
-
Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under a controlled atmosphere of inert gas, such as nitrogen, flowing at a constant rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Data Interpretation: The resulting thermogram will plot mass loss (%) versus temperature. Analyze the data to identify the onset temperature of decomposition and the temperatures corresponding to specific mass loss events. The derivative of this curve (DTG) can be used to pinpoint the temperature of maximum decomposition rate.[11]
Applications in Research and Drug Development
The properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly for oral solid dosage forms. Its functions are analogous to those of other dicarboxylate salts like sodium adipate.[12][13]
pH Regulation and Buffering Agent
For APIs with pH-dependent solubility, maintaining a stable pH microenvironment within the dosage form as it transits the gastrointestinal tract is critical for consistent dissolution and absorption.[12] As the salt of a weak acid (adipic acid, pKa₁ ≈ 4.4, pKa₂ ≈ 5.4), this compound acts as an effective buffering agent.[14]
-
Mechanism of Action: Upon dissolution, the adipate ions (C₆H₈O₄²⁻) can accept protons from the gastric fluid, buffering the local environment and preventing a sharp drop in pH that could cause a weakly basic drug to precipitate. This ensures the drug remains in a dissolved state for longer, facilitating absorption.
Caption: Role of this compound as a Buffering Agent.
Potential as a Pore-Former in Controlled-Release Matrices
In insoluble matrix tablet formulations (e.g., those using ethylcellulose), drug release can be slow and incomplete. Highly water-soluble excipients like this compound can be incorporated to act as pore-formers.[12]
-
Mechanism of Action: When the tablet comes into contact with gastrointestinal fluid, the this compound particles dissolve, leaving behind a network of channels and pores within the insoluble matrix. This porous network increases the surface area available for the API to dissolve and diffuse out of the tablet, allowing for a more controlled and predictable release profile.
Salt Formation for API Stabilization and Solubility Enhancement
While this compound itself is an excipient, its parent acid, adipic acid, can be used to form salts with basic APIs. The principles guiding this application are relevant. Salt formation is a primary strategy to improve the physicochemical properties of an API, such as melting point, stability, and, most commonly, aqueous solubility.[15] The selection of adipate as a counter-ion can offer a balance of desirable properties for specific drug candidates.
Safety and Handling
This compound is generally recognized as safe (GRAS) for its use in food products.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group acceptable daily intake (ADI) of 0–5 mg/kg body weight for adipic acid and its salts.[6]
-
Handling: Standard laboratory practices should be observed. Wear safety glasses and gloves. Handle in a well-ventilated area to avoid dust formation.[2]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers to protect from moisture.
Conclusion
This compound is a multifunctional compound with well-defined physical and chemical properties that make it a compelling candidate for pharmaceutical applications. Its high water solubility, buffering capacity, and thermal stability position it as a valuable excipient for formulators seeking to overcome challenges related to the pH-dependent solubility of APIs and to design robust controlled-release dosage forms. The experimental protocols and functional insights provided in this guide offer a solid foundation for researchers to explore and validate the use of this compound in their drug development programs.
References
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Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025). Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
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Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). Organic Process Research & Development. Retrieved January 14, 2026, from [Link]
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Solubility & Method for determination of solubility. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved January 14, 2026, from [Link]
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POTASSIUM ADIPATE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved January 14, 2026, from [Link]
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Reagent, Sodium adipate, 100 grams, each. (n.d.). Loba Chemie. Retrieved January 14, 2026, from [Link]
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Potassium adipate. (2023, April 13). Tiiip. Retrieved January 14, 2026, from [Link]
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Specifications, Uses, SDS of Sodium Adipate Manufacturers. (n.d.). Aadhunik Industries. Retrieved January 14, 2026, from [Link]
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Potassium adipate. (2026, January 7). Grokipedia. Retrieved January 14, 2026, from [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Washington. Retrieved January 14, 2026, from [Link]
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Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) results for potassium citrate. (n.d.). MOST Wiedzy. Retrieved January 14, 2026, from [Link]
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Sodium adipate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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1H NMR spectrum of PTA and FTIR spectra of DDM, TEP, and PTA. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Potassium adipate | C6H8K2O4. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Thermogravimetric Analysis – TGA. (n.d.). NETZSCH. Retrieved January 14, 2026, from [Link]
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TGA/DTG/DTA diagrams from heating of pure KCl and NaCl separately and together. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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POTASSIUM ADIPATE. (2025, August 24). precisionFDA. Retrieved January 14, 2026, from [Link]
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This compound, 19147-16-1. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of Dipotassium Adipate in Water and Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of dipotassium adipate, a compound of significant interest in pharmaceutical and chemical research. We will delve into the theoretical underpinnings of its solubility, present available quantitative data, and provide detailed, field-proven experimental protocols for determining its solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in various solvent systems.
Introduction to this compound and its Physicochemical Properties
This compound, with the chemical formula K₂C₆H₈O₄, is the potassium salt of adipic acid.[1] It presents as a white, odorless crystalline powder.[2] As a salt of a dicarboxylic acid, its solubility is heavily influenced by the ionic nature imparted by the potassium ions and the hydrogen-bonding capabilities of the carboxylate groups.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈K₂O₄ | [1] |
| Molecular Weight | 222.32 g/mol | [2] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 185 °C (literature) | [1] |
Understanding these fundamental properties is crucial for predicting and interpreting its solubility behavior in different solvent environments.
The Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a highly polar and ionic compound, its solubility is primarily dictated by its interactions with the solvent molecules.
In polar protic solvents like water, the high dielectric constant and the ability to form strong hydrogen bonds facilitate the dissolution of ionic compounds. The water molecules can effectively solvate the potassium cations (K⁺) and the adipate anions (C₆H₈O₄²⁻), overcoming the lattice energy of the crystal structure.
In polar aprotic solvents , such as acetone, while there is a significant dipole moment, the absence of acidic protons limits their ability to form strong hydrogen bonds with the carboxylate groups of the adipate anion. Consequently, the solubility is expected to be lower than in water.
In nonpolar solvents , like hexane or toluene, the van der Waals forces are the predominant intermolecular interactions. These weak forces are insufficient to overcome the strong ionic attractions within the this compound crystal lattice, leading to very low solubility.
The following diagram illustrates the key factors influencing the dissolution process of this compound in a polar solvent like water.
Caption: Dissolution mechanism of this compound in a polar solvent.
Solubility of this compound in Water
This compound is known to be highly soluble in water.[1][2] This is attributed to the strong ion-dipole interactions between the potassium and adipate ions and the water molecules.
Quantitative Solubility in Water:
| Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 20 | ~60 | [2][3] |
Temperature Dependence of Aqueous Solubility
Solubility of this compound in Organic Solvents
The solubility of this compound in organic solvents is expected to be significantly lower than in water, due to the reduced polarity and hydrogen bonding capacity of most organic liquids.
Qualitative Solubility in Common Organic Solvents:
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Moderately Soluble | Can form hydrogen bonds and has a relatively high dielectric constant. |
| Ethanol | Polar Protic | Sparingly Soluble | Lower polarity and dielectric constant compared to methanol. |
| Acetone | Polar Aprotic | Slightly Soluble | Lacks hydrogen bond donating ability, limiting its interaction with the adipate anion. |
| Dichloromethane | Nonpolar | Insoluble | Low polarity and inability to form strong interactions with the ionic salt. |
| Hexane | Nonpolar | Insoluble | Very low polarity, unable to overcome the crystal lattice energy. |
It is crucial to note that the above table is based on theoretical principles. Experimental verification is essential for obtaining accurate solubility data.
Experimental Protocols for Solubility Determination
The following protocols provide detailed, step-by-step methodologies for the experimental determination of this compound solubility.
Protocol 1: Determination of Aqueous Solubility as a Function of Temperature
This protocol is based on the isothermal method, where a saturated solution is prepared at a specific temperature and the concentration of the dissolved solute is determined gravimetrically.
Materials and Equipment:
-
This compound (analytical grade)
-
Distilled or deionized water
-
Temperature-controlled water bath or shaker
-
Calibrated thermometer
-
20 mL glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringes with filters (0.45 µm pore size)
-
Pre-weighed weighing dishes
-
Analytical balance (readable to 0.1 mg)
-
Drying oven
Experimental Workflow:
Caption: Workflow for determining aqueous solubility.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a known mass of distilled water in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled water bath set to the desired temperature. Stir the solution vigorously using a magnetic stirrer for at least 24 hours to ensure that equilibrium is reached.
-
Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed weighing dish and record the exact mass of the solution.
-
Drying: Place the weighing dish in a drying oven set at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105 °C).
-
Weighing: Once all the water has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound.
-
Constant Mass: Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation: The solubility (S) in grams per 100 mL of water can be calculated using the following formula:
S = (mass of dried salt / mass of water in the aliquot) * 100
The mass of water in the aliquot is the difference between the mass of the solution and the mass of the dried salt.
Protocol 2: Determination of Solubility in Organic Solvents
A similar gravimetric method can be employed to determine the solubility in organic solvents.
Modifications for Organic Solvents:
-
Solvent Selection: Choose analytical grade organic solvents.
-
Safety Precautions: Work in a well-ventilated fume hood, especially when using volatile or flammable solvents.
-
Drying Temperature: The drying temperature in the oven should be adjusted to be above the boiling point of the organic solvent but below the decomposition temperature of this compound. A vacuum oven may be beneficial for removing high-boiling point solvents at lower temperatures.
-
Sealing: Ensure the vials are tightly sealed to prevent solvent evaporation during equilibration, especially for volatile solvents.
Conclusion
This compound exhibits high solubility in water, a characteristic driven by its ionic nature. Its solubility in organic solvents is expected to be significantly lower and dependent on the polarity and hydrogen bonding capabilities of the solvent. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the solubility of this compound in various solvent systems. Accurate solubility data is fundamental for the successful design of formulations, crystallization processes, and other applications in the pharmaceutical and chemical industries.
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"Thermodynamic properties of dipotassium adipate"
An In-Depth Technical Guide to the Thermodynamic Properties of Dipotassium Adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential thermodynamic properties of this compound (C₆H₈K₂O₄), a potassium salt of the dicarboxylic adipic acid. While this compound sees use as an acidity regulator in the food industry, its behavior in aqueous solutions is of significant interest to pharmaceutical and materials scientists for its potential role in formulation, stability, and process chemistry.[1] This document moves beyond a simple data sheet to offer a foundational understanding of the key thermodynamic characteristics of this compound. It details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for determining critical parameters such as solubility, thermal stability, and solution behavior. Furthermore, it introduces thermodynamic models, like the Pitzer equations, essential for predicting these properties in complex, high-ionic-strength solutions. The synthesis of experimental methodology and theoretical modeling herein serves as a robust framework for researchers engaged in the characterization of ionic organic compounds.
Introduction: The Scientific Imperative for Thermodynamic Characterization
This compound, the dipotassium salt of hexanedioic acid, is a simple organic salt with the chemical structure K⁺⁻OOC(CH₂)₄COO⁻K⁺. Its properties as a food additive, E number E357, are well-established.[1][2] However, the thermodynamic behavior of this and similar dicarboxylate salts in aqueous solutions is a critical area of study for several advanced applications. In pharmaceutical sciences, understanding the solubility, solution activity, and thermal stability of salts is paramount for drug formulation, predicting shelf-life, and designing crystallization processes.
The thermodynamic properties dictate how a substance will behave under changing conditions of temperature, pressure, and composition. For an ionic species like this compound, these properties govern its interaction with water, influencing factors from dissolution rates to the colligative properties of the resulting solution. This guide provides the necessary scientific framework for a thorough investigation of these characteristics.
Physicochemical and Solution Properties
A baseline understanding of the fundamental physicochemical properties is the starting point for any in-depth thermodynamic analysis.
Core Properties
This compound is typically encountered as a white, odorless crystalline powder.[3] Key identifying information is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 19147-16-1 | [3][4] |
| Molecular Formula | C₆H₈K₂O₄ | [2][3] |
| Molecular Weight | 222.32 g/mol | [1][2] |
| Appearance | White crystalline powder | [2][5] |
Solubility in Aqueous Media
Solubility is a cornerstone thermodynamic property. For this compound, the reported solubility is approximately 60 g per 100 mL of water at 20°C.[3][6] This high solubility indicates strong ion-dipole interactions between the potassium and adipate ions and water molecules. However, a single data point is insufficient for comprehensive analysis. A full thermodynamic characterization requires determining the solubility curve as a function of temperature.
The isothermal saturation method is a robust and widely used technique to determine the temperature-dependent solubility of a compound.
Causality and Rationale: This method ensures that the system reaches true thermodynamic equilibrium at each target temperature. By approaching equilibrium from both undersaturated and supersaturated states (when possible), one can confirm the accuracy of the solubility limit and avoid artifacts from metastable states.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a jacketed glass vessel equipped with a magnetic stirrer. The excess solid phase is crucial to ensure saturation is maintained throughout the experiment.
-
Equilibration: Set the circulator for the vessel jacket to the first target temperature (e.g., 283.15 K / 10°C). Allow the suspension to stir for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at sequential time points until the concentration plateaus.
-
Sampling: Stop the stirring and allow the undissolved solid to settle for at least 1-2 hours while maintaining the temperature. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled pipette fitted with a fine filter (e.g., a syringe filter) to prevent aspiration of solid particles.
-
Quantification: Transfer the aliquot to a volumetric flask and dilute as necessary. Analyze the concentration of this compound using a suitable analytical technique. Gravimetric analysis (evaporating the solvent and weighing the residual salt) is a straightforward method. Alternatively, techniques like ion chromatography could be used.
-
Iteration: Increase the temperature of the circulating bath to the next setpoint (e.g., 293.15 K, 303.15 K, etc.) and repeat steps 2-4.
-
Data Analysis: Plot the measured solubility (in mol·kg⁻¹ or g/100g water) as a function of temperature (in Kelvin).
Below is a diagram illustrating the experimental logic for determining the solubility curve.
Thermal Properties and Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding the stability, decomposition, and phase behavior of materials.[7][8] While some sources cite a melting point around 185°C for this compound, this data is often presented without clear experimental validation and may be conflated with other substances.[2][5] A systematic thermal analysis is required for authoritative characterization.
Expert Insight: For a hygroscopic or hydrated salt, it is critical to run TGA before DSC.[5] TGA will identify the temperature at which water is lost. If a DSC experiment is run through this temperature range, the large endotherm from water evaporation can obscure other important transitions, such as a glass transition or a subtle polymorphic phase change.[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and the composition of hydrated salts.[10]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).[11]
-
Experimental Conditions: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) to prevent oxidative decomposition.[11]
-
Thermal Program: Heat the sample at a constant rate, for example, 10°C/min, from ambient temperature to a final temperature well above any expected decomposition (e.g., 600°C).
-
Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition or dehydration. The derivative of this curve (DTG) can be plotted to clearly identify the temperature of the maximum rate of mass loss.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[12]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (2-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid; for samples that may release volatiles, a pinhole lid is recommended.
-
Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Execute a heat-cool-heat cycle. For example:
-
Heat 1: Ramp from 25°C to 200°C at 10°C/min. This removes any prior thermal history.
-
Cool: Cool from 200°C to -20°C at 10°C/min.
-
Heat 2: Ramp from -20°C to 250°C at 10°C/min. The data from this second heating scan is typically used for analysis of melting points and other transitions.
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) will appear as peaks. The integrated area of a melting peak corresponds to the enthalpy of fusion (ΔHfus).
Thermodynamic Modeling of Aqueous Solutions
For electrolyte solutions where ion-ion interactions are significant, ideal solution theories are inadequate. The behavior of aqueous this compound, especially at concentrations relevant to industrial or pharmaceutical processes, must be described using models that account for these non-ideal interactions.
Activity Coefficients
The activity coefficient (γ) is a factor that corrects the molar concentration to account for deviations from ideal thermodynamic behavior.[13] For an electrolyte like this compound (K₂A), which dissociates into 2K⁺ and A²⁻ ions, we are often interested in the mean ionic activity coefficient (γ±).
The Pitzer Model
The Pitzer model is a powerful and widely used semi-empirical framework for calculating activity coefficients and other thermodynamic properties in electrolyte solutions, valid up to high ionic strengths.[14][15] The equations are derived from a virial expansion of the excess Gibbs free energy.[16]
The Pitzer equation for the mean ionic activity coefficient (γ±) of a 2:1 electrolyte like this compound involves several terms:
-
A Debye-Hückel term for long-range electrostatic interactions.
-
Virial coefficients (β⁽⁰⁾, β⁽¹⁾, and Cᵠ) that account for short-range binary (cation-anion) and ternary (ion-ion-ion) interactions.[17]
Conclusion
The thermodynamic characterization of this compound is a multi-faceted task that combines precise experimental measurement with robust theoretical modeling. This guide has outlined the foundational properties and provided detailed, scientifically-grounded protocols for determining solubility and thermal behavior. The isothermal saturation method provides reliable solubility data as a function of temperature, while a combined TGA/DSC approach yields a complete picture of thermal stability and phase transitions. For describing the non-ideal behavior of its aqueous solutions, the Pitzer model stands as the authoritative framework. By following the methodologies presented here, researchers can build a comprehensive thermodynamic profile of this compound, enabling its effective application in drug development, materials science, and process chemistry.
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Pitzer equations. (n.d.). Wikipedia. Retrieved from [Link]
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Ferreira, L. A., & Vital, B. (2020). Estimation of the Pitzer Parameters for 1–1, 2–1, 3–1, 4–1, and 2–2 Single Electrolytes at 25 °C. Journal of Chemical & Engineering Data, 65(4), 1735–1747. Retrieved from [Link]
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Ge, X., Zhang, M., Guo, M., & Wang, J. (2018). Comparison Among Pitzer Model and Solvation Models. Calculation of Osmotic and Activity Coefficients and Dilution Enthalpy for Single-Electrolyte Aqueous Solutions. Industrial & Engineering Chemistry Research, 57(29), 9654–9673. Retrieved from [Link]
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Baumann, A., Gaona, X., & Altmaier, M. (2021). Improved Pitzer activity model for Tc(iv) solubility and hydrolysis in the Tc(iv)–Na+–K+–Ca2+–Mg2+–H+–Cl−–OH−–H2O(l) system. Dalton Transactions, 50(40), 14217-14231. Retrieved from [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ University of New Haven. Retrieved from [Link]
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Potassium adipate or this compound Manufacturers, with SDS. (n.d.). Muby Chemicals. Retrieved from [Link]
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DSC vs TGA: A Simple Comparison Guide. (2024). ResolveMass Laboratories Inc.. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved from [Link]
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Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal. (2016). ResearchGate. Retrieved from [Link]
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Determination of experimental excess molar properties for mixtures of carboxylic acids. (2017). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to Dipotassium Adipate: From Synthesis to Application
This in-depth technical guide provides a comprehensive literature review of dipotassium adipate, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to deliver field-proven insights into the synthesis, properties, and diverse applications of this versatile compound. This guide is structured to provide a deep understanding of the causality behind experimental choices and to serve as a self-validating system for the protocols described herein.
Introduction to this compound
This compound, the dipotassium salt of adipic acid, is a white, odorless crystalline powder with the chemical formula C₆H₈K₂O₄.[1] It is highly soluble in water, with a solubility of approximately 60 g/100 mL at 20°C.[1] This compound is widely recognized for its utility across various industries, primarily due to its chemical stability and functional properties.
As a food additive, it is designated with the E number E357, where it functions primarily as an acidity regulator.[1][2] Beyond the food industry, its applications extend to cosmetics, where it acts as a buffering agent, and in industrial settings as a corrosion inhibitor.[1] For drug development professionals, this compound is of interest as a potential pharmaceutical excipient.
This guide will delve into the technical details of its synthesis, chemical and physical properties, and its multifaceted applications, with a focus on the scientific principles that underpin its functionality.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₈K₂O₄ | [3] |
| Molecular Weight | 222.32 g/mol | [3] |
| Appearance | White crystalline powder | [1][2] |
| Odor | Odorless | [1] |
| Solubility in Water | Approx. 60 g/100 mL (at 20°C) | [1] |
| Melting Point | Not available for the salt; Adipic acid melts at 151-152°C | [4] |
| Boiling Point | Decomposes before boiling | N/A |
| E Number | E357 | [3] |
| CAS Number | 19147-16-1 | [3] |
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis techniques are crucial for the identification and quality control of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by the absence of the broad O-H stretch of the carboxylic acid group (present in adipic acid around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The C-H stretching vibrations of the methylene groups are observed in the 2950-2850 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of this compound in D₂O, two multiplets are expected for the methylene protons. The protons alpha to the carboxylate groups would appear at a different chemical shift compared to the beta protons. In the ¹³C NMR spectrum, the carboxylate carbon would exhibit a characteristic signal in the downfield region (typically 170-185 ppm), and distinct signals would be present for the alpha and beta methylene carbons.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) of dicarboxylate salts typically shows decomposition at elevated temperatures.[5][6] The decomposition of this compound is expected to occur in stages, potentially with the initial loss of any water of hydration, followed by the decomposition of the organic moiety, leaving a residue of potassium carbonate or oxide. Differential Scanning Calorimetry (DSC) can be used to determine phase transitions, such as melting or decomposition, and their associated enthalpies.[5][7]
Synthesis and Manufacturing
The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and potassium hydroxide.
Reaction Stoichiometry and Mechanism
The reaction proceeds with a 1:2 molar ratio of adipic acid to potassium hydroxide, as adipic acid is a dicarboxylic acid.
C₆H₁₀O₄ (adipic acid) + 2 KOH (potassium hydroxide) → C₆H₈K₂O₄ (this compound) + 2 H₂O (water)
The mechanism involves the deprotonation of the two carboxylic acid functional groups of adipic acid by the hydroxide ions from potassium hydroxide, forming the dipotassium salt and water.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
Adipic acid (reagent grade)
-
Potassium hydroxide (reagent grade)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Adipic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of adipic acid in a minimal amount of warm deionized water.
-
Preparation of KOH Solution: In a separate beaker, carefully prepare a stoichiometric amount (2 molar equivalents) of potassium hydroxide solution in deionized water.
-
Neutralization: Slowly add the potassium hydroxide solution to the adipic acid solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
pH Adjustment: Monitor the pH of the reaction mixture. The endpoint is reached when the pH is neutral (approximately 7.0).
-
Isolation of the Product:
-
Evaporation: Remove the water from the solution using a rotary evaporator to obtain the crude this compound.
-
Precipitation: Alternatively, the salt can be precipitated by adding a water-miscible organic solvent in which the salt is insoluble, such as ethanol.
-
-
Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot deionized water and then add ethanol to induce recrystallization upon cooling.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature to remove any residual solvent.
Industrial Production
On an industrial scale, the production of this compound would likely involve the reaction of adipic acid with a concentrated solution of potassium hydroxide in a large reactor.[8] The process would be optimized for yield, purity, and cost-effectiveness, likely involving continuous or large-batch processing with efficient water removal and product isolation steps.[8]
Applications of this compound
The unique properties of this compound make it a valuable ingredient in a variety of applications.
Food Industry
In the food industry, this compound is primarily used as an acidity regulator (E357).[1][2] It helps to maintain a stable pH in a variety of food products, which is crucial for controlling taste, texture, and microbial growth. Its high solubility in water makes it easy to incorporate into aqueous food systems.
Cosmetics and Personal Care
This compound serves as a buffering agent in cosmetic formulations. By maintaining the pH of the product, it ensures the stability of other ingredients and helps to keep the product's pH in a range that is compatible with the skin.
Industrial Applications: Corrosion Inhibition
This compound has been identified as a corrosion inhibitor , particularly for steel.[1] The mechanism of inhibition is believed to involve the adsorption of the adipate anions onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
Figure 2: Conceptual diagram of corrosion inhibition by adipate anions.
The dicarboxylate structure allows for chelation with metal ions on the surface, creating a more stable and less reactive surface. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are essential for quantifying the effectiveness of this compound as a corrosion inhibitor and for elucidating the precise mechanism of protection.[9][10][11][12]
Pharmaceutical Applications
This compound is used as a pharmaceutical excipient .[13] Excipients are inactive substances in a drug formulation that serve various purposes, such as acting as fillers, binders, or to improve the stability and bioavailability of the active pharmaceutical ingredient (API).[14][15]
API-Excipient Compatibility: A critical aspect of using any substance as an excipient is its compatibility with the API.[14][15] Incompatibility can lead to degradation of the API, altering the drug's efficacy and safety.[16] While specific compatibility studies for this compound with various APIs are not readily available in the searched literature, general principles suggest that as a salt of a weak acid and a strong base, it will produce a slightly alkaline pH in solution. This property must be considered when formulating with APIs that are sensitive to pH.
Carboxylate excipients are generally considered to be relatively inert.[17] However, it is crucial to conduct thorough compatibility studies for each new formulation.
Experimental Protocol: API-Excipient Compatibility Screening
This protocol outlines a standard approach for assessing the compatibility of this compound with an API.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other excipients in the planned formulation
-
High-Performance Liquid Chromatography (HPLC) system
-
Differential Scanning Calorimetry (DSC) instrument
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Climate-controlled stability chambers
Procedure:
-
Binary Mixtures: Prepare binary mixtures of the API and this compound in various ratios (e.g., 1:1, 1:5, 5:1).
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH, 50°C) for a defined period (e.g., 2-4 weeks).
-
Analytical Testing:
-
HPLC: Analyze the stressed samples at regular intervals to quantify the API and detect the formation of any degradation products.
-
DSC: Perform DSC analysis on the binary mixtures to observe any changes in melting points, or the appearance of new thermal events, which could indicate an interaction.
-
FTIR: Use FTIR to detect any changes in the characteristic vibrational bands of the API or excipient that would suggest a chemical interaction.
-
-
Full Formulation Studies: If the binary mixtures show good compatibility, proceed with compatibility studies of the full formulation containing all excipients.
Safety and Toxicology
This compound is considered safe for consumption within the established limits. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group acceptable daily intake (ADI) of 0–5 mg/kg body weight for adipic acid and its salts, including this compound.[1]
Conclusion
This compound is a compound with a broad range of applications, stemming from its favorable physicochemical properties. Its role as a food additive and cosmetic ingredient is well-established. For researchers and drug development professionals, its potential as a corrosion inhibitor and a pharmaceutical excipient presents opportunities for further investigation and application. This guide has provided a comprehensive overview of the current state of knowledge on this compound, including practical insights into its synthesis and analysis. Further research into its specific interactions in complex systems, such as pharmaceutical formulations and corrosive environments, will undoubtedly uncover new and valuable applications for this versatile compound.
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An In-depth Technical Guide to the Discovery and History of Dipotassium Adipate
Abstract
This technical guide provides a comprehensive overview of dipotassium adipate, from the historical discovery of its parent compound, adipic acid, to its modern synthesis, characterization, and applications. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It delves into the fundamental chemistry, synthesis protocols, analytical methodologies, and physicochemical properties of this important dicarboxylic acid salt.
Introduction: A Historical Perspective on Adipic Acid and its Salts
The story of this compound begins not with the salt itself, but with its progenitor, adipic acid. The journey into the world of dicarboxylic acids was pioneered by the French chemist Auguste Laurent in the 19th century.[1][2][3][4] In 1837, through the nitric acid oxidation of various fats, Laurent first isolated and described a new compound he named acide adipique (adipic acid), derived from the Latin adeps, meaning animal fat.[3] This discovery was a significant step in the nascent field of organic chemistry, contributing to the understanding of the structure and reactivity of organic molecules.[1][3]
The synthesis of this compound, the dipotassium salt of adipic acid, would have been a logical and straightforward subsequent development, deeply rooted in the evolving understanding of acid-base chemistry during that era. Once adipic acid was identified as a dicarboxylic acid, its reaction with a base like potassium hydroxide to form a salt would have been a fundamental chemical principle.
The industrial production of adipic acid evolved significantly over the years. Initially a laboratory curiosity, its demand surged with the invention of nylon-6,6, for which it is a key monomer.[5][6][7] The primary modern industrial method involves a two-step oxidation process starting from cyclohexane, which is first oxidized to a mixture of cyclohexanol and cyclohexanone (known as KA oil).[6][7][8] This intermediate mixture is then oxidized with nitric acid, in the presence of copper and vanadium catalysts, to produce adipic acid.[7][8][9]
Physicochemical Properties of this compound
This compound, with the chemical formula C₆H₈K₂O₄, is a white, odorless crystalline powder.[10][11][12][13] It is the potassium salt of hexanedioic acid.[10][14][15] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈K₂O₄ | [10][11] |
| Molecular Weight | 222.32 g/mol | [10] |
| Appearance | White crystalline powder | [10][11][12] |
| Solubility in Water | Approximately 60 g/100 mL at 20 °C | [10][13][16] |
| Melting Point | 185 °C (literature) | [11][12] |
| Boiling Point | 338.5 °C at 760 mmHg (estimated) |
Synthesis of this compound: A Laboratory Protocol
The synthesis of this compound is a classic acid-base neutralization reaction. The following protocol details a reliable method for its preparation in a laboratory setting.
Causality of Experimental Choices
The choice of reactants is straightforward: adipic acid as the proton donor and potassium hydroxide as the proton acceptor. The use of a stoichiometric amount of potassium hydroxide ensures the complete conversion of the dicarboxylic acid to its dipotassium salt. Ethanol is chosen as a co-solvent to facilitate the dissolution of adipic acid before the addition of the aqueous potassium hydroxide, ensuring a homogeneous reaction mixture. The purification by recrystallization is a standard technique for purifying solid organic compounds, leveraging the difference in solubility of the product and any impurities at different temperatures.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
-
Dissolution of Adipic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of 95% ethanol. Gentle heating may be required to achieve complete dissolution.
-
Preparation of Potassium Hydroxide Solution: In a separate beaker, carefully dissolve 11.22 g (0.2 mol) of potassium hydroxide pellets in 50 mL of deionized water. The dissolution of KOH is exothermic, so cooling the beaker in an ice bath is recommended.
-
Neutralization Reaction: While stirring the adipic acid solution, slowly add the potassium hydroxide solution dropwise using a dropping funnel. An exothermic reaction will occur.
-
Completion of Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes to ensure the reaction goes to completion. The pH of the solution can be checked to ensure it is neutral or slightly basic.
-
Crystallization: Cool the reaction mixture to room temperature, and then place it in an ice bath for at least one hour to induce crystallization of the this compound.[17][18][19]
-
Isolation of Product: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[17][18][19]
-
Washing: Wash the crystals on the filter paper with two 20 mL portions of cold 95% ethanol to remove any unreacted starting materials and other impurities.[19]
-
Drying: Transfer the purified this compound to a watch glass and dry it in an oven at 80-100 °C to a constant weight.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Characterization and Analytical Methods
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[20][21] For this compound, the spectrum is expected to show characteristic absorption bands.
-
Expected Peak Assignments:
-
~1550-1610 cm⁻¹ (strong): Asymmetric stretching of the carboxylate (COO⁻) group. This is a key indicator of the salt formation, replacing the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).
-
~1400-1450 cm⁻¹ (strong): Symmetric stretching of the carboxylate (COO⁻) group.
-
~2850-2960 cm⁻¹ (medium): C-H stretching vibrations of the methylene groups in the alkyl chain.
-
The broad O-H stretching band of the carboxylic acid dimer (typically seen around 2500-3300 cm⁻¹) should be absent, confirming the complete deprotonation of the carboxylic acid groups.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.[22][23][24]
-
Expected Chemical Shifts (in D₂O):
-
~2.2-2.4 ppm (triplet): Protons on the carbons alpha to the carboxylate groups (C2 and C5).
-
~1.5-1.7 ppm (multiplet): Protons on the carbons beta to the carboxylate groups (C3 and C4).
-
The simplicity of the spectrum, showing only two distinct signals for the methylene protons, is consistent with the symmetrical structure of the adipate anion.
Quality Control
For industrial applications, particularly in the food and pharmaceutical sectors, stringent quality control is essential.[25] High-performance liquid chromatography (HPLC) can be employed to quantify the adipate content and detect any organic impurities.[26] Ion chromatography is another useful technique for quantifying both the potassium and adipate ions.[26]
Applications of this compound
This compound finds applications in various industries due to its chemical properties.
-
Food Industry: It is approved as a food additive with the E number E357, where it functions as an acidity regulator.[11][12][13]
-
Cosmetics: In cosmetic formulations, it is used as a buffering agent to maintain the desired pH.[13]
-
Industrial Applications: It can act as a corrosion inhibitor in certain formulations.[13]
Safety and Toxicology
This compound is generally recognized as safe for its intended uses. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group acceptable daily intake (ADI) of 0–5 mg/kg of body weight for adipic acid and its salts.[13]
Conclusion
From its conceptual origins in the 19th-century discovery of adipic acid by Auguste Laurent to its modern-day applications, this compound is a compound with a rich, albeit understated, history. Its synthesis is a fundamental illustration of acid-base chemistry, and its utility in various industries underscores the importance of dicarboxylic acid salts. This guide has provided a detailed technical overview of its history, synthesis, characterization, and applications, offering valuable insights for the scientific community.
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Grokipedia (2026). Potassium adipate. Retrieved from [Link].
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L'Actualité Chimique (2009). Auguste Laurent (1807-1853): précurseur de la chimie organique moderne et de la théorie atomique. Retrieved from [Link].
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Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].
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Methodological & Application
Application Notes & Protocols: The Role of Dipotassium Adipate in Polymer Synthesis and Modification
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of dipotassium adipate in the synthesis and modification of polymers. While adipic acid is a well-established monomer, the use of its salt, this compound (K₂C₆H₈O₄), offers unique advantages in specific polymerization processes and for tailoring final material properties.[1] We will explore its utility as a monomer in condensation polymerization, its potential role in catalysis, and its function as a modifying agent to enhance polymer characteristics such as flexibility and thermal behavior.[2] This guide moves beyond standard procedures to explain the underlying chemical principles, offering detailed, field-proven protocols and validating systems for reproducible results.
Introduction: this compound as a Polymer Building Block
This compound is the potassium salt of hexanedioic acid (adipic acid).[3] In polymer science, dicarboxylic acids are fundamental monomers for producing step-growth polymers like polyesters and polyamides.[4] The reaction of a dicarboxylic acid with a diol yields a polyester, while reaction with a diamine produces a polyamide.[5]
Traditionally, these polycondensation reactions are conducted with the free acid, often at high temperatures to drive off the water byproduct.[6] However, using a dicarboxylate salt like this compound presents several strategic advantages:
-
pH Control: The salt form can help maintain a specific pH range during polymerization, which is critical for preventing side reactions or degradation of sensitive functional groups.
-
Enhanced Solubility: In certain solvent systems, particularly polar or aqueous media, this compound may offer superior solubility compared to adipic acid, facilitating solution-based polymerization at lower temperatures.
-
Avoidance of Corrosive Byproducts: Unlike reactions involving acyl chlorides, using the salt form avoids the generation of corrosive HCl gas, simplifying reactor requirements.[7]
-
Potential Catalytic Activity: The potassium cation may exhibit catalytic effects, analogous to how salts like potassium carbonate are used to catalyze polyesterification reactions.[8]
This guide will detail protocols where these advantages can be effectively leveraged.
Application in Polymer Synthesis: A Monomer for Polyesters and Polyamides
This compound serves as a direct substitute for adipic acid in specific polycondensation reactions, most notably in solution and interfacial polymerization techniques where monomer solubility and reaction control are paramount.
Synthesis of Aliphatic Polyesters via Solution Polycondensation
Solution polycondensation is an effective method for producing polymers when the monomers or the resulting polymer are thermally sensitive. Using this compound with a diol in a suitable solvent allows for controlled polymerization under milder conditions than melt polycondensation.
The general reaction involves the nucleophilic attack of the diol's hydroxyl groups on the carboxylate carbons of the adipate, forming ester linkages. To drive the reaction forward, the leaving group (potassium hydroxide, which forms in situ) must be neutralized or a dehydrating agent used. A more common and efficient approach is to use a tosyl-activated diol or an alkyl dihalide, where the potassium salt readily participates in a nucleophilic substitution reaction, forming the polyester and a potassium salt byproduct (e.g., KBr).
Caption: Workflow for polyester synthesis using this compound.
This protocol details the synthesis of poly(butylene adipate), a biodegradable polyester, using this compound and 1,4-dibromobutane.[9]
Materials:
-
This compound (C₆H₈K₂O₄): 1 equivalent
-
1,4-Dibromobutane (C₄H₈Br₂): 1 equivalent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with drying tube
-
Thermometer/thermocouple
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble the reaction flask with the stirrer, condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Under a positive flow of inert gas, charge the flask with an equimolar amount of this compound and 1,4-dibromobutane. Add sufficient anhydrous DMF to dissolve the reactants (e.g., to create a 1 M solution).
-
Polymerization: Begin stirring and gently heat the mixture to 80-100°C. The formation of a potassium bromide (KBr) precipitate will be observed as the reaction proceeds. Maintain this temperature for 6-12 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Isolation: After the reaction period, cool the mixture to room temperature. Slowly pour the viscous solution into a large volume of vigorously stirred cold methanol (approximately 10x the volume of the reaction mixture) to precipitate the polymer.
-
Purification: Collect the white, fibrous polymer precipitate by filtration. Wash the polymer extensively with deionized water to remove the KBr byproduct, followed by several washes with methanol to remove any unreacted monomer or oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.[10]
Characterization:
-
¹H NMR: Confirm the polyester structure.
-
GPC: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
DSC: Analyze thermal properties like glass transition temperature (Tg) and melting temperature (Tm).[11]
Synthesis of Polyamides via Interfacial Polymerization
Interfacial polymerization is a powerful technique for synthesizing high molecular weight polyamides at room temperature.[12] The reaction occurs at the interface between two immiscible liquids. In this application, this compound is dissolved in the aqueous phase, while a diamine dichloride or a diacyl chloride is dissolved in an organic phase. For this example, we adapt the classic "Nylon Rope Trick" by using the adipate salt.
This protocol uses this compound in the aqueous phase and hexamethylenediamine dihydrochloride in the organic phase, with phase transfer catalysis to facilitate the reaction.
Materials:
-
This compound: 1 equivalent, dissolved in deionized water (e.g., 0.5 M solution).
-
Hexamethylenediamine: 1 equivalent.
-
Adipoyl Chloride: 1 equivalent, dissolved in an organic solvent (e.g., dichloromethane or hexane, 0.25 M solution).
-
Sodium Hydroxide (NaOH): 2 equivalents, added to the aqueous phase to neutralize HCl formed.
Procedure:
-
Phase Preparation: Prepare the aqueous solution of this compound and NaOH. Prepare the organic solution of adipoyl chloride.
-
Reaction: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.
-
Polymer Removal: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of polyamide can be drawn out.
-
Washing and Drying: Wash the collected polymer rope with water, then with a 50/50 ethanol/water solution, and finally with acetone. Allow it to air dry or dry in a vacuum oven at a low temperature.
This compound in Polymer Modification
Polymer modification is performed to improve properties such as processability, flexibility, and thermal stability.[13][14] this compound can be used as a functional additive, particularly as a plasticizer or as a reactive component in blends.
As a Plasticizer for Biodegradable Polymers
This compound is known to improve the low-temperature behavior of plastics.[2] It can be incorporated into polymer matrices like polylactic acid (PLA) or poly(butylene adipate-co-terephthalate) (PBAT) to increase flexibility and reduce brittleness. As a salt, its ionic nature can also influence intermolecular interactions within the polymer blend.
Objective: To reduce the brittleness of PLA by incorporating this compound as a plasticizer.
Materials:
-
Polylactic Acid (PLA) pellets
-
This compound, finely milled powder (1-5% by weight)
Equipment:
-
Twin-screw extruder or a laboratory-scale melt mixer
-
Compression molder or film blowing line
Procedure:
-
Premixing: Thoroughly dry both the PLA pellets and the this compound powder in a vacuum oven to remove moisture. Physically mix the components at the desired weight ratio.
-
Melt Extrusion: Feed the mixture into the extruder. Use a temperature profile suitable for PLA (e.g., 170-190°C). The shear forces in the extruder will ensure homogeneous distribution of the adipate salt within the PLA matrix.
-
Pelletizing and Processing: Extrude the blend into strands, cool in a water bath, and pelletize. The resulting pellets can be used for subsequent processing like injection molding or film casting.
Data Presentation: Expected Impact on PLA Properties
| Property | Neat PLA | PLA + 3% this compound | Rationale for Change |
| Glass Transition (Tg) | ~60°C | ~50-55°C | The adipate molecules increase chain mobility, lowering Tg. |
| Tensile Strength | High | Slightly Reduced | Plasticizers typically reduce tensile strength.[15] |
| Elongation at Break | Low (<10%) | Increased (>20%) | Increased chain flexibility allows for more deformation before failure.[16] |
| Young's Modulus | High | Reduced | The material becomes less stiff and more flexible. |
As a Reactive Chain Extender Precursor
In polyesters like PBAT, which are synthesized via polycondensation, residual carboxylic acid and hydroxyl end-groups exist. This compound, when blended at high temperatures, could potentially react with these end groups. More effectively, it can be used in reactive extrusion with multifunctional chain extenders (e.g., epoxy-based extenders) that react with carboxyl groups.[15][17] The this compound can provide additional reactive sites, helping to increase the molecular weight and melt strength of recycled or processed polyesters.
Caption: Role of this compound in a chain extension process.
Conclusion and Future Outlook
This compound is a versatile compound in polymer chemistry that offers distinct advantages over its free-acid counterpart, adipic acid. Its utility in enabling controlled solution polymerization, its function as an effective plasticizer for biodegradable polymers, and its potential in reactive modification processes make it a valuable tool for polymer scientists. The protocols and conceptual frameworks provided herein serve as a foundation for researchers to explore and optimize the use of this compound in creating novel polymers with tailored properties for advanced applications, from sustainable packaging to biomedical devices.[18][19]
References
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- Google Patents. Process for preparing a diamine/dicarboxylic acid salt. US9475753B2.
- Polymer Chemistry. (2021). Synthesis of water-soluble surfactants using catalysed condensation polymerisation in green reaction media. Royal Society of Chemistry. DOI:10.1039/D1PY00415H.
- Chemistry LibreTexts. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers.
- YouTube. (2022). Condensation polymerisation - diamine and dicarboxylic acid polymers.
- I.R.I.S. Poly (glycerol adipate) (PGA) Backbone Modifications with a Library of Functional Diols: Chemical and Physical.
- MDPI. (2024). Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester.
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- MDPI. Effect of Chain-Extenders on the Properties and Hydrolytic Degradation Behavior of the Poly(lactide)/ Poly(butylene adipate-co-terephthalate) Blends.
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Application Note: A Comprehensive Guide to the Analytical Quantification of Dipotassium Adipate
Abstract
Dipotassium adipate (K₂C₆H₈O₄), the potassium salt of adipic acid, is a crucial excipient and food additive (E357) used primarily as an acidity regulator and buffering agent in pharmaceutical formulations, beverages, and food products.[1][2] Its function in maintaining pH is critical for product stability, efficacy, and shelf-life.[1] Therefore, the accurate and precise quantification of this compound is a non-negotiable aspect of quality control and regulatory compliance. This guide provides a detailed exploration of robust analytical methodologies for its determination, tailored for researchers, quality control analysts, and formulation scientists. We will delve into the foundational principles, provide step-by-step protocols, and compare the utility of classical titrimetry against modern chromatographic techniques like HPLC and GC-MS.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for robust method development.
| Property | Value | Reference |
| Chemical Formula | K₂C₆H₈O₄ | [2] |
| Molar Mass | 222.32 g/mol | [2] |
| IUPAC Name | Dipotassium hexanedioate | [2][3] |
| Appearance | Fine, white, odorless crystalline powder | [1] |
| Synonyms | Potassium adipate, E357 | [2][3][4] |
| Solubility | Soluble in water | |
| pH (1% aq. solution) | Typically 7.5 - 9.5 | [1] |
Method Selection: A Strategic Overview
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. Adipic acid itself, the parent acid of the salt, is a non-volatile, weakly acidic compound with no significant UV chromophore, which presents unique analytical considerations.[4][5]
The following decision-making framework can guide the selection of the most appropriate technique.
Caption: Decision tree for selecting an analytical method.
Method 1: Non-Aqueous Acid-Base Titrimetry for Assay and Purity
Principle: This method is the gold standard for the assay of bulk drug substances and excipients due to its high precision and accuracy. This compound, being the salt of a weak acid (adipic acid, pKa₁=4.41, pKa₂=5.41) and a strong base (KOH), behaves as a base in a non-aqueous environment.[4] It can be directly titrated with a strong acid, such as perchloric acid, in a suitable non-aqueous solvent like glacial acetic acid. The non-aqueous environment prevents the interference of water and sharpens the titration endpoint. The endpoint is typically detected potentiometrically. This approach is a fundamental and widely accepted method for salt analysis in pharmacopeial contexts.[6]
Experimental Protocol:
-
Reagent Preparation:
-
0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid: Purchase standardized or prepare by diluting 8.5 mL of 70% perchloric acid to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours. Standardize against primary standard potassium hydrogen phthalate (KHP).
-
Glacial Acetic Acid: ACS grade or higher.
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of this compound into a clean, dry 150 mL beaker.
-
Add 50 mL of glacial acetic acid and stir with a magnetic stirrer until the sample is completely dissolved. Gentle warming may be required.
-
-
Titration Procedure:
-
Immerse a calibrated pH electrode (suitable for non-aqueous titration) into the sample solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid, recording the millivolt (mV) or pH readings against the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
The reaction stoichiometry is K₂C₆H₈O₄ + 2HClO₄ → H₂C₆H₈O₄ + 2KClO₄. Two moles of perchloric acid react with one mole of this compound.
-
% Assay = ( (V_sample - V_blank) * N_HClO4 * (Molar Mass_DPA / 2) ) / (W_sample * 10)
-
V = Volume of titrant in mL
-
N = Normality of HClO₄ titrant
-
Molar Mass_DPA = 222.32 g/mol
-
W = Weight of sample in mg
-
-
Typical Performance Characteristics:
| Parameter | Specification | Rationale |
| Application | Assay of raw material | High precision needed for purity assessment. |
| Accuracy (Recovery) | 98.0% - 102.0% | Ensures unbiased measurement of the true value. |
| Precision (%RSD) | ≤ 1.0% | Demonstrates the consistency and reproducibility of the method. |
Method 2: Ion-Pair Reversed-Phase HPLC for Formulations
Principle: For quantifying this compound in complex matrices like pharmaceutical formulations, High-Performance Liquid Chromatography (HPLC) offers superior selectivity. Since the adipate anion lacks a strong UV chromophore, detection at low UV wavelengths (e.g., 205-215 nm) is necessary. To achieve good retention of the highly polar dicarboxylate anion on a nonpolar reversed-phase (C18) column, an ion-pairing agent is added to the mobile phase. A common ion-pairing agent is a quaternary ammonium salt, such as tetrabutylammonium hydroxide (TBAOH), which pairs with the anionic adipate, forming a neutrally charged, more hydrophobic complex that can be retained and separated.[7]
Caption: General workflow for HPLC analysis of this compound.
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (e.g., YMC Pack Pro C18).[7]
-
Mobile Phase: 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium Hydroxide (TBAOH), pH adjusted to 6.5 with phosphoric acid / Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Calibration Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the sample (e.g., crushed tablet, liquid formulation) expected to contain ~25 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, dilute to volume, and mix well. Filter the solution through a 0.45 µm PVDF syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standards to establish a calibration curve.
-
Inject the sample preparations.
-
Quantify the adipate peak in the sample by comparing its peak area to the calibration curve.
-
Typical Performance Characteristics:
| Parameter | Typical Value | Reference (Analogous Compounds) |
| Linearity Range | 10 - 500 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.998 | [8][9] |
| LOD / LOQ | ~1 µg/mL / ~5 µg/mL | [8] |
| Accuracy (Recovery) | 98.0% - 102.0% | [10] |
| Precision (%RSD) | < 2.0% | [8][10] |
Method 3: GC-MS for Trace-Level Quantification
Principle: For trace-level quantification, such as in migration studies from packaging materials or biomarker analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides unparalleled sensitivity and specificity.[9] Since this compound is a non-volatile salt, a crucial derivatization step is required to convert it into a volatile compound. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method. This reaction replaces the acidic protons of the corresponding adipic acid with trimethylsilyl (TMS) groups, creating a volatile TMS-ester that can be readily analyzed by GC.[11] The mass spectrometer provides definitive identification based on the compound's mass spectrum and allows for highly sensitive quantification using selected ion monitoring (SIM).
Caption: Workflow for trace analysis by GC-MS with derivatization.
Experimental Protocol:
-
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph with a capillary column inlet, coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the adipate-TMS derivative.
-
-
Sample Preparation and Derivatization:
-
Extraction: Extract the adipate from the sample matrix using an appropriate technique (e.g., ethyl acetate extraction for aqueous samples).[11] For complex matrices, Solid Phase Extraction (SPE) may be required.[9]
-
Internal Standard: Spike the sample with an internal standard (e.g., deuterated adipic acid) prior to extraction.
-
Derivatization: Evaporate the extract to dryness under a stream of nitrogen. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool the sample and inject 1 µL into the GC-MS.
-
Typical Performance Characteristics:
| Parameter | Typical Value | Reference (Adipate Esters/Metabolites) |
| Linearity Range | 5 - 1000 ng/g | [9] |
| Correlation Coefficient (r²) | > 0.998 | [9] |
| LOD / LOQ | Low ng/g (ppb) range | [9][10][12] |
| Accuracy (Recovery) | 85% - 115% | [9][11] |
| Precision (%RSD) | < 15% | [9] |
Summary and Method Comparison
| Feature | Non-Aqueous Titrimetry | Ion-Pair RP-HPLC | GC-MS with Derivatization |
| Principle | Acid-Base Neutralization | Chromatographic Separation | Chromatographic Separation with MS |
| Primary Application | Purity assay of bulk material | Quantification in formulations | Trace analysis, migration studies |
| Sensitivity | Low (mg range) | Moderate (µg/mL range) | Very High (ng/g range) |
| Specificity | Low (titrates all bases) | High (separates from excipients) | Very High (mass-based identification) |
| Sample Prep | Simple dissolution | Moderate (dissolution, filtration) | Complex (extraction, derivatization) |
| Throughput | Low | High (with autosampler) | Moderate |
| Cost/Complexity | Low | Moderate | High |
References
-
ADIPIC ACID. (1999). Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine. (1981). ResearchGate. [Link]
-
Catalysts study of adipic acid synthesis from 1,6-hexanediol. AMS Laurea. [Link]
-
GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. (2014). PubMed. [Link]
-
This compound, 19147-16-1. The Good Scents Company. [Link]
-
POTASSIUM ADIPATE. Ataman Kimya. [Link]
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Adipic acid. Wikipedia. [Link]
-
Potassium adipate. Wikipedia. [Link]
-
Separation of Diisopropyl adipate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Ion-pairing HPLC methods to determine EDTA and DTPA in small-molecule and biologic pharmaceutical formulations. (2015). ResearchGate. [Link]
-
Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). (2021). PubMed. [Link]
-
Potassium adipate. PubChem. [Link]
-
Determination of Di-N-Butyl Adipate (DnBA) Metabolites as Possible Biomarkers of Exposure in Human Urine by online-SPE-LC-MS/MS. (2020). PubMed. [Link]
-
Adipic Acid. PubChem. [Link]
-
HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column. SIELC Technologies. [Link]
-
Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. (2022). MDPI. [Link]
-
Titrimetric and spectrophotometric assay of diethylcarbamazine citrate in formulations using iodate and iodide mixture as reagents. (2013). SciELO. [Link]
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- 5. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Determination of di-n-butyl adipate (DnBA) metabolites as possible biomarkers of exposure in human urine by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Evaluation: Dipotassium Adipate as a Potential pH Regulator in Cell Culture Media
Abstract
Maintaining a stable physiological pH is one of the most critical parameters for the successful in vitro cultivation of mammalian cells, directly impacting cell viability, proliferation, and function. This is typically achieved through a carefully balanced buffering system. This application note provides a detailed technical evaluation of dipotassium adipate as a potential pH-regulating agent in cell culture media. We will examine its fundamental physicochemical properties, assess its buffering capacity in the context of physiological pH, and contrast its performance with standard buffering systems such as bicarbonate/CO₂ and HEPES. While this compound is utilized as an acidity regulator in the food industry[1][2], its efficacy for biological cell culture is dictated by its pKa values. This guide provides researchers, scientists, and drug development professionals with the foundational principles, comparative data, and experimental protocols required to understand the limitations and potential niche applications of adipate-based buffers in biological research.
The Imperative of pH Control in Cell Culture
Cellular processes, from enzymatic reactions to protein stability and membrane transport, are exquisitely sensitive to hydrogen ion concentration.[3][4] Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[5][6] Deviations from this optimal range can induce metabolic stress, inhibit growth, and ultimately lead to cell death. The cell's own metabolism, particularly the production of lactic acid and CO₂, continuously pushes the culture medium towards a more acidic state.[7] Therefore, a robust buffering system is an indispensable component of any cell culture medium.
The Physiological Standard: Bicarbonate/CO₂ Buffer System
The most common buffering system in cell culture mimics the primary method used in the human body: the equilibrium between carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[3][8][9]
CO₂ (g) + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
This system is highly effective but requires a controlled CO₂ atmosphere (typically 5-10%) in the incubator to maintain the equilibrium and, consequently, the target pH.[8][10][11] Its reliance on a controlled gas environment makes it susceptible to pH fluctuations when cultures are handled outside the incubator.[11]
Synthetic Buffers for Enhanced Stability: HEPES
To provide additional buffering capacity and stabilize pH during manipulations outside a CO₂ incubator, synthetic zwitterionic buffers are often used.[6] HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is the most prevalent example, valued for its pKa of approximately 7.5, which provides strong buffering capacity between pH 6.8 and 8.2.[5][][13] Unlike the bicarbonate system, HEPES does not require a CO₂-enriched atmosphere.[5] However, it can be cytotoxic to some cell lines at high concentrations and is more expensive than bicarbonate.[][14]
Physicochemical Profile of this compound
This compound (K₂C₆H₈O₄) is the potassium salt of adipic acid, a six-carbon dicarboxylic acid.[1] It is a white, crystalline powder that is highly soluble in water.[1][2][15] Its potential as a buffer stems from the acidic nature of its parent compound, adipic acid.
The Diprotic Nature of Adipic Acid
Adipic acid has two carboxyl groups that can donate protons in a stepwise manner. The equilibrium for these dissociations is defined by two distinct pKa values.
-
pKa₁ ≈ 4.41
-
pKa₂ ≈ 5.41
These values represent the pH at which the acid and its conjugate base are in equal concentrations for each respective dissociation step.[16][17] The effectiveness of a buffer is greatest at a pH equal to its pKa.
| Property | This compound / Adipic Acid | Reference |
| Chemical Formula | C₆H₈K₂O₄ (Salt); C₆H₁₀O₄ (Acid) | [1][18] |
| Molecular Weight | 222.32 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | High (approx. 60 g/100 mL at 20°C) | [2] |
| pKa₁ (Adipic Acid) | ~4.41 - 4.44 | [16][19][20] |
| pKa₂ (Adipic Acid) | ~5.41 - 5.44 | [16][19][20] |
Analysis of Buffering Capacity at Physiological pH (7.2 - 7.4)
The fundamental principle of a buffer is its ability to resist pH changes. This capacity is maximal at the buffer's pKa and extends to approximately ±1 pH unit around the pKa. For adipic acid, the two buffering regions are centered around pH 4.4 and pH 5.4.
As illustrated in the diagram below, the physiological pH range for mammalian cell culture (7.2-7.4) lies far outside these effective buffering zones. In this range, the adipate molecule is fully deprotonated, and the solution has virtually no capacity to absorb additional base or acid without a significant shift in pH. Therefore, this compound is an inappropriate choice as a primary pH regulator for standard mammalian cell culture.
Caption: Buffering zones of adipic acid relative to the target physiological pH range.
Comparative Analysis with Standard Cell Culture Buffers
To provide a clear rationale for buffer selection, the properties of this compound are compared against the two most common buffers used in cell culture.
| Parameter | This compound | Sodium Bicarbonate | HEPES |
| pKa (at 37°C) | ~4.4, ~5.4[16] | 6.1 | ~7.3 - 7.5[] |
| Effective pH Range | 3.4 - 6.4 | 6.2 - 7.4 (in 5-10% CO₂)[8] | 6.8 - 8.2[5][] |
| CO₂ Dependence | No | Yes, essential for equilibrium[8][10] | No[5] |
| Physiological Relevance | Low | High, mimics in vivo system[8][11] | Moderate (synthetic) |
| Potential Cytotoxicity | Not established for cell culture | Non-toxic, is a nutrient[7][11] | Possible at >25 mM for some cell lines[5] |
| Primary Application | Food acidity regulator[1][2][21] | Primary cell culture buffer | Ancillary buffer for pH stability[6] |
Investigative Protocols for Evaluation
The following protocols are designed not for routine use, but for researchers interested in experimentally verifying the properties of this compound or exploring its use in non-standard, acidic culture conditions.
Caption: Experimental workflow for evaluating a novel buffer candidate.
Protocol 5.1: Preparation of 1 M this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for experimental use.
Materials:
-
This compound (MW: 222.32 g/mol ), cell culture grade
-
Cell culture-grade water (e.g., WFI or Milli-Q)
-
Sterile 1 L glass bottle or flask
-
Analytical balance and weigh boats
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter unit (e.g., bottle-top or syringe filter)
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh 222.32 g of this compound powder.
-
Dissolving: Add the powder to a sterile glass bottle containing ~800 mL of cell culture-grade water and a magnetic stir bar.
-
Mixing: Place the bottle on a magnetic stirrer and mix at room temperature until the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Carefully add water to bring the final volume to exactly 1000 mL (1 L).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile final container.
-
Storage: Label the bottle "1 M this compound, Sterile" with the preparation date. Store at 4°C.
Protocol 5.2: Experimental Titration to Determine Buffering Curve
Objective: To empirically determine the pH buffering profile of the prepared this compound solution.
Materials:
-
1 M this compound stock solution
-
0.1 M HCl and 0.1 M KOH solutions
-
Calibrated pH meter with a suitable electrode
-
100 mL beaker and magnetic stirrer
-
Burette or micropipettes
Procedure:
-
Preparation: Add 50 mL of cell culture-grade water to a beaker. Add 1 mL of the 1 M this compound stock solution to achieve a starting concentration of 20 mM.
-
Initial pH: Measure and record the initial pH of the solution.
-
Titration with Acid: Slowly add 0.1 M HCl in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of HCl added.
-
Continue: Continue adding HCl until the pH drops below 3.0.
-
Titration with Base (Optional): Repeat the experiment in a fresh beaker, this time titrating with 0.1 M KOH to observe the pH profile in the alkaline direction.
-
Data Analysis: Plot the pH (Y-axis) versus the volume of added acid/base (X-axis). The resulting curve will visually demonstrate the buffering regions, which should correspond to the known pKa values of adipic acid.
Protocol 5.3: Preliminary Cytotoxicity Assessment
Objective: To determine the concentration at which this compound may be toxic to a common mammalian cell line.
Materials:
-
A robust cell line (e.g., HEK293, HeLa, or NIH-3T3)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Sterile 1 M this compound stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Treatment Media: Prepare serial dilutions of the 1 M this compound stock solution into complete growth medium to create final concentrations ranging from 0 mM (control) to 100 mM (e.g., 0, 1, 5, 10, 25, 50, 100 mM). Crucially, adjust the pH of each treatment medium to 7.4 using sterile HCl or NaOH before adding to cells. This ensures that any observed toxicity is due to the adipate itself and not a pH effect.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared treatment media.
-
Incubation: Incubate the plate for 48-72 hours under standard conditions (37°C, 5% CO₂).
-
Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Normalize the results to the untreated control (0 mM) to calculate the percentage of cell viability for each concentration. Plot viability versus concentration to determine the CC50 (half-maximal cytotoxic concentration).
Conclusion and Recommendations
Based on a thorough analysis of its physicochemical properties, This compound is not a suitable standalone buffer for maintaining the physiological pH of 7.2-7.4 required by most mammalian cell cultures. Its pKa values of approximately 4.4 and 5.4 place its effective buffering range in the acidic realm, far from the needs of typical in vitro systems. The use of this compound would offer negligible protection against pH shifts caused by cellular metabolism.
For researchers requiring robust pH control, the established systems remain the methods of choice:
-
Primary Buffering: The sodium bicarbonate system used in conjunction with a CO₂-controlled incubator remains the gold standard for mimicking physiological conditions.[3][8]
-
Ancillary Buffering: For experiments requiring extended handling outside of a CO₂ incubator, supplementing media with HEPES at a concentration of 10-25 mM is the recommended practice.[6]
While this compound is unsuitable for this primary application, the investigative protocols provided allow for empirical validation and could serve as a framework for exploring its utility in niche applications requiring stable acidic conditions, such as the culture of certain microorganisms or specific enzymatic assays.
References
-
Wikipedia. (n.d.). Adipic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adipic Acid. PubChem Compound Summary for CID 196. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ADIPIC ACID. Retrieved from [Link]
-
Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of CO2 buffering system in cell culture. Retrieved from [Link]
-
ReAgent Chemicals. (2021, July 14). What is HEPES Buffer?. Retrieved from [Link]
-
Appleton Woods. (n.d.). CO2 concentration and pH control in the cell culture laboratory. Retrieved from [Link]
-
HuanKai Group. (n.d.). The Role of HEPES Buffer in Cell Culture Media. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Potassium adipate. Retrieved from [Link]
-
Dalo Chem Life Sciences. (2024, November 5). What Are The Disadvantages Of HEPES?. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]
-
Ataman Kimya. (n.d.). POTASSIUM ADIPATE. Retrieved from [Link]
-
Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, May 27). Bicarbonate alters cellular responses in respiration assays. PMC. Retrieved from [Link]
-
Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Retrieved from [Link]
-
Lab Unlimited. (n.d.). The Role of Biological Buffers for pH Control in Tissue Culture. Retrieved from [Link]
-
UP Biochemicals. (n.d.). The Industrial Benefits of Adipic Acid. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
-
Eagle, H. (1971). Buffer combinations for mammalian cell culture. Science. Retrieved from [Link]
-
PubMed. (2020, August 7). Fully biological production of adipic acid analogs from branched catechols. Retrieved from [Link]
-
Calbiochem. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems. Retrieved from [Link]
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- 5. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
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The Role of Dipotassium Adipate in Crystallization Studies: From Screening to Optimization
An Application and Protocol Guide for Researchers
Abstract
Crystallization is a critical, yet often rate-limiting, step in structural biology and pharmaceutical development. The formation of high-quality, diffraction-grade crystals is contingent upon a delicate balance of physicochemical parameters, where the choice of precipitant is paramount. While polyethylene glycols (PEGs) and common inorganic salts dominate traditional screening kits, exploring a wider chemical space is often necessary to crystallize challenging targets.[1] This guide provides an in-depth examination of dipotassium adipate (K₂C₆H₈O₄), a dicarboxylate salt, as a versatile and effective precipitant in crystallization studies. We will explore its mechanism of action, provide detailed protocols for its use in initial screening and optimization, and discuss its application in both protein and small-molecule crystallization.
Introduction: The Supersaturation Challenge
The fundamental principle of crystallization is to slowly bring a solution of a purified macromolecule or small molecule to a state of supersaturation, where the solute concentration exceeds its solubility limit, thereby promoting the formation of an ordered solid lattice.[2] Precipitants are the chemical agents used to induce this state by effectively reducing the solute's solubility in a controlled manner. They can be broadly categorized as salts, organic solvents, and water-soluble polymers.[1]
This compound, the dipotassium salt of hexanedioic acid, offers a unique combination of properties. As a salt, it modulates solubility through ionic strength effects, but its dicarboxylate anion (adipate) provides additional chemical functionality not present in simple halide or sulfate salts. This makes it a valuable tool for expanding the repertoire of conditions tested in the quest for novel crystal forms.
This compound: A Physicochemical Profile
Understanding the properties of this compound is crucial for its effective use in experimental design. The adipate ion is a six-carbon aliphatic dicarboxylate, providing two potential points for hydrogen bonding or salt-bridge interactions.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₈K₂O₄ | PubChem[3] |
| Molecular Weight | 222.32 g/mol | PubChem[3] |
| Appearance | White crystalline powder | EU Food Improvement Agents[3] |
| Solubility in Water | Approx. 60 g/100 mL (20 °C) | EU Food Improvement Agents[3] |
| Parent Acid | Adipic Acid (pKa₁ ≈ 4.43, pKa₂ ≈ 5.41) | N/A |
| IUPAC Name | dipotassium;hexanedioate | PubChem[3] |
The high solubility of this compound allows for the preparation of concentrated stock solutions, making it suitable for a wide range of screening and optimization experiments.
Mechanism of Action in Crystallization
This compound primarily facilitates crystallization through the "salting-out" effect, a mechanism common to many salt precipitants.[4][5]
-
Competition for Water: In solution, the K⁺ and adipate²⁻ ions become heavily solvated, organizing water molecules around them. This interaction effectively reduces the amount of "free" water available to keep the target molecule (e.g., a protein) dissolved.[5]
-
Increased Molecular Interactions: As the effective water concentration decreases, the probability of protein-protein or solute-solute interactions increases.[4] This controlled dehydration forces the molecules out of solution.
-
Formation of Ordered Nuclei: If the conditions (pH, temperature, concentration) are optimal, these interactions will be specific and directional, leading to the formation of stable crystal nuclei, which then grow into larger, well-ordered crystals.[2]
The adipate anion's structure may offer an additional advantage. Its two carboxylate groups can potentially act as a bridge between positively charged residues (e.g., Lysine, Arginine) on adjacent protein molecules, stabilizing the crystal lattice through specific salt-bridge interactions. This dual-mode action—general salting-out and potential for specific interactions—makes it a compelling reagent.
Application Note I: Initial Screening with this compound
Causality: The goal of initial screening is to sample a broad, diverse range of chemical conditions to identify "hits"—conditions that produce any crystalline material, even if imperfect.[6][7] Including this compound in a sparse matrix screen expands the variable space beyond commonly used precipitants like ammonium sulfate or PEGs, increasing the probability of finding a successful crystallization condition for difficult targets.[1]
Workflow for Initial Crystallization Screening
Caption: High-level workflow for identifying crystallization hits.
Protocol 1: Sparse Matrix Screening with this compound
This protocol describes the setup of a 24-well hanging drop vapor diffusion experiment.
1. Reagent Preparation (Self-Validation Step):
- Target Molecule Stock: Prepare the protein or small molecule to a high concentration (e.g., 10 mg/mL for proteins) in a minimal buffering solution (e.g., 20 mM HEPES, pH 7.5).[6] Centrifuge at >14,000 x g for 10 minutes at 4°C to remove any precipitate before use.[6] Rationale: Purity and homogeneity are the greatest predictors of crystallization success; removing aggregates prevents them from interfering with nucleation.[8]
- This compound Stock (2.0 M): Dissolve 44.46 g of this compound in deionized water. Adjust the final volume to 100 mL. Filter through a 0.22 µm syringe filter to remove particulates that could act as unwanted nucleation sites.[6]
- Buffer Stock (1.0 M): Prepare a 1.0 M stock of a suitable buffer (e.g., HEPES, Tris, MES) covering a range of pH values.
2. Plate Setup (Hanging Drop Method):
- Pipette 500 µL of the reservoir solution (e.g., 0.8 M this compound, 0.1 M HEPES pH 7.0) into the well of a 24-well crystallization plate.[2]
- On a siliconized glass coverslip, pipette 1 µL of the target molecule stock solution.[6]
- Pipette 1 µL of the reservoir solution from the well into the drop of the target molecule.[6] Rationale: Mixing equal volumes creates a starting condition that is half the concentration of both the reservoir and the protein stock, allowing for a gradual equilibration path towards supersaturation.[2]
- Carefully invert the coverslip and place it over the well, ensuring an airtight seal is formed with the grease on the plate rim.
- Repeat for a matrix of conditions, varying the concentration of this compound (e.g., 0.4 M to 1.6 M) and the pH (e.g., 5.5 to 8.5).
3. Incubation and Observation:
- Incubate the plates at a constant temperature (e.g., 20°C).[7]
- Observe the drops under a microscope daily for the first week, and then weekly. Record observations such as clear drop, amorphous precipitate, microcrystals, or single crystals.
Application Note II: Optimizing this compound Conditions
Causality: An initial "hit" rarely yields diffraction-quality crystals. Optimization involves systematically refining the parameters around the hit condition to improve crystal size, morphology, and internal order.[9] Key variables include precipitant concentration, pH, and additives.[7][9]
Logical Interplay of Optimization Variables
Sources
- 1. biozentrum.uni-wuerzburg.de [biozentrum.uni-wuerzburg.de]
- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 7. xtal-protocols.de [xtal-protocols.de]
- 8. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Dipotassium Adipate: A Multifunctional Excipient for Modern Pharmaceutical Formulations
An Application Note and Protocol Guide from the Senior Application Scientist
Abstract
Dipotassium adipate, the dipotassium salt of hexanedioic acid, is a highly soluble, stable, and non-toxic compound with significant potential as a versatile excipient in pharmaceutical development.[1][2] While widely recognized as a food additive (E357) for pH regulation, its application in pharmaceuticals is an area ripe for exploration.[1][3] This guide provides an in-depth analysis of this compound's physicochemical properties and outlines detailed protocols for its application as a buffering agent to maintain the stability of active pharmaceutical ingredients (APIs), and as a potential solubility enhancer. Methodologies for quality control and compatibility assessment are also presented to ensure robust and reliable formulation development.
Introduction: The Case for this compound
The selection of excipients is a critical decision in drug formulation, directly impacting the stability, efficacy, and manufacturability of the final dosage form.[4] While a core group of buffers like phosphates and citrates are commonly used, they possess notable limitations, such as pH shifts upon freezing for phosphates and injection site pain associated with citrate buffers.[5] This necessitates the exploration of alternative, high-performance excipients.
This compound (K₂C₆H₈O₄) emerges as a compelling candidate. It is a white, crystalline powder with high water solubility and a history of safe use in the food industry, with a group Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight established by JECFA for adipic acid and its salts.[1][3][6] Its primary function as an acidity regulator is rooted in the diprotic nature of its parent compound, adipic acid, making it an excellent buffering agent.[3] This document serves as a practical guide for researchers and formulation scientists to unlock the potential of this compound.
Physicochemical Properties
A thorough understanding of an excipient's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | Dipotassium hexanedioate | [6][7] |
| CAS Number | 19147-16-1 | [2] |
| EC Number | 242-838-1 | [8] |
| Molecular Formula | C₆H₈K₂O₄ | [1][9] |
| Molecular Weight | 222.32 g/mol | [1][9] |
| Appearance | White, odorless crystalline powder | [1][3][6] |
| Solubility in Water | Approx. 60 g/100 mL at 20 °C | [1][6] |
| Stability | Stable under normal conditions; Hygroscopic | [10] |
| Incompatibilities | Reactive with strong oxidizing agents | [10] |
Core Application: pH Modification and Buffering
The most prominent application of this compound is as a buffering agent to maintain the pH of a formulation, which is critical for the stability and solubility of many APIs.[2] Adipic acid is a diprotic acid with two pKa values (pKa₁ ≈ 4.4, pKa₂ ≈ 5.4), providing two effective buffering regions.[11] this compound, as the fully deprotonated salt, can be combined with its conjugate acids (monopotassium adipate or adipic acid) to create buffers in these acidic ranges.
Caption: Equilibrium of adipate species in a buffering system.
Protocol 3.1: Preparation and Evaluation of an Adipate Buffer (Target pH 5.4)
This protocol describes how to prepare an adipate buffer using this compound and hydrochloric acid and subsequently test its buffering capacity.
Principle A buffer's capacity (β) is its ability to resist pH change upon the addition of an acid or base. It is determined by titrating the prepared buffer with a strong acid and base and monitoring the pH change.
Materials and Reagents
-
This compound (Pharmaceutical Grade)
-
Hydrochloric Acid (HCl), 0.1 M solution, certified
-
Sodium Hydroxide (NaOH), 0.1 M solution, certified
-
Purified Water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
500 mL volumetric flask
-
Burettes (10 mL or 25 mL)
Step-by-Step Procedure
-
Buffer Preparation:
-
Weigh 11.12 g (0.05 mol) of this compound.
-
Dissolve it in approximately 400 mL of purified water in a 500 mL volumetric flask.
-
While stirring, slowly add 0.1 M HCl to titrate the solution to a pH of 5.4. This converts a portion of the this compound (A²⁻) to monopotassium adipate (HA⁻), creating the buffer pair.
-
Once the target pH is stable, add purified water to the 500 mL mark and mix thoroughly. This creates a 0.1 M adipate buffer at pH 5.4.
-
-
System Suitability:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Verify the concentration of the HCl and NaOH titrants.
-
-
Buffer Capacity Measurement:
-
Pipette 50 mL of the prepared adipate buffer into a 100 mL beaker with a stir bar.
-
Measure and record the initial pH.
-
Slowly add 0.1 M HCl from a burette in 0.5 mL increments. Record the pH after each addition until the pH drops by at least one unit.
-
Repeat the titration with a fresh 50 mL sample of the buffer, this time using 0.1 M NaOH, until the pH rises by at least one unit.
-
Calculations & Interpretation
-
Calculate the buffer capacity (β) using the formula: β = ΔB / ΔpH Where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.
-
Plot the pH of the solution versus the volume of titrant added. The buffer capacity is highest where the curve is flattest (i.e., near the pKa). The results will validate the effectiveness of this compound as a buffer around pH 5.4.
Caption: Workflow for determining the buffering capacity of a prepared buffer.
Advanced Application: Solubility Enhancement
For poorly soluble drugs, enhancing aqueous solubility is a major hurdle.[12][13][14] this compound can potentially be used as a solubility enhancer for weakly basic APIs. By creating a microenvironment with a pH above the pKa of the weakly basic drug, it can increase the proportion of the more soluble, ionized form of the drug.
Protocol 4.1: Screening this compound as a Solubility Enhancer
Principle This protocol uses the equilibrium solubility method to determine if the presence of this compound at various concentrations increases the solubility of a model weakly basic API compared to its solubility in unbuffered water.
Materials and Reagents
-
Model weakly basic API (e.g., Ketoconazole, Itraconazole)
-
This compound
-
Purified Water
-
HPLC system for API quantification
-
Shaking incubator or orbital shaker
-
Centrifuge and/or 0.22 µm syringe filters
-
Analytical balance, vortex mixer
Step-by-Step Procedure
-
Prepare Stock Solutions: Prepare this compound solutions in purified water at various concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/v).
-
Solubility Determination:
-
Add an excess amount of the model API to separate vials containing:
-
a) Purified water (control)
-
b) Each of the this compound solutions.
-
-
Ensure a visible amount of undissolved solid remains in each vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant. To avoid disturbing the solid, use a syringe filter (e.g., 0.22 µm PVDF) to clarify the sample.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
Construct a calibration curve using standards of the API to ensure accurate quantification.
-
Data Analysis & Interpretation
-
Compare the equilibrium solubility of the API in each this compound solution to the solubility in pure water.
-
A significant increase in solubility in the presence of this compound indicates its potential as a solubility enhancer for that specific API. The data can be used to select an optimal concentration for formulation development.
Quality Control & Compatibility
Ensuring the quality of excipients and their compatibility with the API is a non-negotiable aspect of pharmaceutical development.[4][15]
Protocol 5.1: Assay of this compound by HPLC
Principle While titration is a common method, an HPLC-based approach can offer greater specificity. This protocol outlines a method for quantifying this compound using HPLC with UV detection, by analyzing for the adipate anion.
HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
Procedure
-
Standard Preparation: Accurately weigh and dissolve this compound in purified water to prepare a stock solution (e.g., 1000 µg/mL). Create a series of calibration standards by diluting the stock.
-
Sample Preparation: Accurately weigh and dissolve the test sample of this compound in purified water to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Determine the concentration of the sample against the linear regression of the standard calibration curve. The assay should typically be within 98.0% - 102.0%.
Protocol 5.2: API-Excipient Compatibility Study
Principle This protocol assesses the chemical and physical stability of an API when mixed directly with this compound and stored under accelerated stability conditions.
Caption: Workflow for an API-Excipient compatibility study.
Procedure
-
Sample Preparation: Prepare samples by mixing the API and this compound in a 1:1 ratio. Prepare a sample of the API alone as a control.
-
Storage: Place the samples in stability chambers under accelerated conditions (e.g., 40°C / 75% RH).
-
Testing: At specified time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples.
-
Analysis:
-
Visual: Note any changes in color or physical state.
-
Chemical: Use a stability-indicating HPLC method to check for any decrease in the API assay or the formation of new degradation peaks compared to the control.
-
-
Interpretation: No significant changes in appearance and no new impurity peaks suggest the API and this compound are compatible under these conditions.
Safety and Regulatory Considerations
This compound is recognized as a food additive (E357) in many regions. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set a group acceptable daily intake (ADI) for adipic acid and its salts at 0-5 mg/kg of body weight.[1][6] This established safety profile in the food industry provides a strong foundation for its use as a pharmaceutical excipient. However, for any new formulation, developers must ensure that the concentration of the excipient used is justified and falls within safe limits, and that the excipient grade meets pharmaceutical quality standards.[4]
Conclusion
This compound presents a valuable and versatile option for the pharmaceutical formulator. Its high solubility, established safety profile, and excellent buffering capacity make it a strong alternative to conventional excipients. The protocols detailed in this guide provide a robust framework for its evaluation and implementation in liquid and semi-solid dosage forms, enabling the development of stable and effective drug products. As the industry continues to seek innovative solutions for formulation challenges, this compound stands out as a multifunctional excipient with significant untapped potential.
References
-
Grokipedia. (2026). Potassium adipate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). POTASSIUM ADIPATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Food-Risks.com. (n.d.). E357 Potassium adipate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium adipate. PubChem Compound Database. Retrieved from [Link]
-
Aadhunik Industries. (n.d.). Potassium Adipate or this compound Manufacturers. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
CharChem. (n.d.). Potassium adipate. Retrieved from [Link]
-
Pharmaceutical Technology Europe. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]
-
STM Journals. (2024). Advances in Solubility Enhancement Strategies for Poorly Water-soluble Drugs: A Comprehensive Review. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). The regulation of pharmaceutical excipients. Retrieved from [Link]
-
precisionFDA. (2025). POTASSIUM ADIPATE. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
ResearchGate. (2025). Thermodynamic properties of potassium adipate in binary solvents and its molecular mechanism | Request PDF. Retrieved from [Link]
-
WebofPharma. (2025). Preparation of Buffer Solutions (BP/IP). Retrieved from [Link]
-
PubMed. (n.d.). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Prepared pH Buffer solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing....
-
PubMed. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Retrieved from [Link]
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- 2. Page loading... [guidechem.com]
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- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Potassium adipate or this compound Manufacturers, with SDS [mubychem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpbr.in [ijpbr.in]
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- 15. metrohm.com [metrohm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dipotassium Adipate Crystallization Issues
Welcome to the technical support center for dipotassium adipate crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. Here, we synthesize fundamental principles with practical, field-proven insights to ensure you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the crystallization of this compound.
Q1: What are the key properties of this compound relevant to crystallization?
This compound (C₆H₈K₂O₄) is the potassium salt of adipic acid.[1][2] It typically appears as a white, odorless crystalline powder.[3][4] A critical property for crystallization is its high solubility in water, approximately 60 g/100 mL at 20°C, which dictates the choice of anti-solvents or the necessity for significant concentration changes via evaporation or cooling.[3][5][6] It is stable under normal conditions but is hygroscopic, meaning it can absorb moisture from the air, which can affect the crystallization process and final product stability.[1]
Q2: Which factors have the most significant impact on this compound crystallization?
The primary factors influencing the crystallization of this compound are:
-
Supersaturation: The driving force for both nucleation and crystal growth.[7] Achieving and controlling the optimal supersaturation level is critical.
-
Temperature: Directly affects solubility and, therefore, the level of supersaturation in cooling crystallization.[8][9]
-
Solvent System: The choice of solvent and anti-solvent is crucial. While highly soluble in water, its solubility decreases in organic solvents, a property exploited in anti-solvent crystallization.[10][11]
-
pH: The pH of the crystallization medium can influence the solubility and stability of this compound.[12][13]
-
Impurities: The presence of impurities can inhibit crystal growth, affect crystal habit, or be incorporated into the crystal lattice, reducing purity.[8]
-
Agitation: Mixing affects mass transfer, prevents settling, and can influence nucleation rates and crystal size distribution.[9]
Q3: What are the common applications of this compound that necessitate controlled crystallization?
This compound is utilized across several industries, where controlled crystal properties are essential:
-
Food Industry: Used as an acidity regulator (E357) and buffering agent to maintain stable pH levels in products like beverages, jams, and baked goods.[3][4][14] Consistent crystal size and purity are vital for dissolution rates and product quality.
-
Pharmaceutical Industry: Serves as an excipient in drug formulations, where its buffering capacity helps maintain the stability of active pharmaceutical ingredients (APIs).[4] Particle size distribution is critical for formulation homogeneity and performance.
-
Cosmetics: Employed to adjust pH and improve the stability of skincare products and lotions.[4][14]
-
Industrial Applications: Acts as a corrosion inhibitor and is used in buffer solutions.[3]
Troubleshooting Guide: Specific Crystallization Issues
This section provides a detailed, in-depth guide to diagnosing and resolving specific problems you may encounter during the crystallization of this compound.
Issue 1: Low or No Crystal Yield
You've completed your crystallization process, but the amount of solid product is significantly lower than expected, or no crystals have formed at all.
Potential Causes & Diagnostic Workflow
Low yield is typically a problem of insufficient supersaturation. The solution may be undersaturated or only slightly supersaturated, where nucleation is kinetically hindered.
Caption: Troubleshooting workflow for low crystal yield.
Corrective Actions & Protocols
-
Increase Supersaturation:
-
Anti-Solvent Addition: If using an anti-solvent (e.g., ethanol, isopropanol), increase the volume of the anti-solvent added. The solubility of this compound decreases as the proportion of the organic solvent increases.[10]
-
Protocol: Add the anti-solvent slowly to the stirred aqueous solution of this compound. A slow addition rate prevents localized high supersaturation, which can lead to oiling out or amorphous precipitation.
-
-
Cooling Crystallization: Ensure the final cooling temperature is low enough to significantly reduce solubility. Verify the accuracy of your temperature probes. Inadequate cooling is a common cause of poor yield.[9]
-
Evaporative Crystallization: If concentrating the solution by evaporation, remove more of the primary solvent (water) to increase the solute concentration before cooling or adding an anti-solvent.[15]
-
-
Induce Nucleation: A metastable solution may require intervention to initiate crystal formation.
-
Seeding: Introduce a small quantity of previously obtained this compound crystals to the supersaturated solution. This provides a template for crystal growth, bypassing the stochastic nature of primary nucleation.[16]
-
Protocol: Prepare seed crystals by grinding a small sample to a fine powder. Add a spatula-tip of this powder to the solution once it has reached a state of supersaturation.
-
-
Mechanical Methods: Scratching the inner surface of the crystallizer with a glass rod can create microscopic imperfections that serve as nucleation sites. Alternatively, brief exposure to ultrasonication can induce nucleation.
-
Issue 2: Undesirable Crystal Morphology (e.g., Needles, Plates, Agglomerates)
The crystals obtained are not the desired compact, equant shape. Instead, they are long needles, thin plates, or heavily agglomerated, leading to poor filtration, washing, and drying characteristics.
Potential Causes & Diagnostic Workflow
Crystal morphology, or habit, is determined by the relative growth rates of different crystal faces. Fast growth in one dimension leads to needles, while slow growth in one dimension results in plates. Agglomeration occurs when individual crystals stick together.[17]
Caption: Troubleshooting workflow for poor crystal morphology.
Corrective Actions & Protocols
-
Control the Rate of Supersaturation: High supersaturation favors nucleation over growth and can lead to rapid, uncontrolled growth in certain directions, resulting in needle-like crystals.[17][18]
-
Protocol: Decrease the cooling rate in cooling crystallization or reduce the addition rate of the anti-solvent. This lower, more controlled level of supersaturation allows for more orderly growth on all crystal faces, promoting a more equant habit.
-
-
Optimize Agitation:
-
For Agglomeration: Insufficient mixing can lead to localized areas of high supersaturation and allows crystals to settle and stick together.[9] Increase the agitation speed to improve bulk mixing and keep crystals suspended.
-
For Attrition/Breakage: Excessively high agitation, especially with high solid densities, can cause crystal breakage (secondary nucleation), leading to a wide distribution of sizes and fine particles. Find an optimal agitation speed that ensures suspension without causing significant attrition.
-
-
Modify the Solvent System: The solvent can interact with different crystal faces, selectively inhibiting or promoting growth.
-
Protocol: Experiment with different anti-solvents. For instance, if crystallization from a water/ethanol mixture yields needles, trying a water/isopropanol or water/acetone system may alter the solvent-crystal interactions and change the resulting habit. The choice of solvent can be a critical factor in controlling morphology.[19]
-
Issue 3: Product Purity is Below Specification
Analysis of the final crystalline product shows the presence of unacceptable levels of impurities.
Potential Causes & Diagnostic Workflow
Impurities can be incorporated into the crystal product through several mechanisms:
-
Adsorption: Impurities adhere to the surface of the crystals.
-
Inclusion: Pockets of mother liquor become trapped within a growing crystal.
-
Occlusion: Impurities are incorporated into the crystal lattice itself.
Caption: Troubleshooting workflow for low product purity.
Corrective Actions & Protocols
-
Improve Washing Efficiency: Surface adsorption is the most common source of impurities. The goal of washing is to displace the impure mother liquor from the crystal cake with a clean solvent in which the product is sparingly soluble.
-
Protocol: Instead of a simple rinse, perform a reslurry wash . After initial filtration, resuspend the crystal cake in a small volume of fresh, cold anti-solvent (or a mixture with high anti-solvent content). Stir for a short period (5-10 minutes) and then filter again. This is significantly more effective than pouring wash solvent over a compressed cake.
-
-
Slow Down Crystal Growth: Rapid crystal growth is more likely to trap pockets of mother liquor (inclusions).
-
Protocol: As detailed in the morphology section, reduce the rate of supersaturation generation (slower cooling or anti-solvent addition). A slower growth rate allows for more perfect lattice formation and gives impurities time to diffuse away from the growing crystal face.
-
-
Perform a Recrystallization Step: If impurities are incorporated into the lattice or if the initial purity is very low, a second crystallization step is often necessary.
-
Protocol: Dissolve the impure this compound in a minimal amount of hot water. If necessary, treat the solution with activated carbon to remove colored or organic impurities, then hot-filter the solution.[20] Allow the solution to cool slowly, or add an anti-solvent, to recrystallize the purified product.
-
Issue 4: Polymorphism or Hydrate Formation
The crystal form obtained is not the desired one, or an unexpected hydrate has formed. This is confirmed by analytical techniques like XRPD or DSC.
Potential Causes & Diagnostic Workflow
Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Hydrate formation involves the incorporation of water molecules into the lattice.[21] The form obtained is often dependent on thermodynamic and kinetic factors.
Table 1: Key Analytical Techniques for Crystal Characterization [22][23][24][25][26]
| Analytical Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | The definitive technique for identifying crystal form (polymorph, hydrate). Each crystalline form has a unique diffraction pattern. |
| Differential Scanning Calorimetry (DSC) | Measures thermal events like melting points, desolvation (of hydrates), and solid-solid transitions between polymorphs. |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. It is used to quantify the amount of water in a hydrate. |
| Polarized Light Microscopy (PLM) | Allows for direct visual observation of crystal morphology, size, and birefringence. Can be combined with a hot stage (HSM) to observe thermal transitions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can distinguish between different polymorphs and hydrates based on differences in vibrational modes of chemical bonds. |
Corrective Actions & Protocols
-
Control Temperature and Solvent Activity: The stable polymorph or hydrate can change with temperature and the water activity of the solvent system.
-
Protocol for Avoiding Hydrates: If an unwanted hydrate is forming, consider increasing the crystallization temperature or reducing the water activity by using a solvent system with a higher proportion of a non-aqueous solvent. The formation of hydrated forms is often favored at lower temperatures.[21]
-
Protocol for Targeting a Specific Polymorph: The crystallization of a specific polymorph often requires precise control over the supersaturation level and temperature. A kinetically favored (metastable) polymorph often crystallizes at higher supersaturation (e.g., rapid cooling), while the thermodynamically stable form is favored under conditions closer to equilibrium (e.g., slow cooling, slurry aging).
-
-
Slurry Conversion (Aging): A common method to ensure the most stable polymorph is obtained is to age the crystalline product in its mother liquor.
-
Protocol: After the initial crystallization, hold the resulting slurry at a constant temperature while stirring for an extended period (several hours to days). During this time, any metastable forms will tend to dissolve and recrystallize into the most thermodynamically stable form at that temperature.
-
References
- American Chemical Society. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
- American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
- CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
- Grokipedia. (2026). Potassium adipate.
- Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Filter Dryer.
- Jinzong Machinery. (2023). Tank Crystallizer Troubleshooting: Common Issues and Solutions.
- MT ROYAL. (n.d.). Potassium Adipate Supplier.
- Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
- ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
- Muby Chemicals. (n.d.). Potassium Adipate or this compound Manufacturers, with SDS.
- Ataman Kimya. (n.d.). POTASSIUM ADIPATE.
- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.).
- Benchchem. (n.d.). Potassium Sodium Adipate|19584-53-3|Research Chemical.
- Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
- What is adipate used for?. (2025).
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- National Institutes of Health. (n.d.). Potassium adipate | C6H8K2O4. PubChem.
- ResearchGate. (2025). Solvent design for crystallization of carboxylic acids.
- Potassium Adipate or this compound Manufacturers. (n.d.).
- ResearchGate. (n.d.). Temperature-induced pH changes govern hydrate transformation during cooling crystallization of potassium acid phthalate | Request PDF.
- ResearchGate. (2025). Thermodynamic properties of potassium adipate in binary solvents and its molecular mechanism | Request PDF.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (n.d.).
- National Institutes of Health. (n.d.). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. PMC.
- National Institutes of Health. (2023). Design of Crystal Growth Dimensionality in Synthetic Wax: The Kinetics of Nonisothermal Crystallization Processes. PMC.
- PubMed. (n.d.). Preparation of hydroxyapatite crystals and their behavior as seeds for crystal growth.
- ResearchGate. (2022). (PDF) Effects of Nucleation and Crystal Growth Rates on Crystal Size Distribution for Seeded Batch Potash Alum Crystallization Process.
- ResearchGate. (n.d.). (PDF) Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization.
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- 13. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 14. gst-chem.com [gst-chem.com]
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- 16. Preparation of hydroxyapatite crystals and their behavior as seeds for crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Stability of Dipotassium Adipate Solutions
Welcome to the technical support center for dipotassium adipate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, troubleshoot, and resolve stability issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solution stability important?
A1: this compound is the potassium salt of adipic acid, a dicarboxylic acid.[1][2] Its chemical formula is K₂C₆H₈O₄.[1][2] In aqueous solutions, it dissociates into two potassium ions (2K⁺) and an adipate ion (C₆H₈O₄²⁻). It is used in various applications, including as an acidity regulator in food products (E number E357) and as a buffering agent in cosmetics and pharmaceutical formulations.[1]
Solution stability is critical because precipitation, degradation, or pH shifts can significantly impact the efficacy, safety, and shelf-life of the final product. For instance, in a drug formulation, a change in pH could alter the drug's solubility and bioavailability, while precipitation could lead to inconsistent dosing.
Q2: What is the solubility of this compound in water and how does temperature affect it?
A2: this compound is highly soluble in water. At 20°C, its solubility is approximately 60 g per 100 mL of water.[1][3] Like most salts, its solubility in water generally increases with temperature. This is a crucial factor to consider when preparing concentrated stock solutions.
Expert Insight: While heating can help dissolve the salt faster, it's important to be aware that elevated temperatures can also accelerate potential degradation reactions.[4][5] Therefore, gentle heating is recommended, and solutions should be cooled to ambient temperature before final volume adjustments and pH measurements.
Q3: What are the primary factors that can compromise the stability of a this compound solution?
A3: The stability of a this compound solution can be influenced by several factors:
-
pH: Significant shifts in pH, especially towards acidic conditions, can lead to the protonation of the adipate ion, forming less soluble species like monopotassium adipate or adipic acid.
-
Temperature: High temperatures can increase the rate of chemical degradation, while low temperatures can cause precipitation if the solution is near its saturation point.[5]
-
Ionic Strength & Common Ion Effect: The presence of other ions in the solution can affect the solubility of this compound.[6][7][8][9][10]
-
Microbial Growth: As an organic salt solution, it can be susceptible to microbial contamination over time, which can alter its chemical composition.
-
Incompatible Substances: this compound is reactive with strong oxidizing agents.[4][5]
Q4: How does pH affect the stability of the solution?
A4: The pH of the solution is a critical stability parameter. The adipate ion (C₆H₈O₄²⁻) is the conjugate base of the weak acid, adipic acid. Adipic acid is a diprotic acid with pKa values of approximately 4.41 and 5.41.[11] In a solution with a pH below the pKa values, the adipate ions will be protonated, leading to the formation of adipic acid, which is significantly less soluble in water (about 2.4 g/100 mL at 25°C) than its potassium salt.[11] This can result in the precipitation of adipic acid from the solution.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.
Problem 1: A precipitate has formed in my this compound solution upon standing.
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Temperature | If the solution was prepared at an elevated temperature and is near its saturation point, cooling can cause the this compound to crystallize out. | 1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. If it redissolves, consider diluting the solution to a lower concentration for your experimental conditions. 3. Store the solution at a controlled room temperature to avoid temperature fluctuations. |
| pH Shift to Acidic Range | Contamination with an acidic substance or absorption of atmospheric CO₂ (which forms carbonic acid in water) can lower the pH, causing the less soluble adipic acid to precipitate. | 1. Measure the pH of the solution. 2. If the pH is acidic, slowly add a dilute solution of a suitable base (e.g., potassium hydroxide) while stirring to raise the pH and redissolve the precipitate. 3. To prevent this, consider preparing the solution in a buffered system or storing it under an inert atmosphere (e.g., nitrogen). |
| Common Ion Effect | The addition of a substance containing potassium or adipate ions can decrease the solubility of this compound, leading to precipitation.[12][13][14][15][16] | 1. Review the composition of your solution to identify any common ions. 2. If a common ion is present, you may need to reduce the concentration of either the this compound or the other component. |
Problem 2: The pH of my solution has changed over time.
| Potential Cause | Explanation | Troubleshooting Steps |
| Absorption of Atmospheric CO₂ | Carbon dioxide from the air can dissolve in the solution, forming carbonic acid and lowering the pH. | 1. Store the solution in a tightly sealed container to minimize contact with air.[4][5] 2. For long-term storage of sensitive solutions, consider flushing the headspace of the container with an inert gas like nitrogen or argon. |
| Microbial Contamination | Microorganisms can metabolize the adipate, producing acidic or basic byproducts that alter the pH. | 1. Prepare solutions using sterile water and equipment. 2. For long-term storage, consider sterile filtration (e.g., using a 0.22 µm filter) or the addition of a suitable preservative, if compatible with your application. |
| Hydrolysis | Although generally stable, under certain conditions (e.g., presence of certain enzymes or catalysts), the adipate ester linkages (if present in a more complex formulation) could hydrolyze, affecting the pH.[17][18] | 1. Ensure all components of your formulation are compatible. 2. Store solutions at recommended temperatures to minimize the rate of chemical reactions. |
Problem 3: I am observing unexpected analytical results from my this compound solution.
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of Adipate | Although stable under normal conditions, exposure to strong oxidizing agents or extreme heat can cause the adipate molecule to break down.[5] Combustion can produce carbon oxides and potassium oxide.[4] | 1. Review the storage conditions and ensure the solution has not been exposed to excessive heat or incompatible chemicals.[4][5] 2. Use analytical techniques like HPLC or GC-MS to check for the presence of degradation products.[19][20][21][22] |
| Hygroscopic Nature of the Solid | This compound is hygroscopic, meaning it can absorb moisture from the air.[4][5] This can lead to inaccuracies when weighing the solid to prepare a solution of a specific concentration. | 1. Store solid this compound in a tightly sealed container in a desiccator. 2. For highly accurate concentrations, you may need to determine the water content of the solid (e.g., by Karl Fischer titration) and correct the mass accordingly. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stable 1 Molar this compound Stock Solution
-
Weighing: Accurately weigh 222.32 g of this compound (molecular weight: 222.32 g/mol ).[1] As the solid is hygroscopic, perform this step promptly after removing it from desiccated storage.[4][5]
-
Dissolution: Add the weighed solid to a beaker containing approximately 800 mL of high-purity water (e.g., deionized or distilled).
-
Gentle Heating & Stirring: Place the beaker on a magnetic stir plate and stir the solution. Gentle warming (e.g., to 40-50°C) can be applied to aid dissolution. Avoid boiling.
-
Cooling: Once the solid is fully dissolved, remove the beaker from the heat source and allow the solution to cool to room temperature.
-
pH Adjustment (Optional but Recommended): Measure the pH of the solution. If necessary, adjust to the desired pH range for your application using a dilute solution of potassium hydroxide or adipic acid.
-
Final Volume Adjustment: Quantitatively transfer the cooled solution to a 1 L volumetric flask. Rinse the beaker with small portions of high-purity water and add the rinsings to the flask. Add water to the mark.
-
Storage: Transfer the solution to a clean, tightly sealed container. For extended storage, consider flushing the headspace with an inert gas. Store at a controlled room temperature away from direct sunlight.[23]
Workflow for Troubleshooting Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Chemical Equilibrium of this compound in Water
Caption: Dissociation and potential precipitation pathway of this compound.
References
-
JoVE. (2024, April 4). Ionic Strength: Effects on Chemical Equilibria. [Link]
-
Ataman Kimya. POTASSIUM ADIPATE. [Link]
-
Mitchell, G. A., Vanderbist, M. J., & Meert, F. F. (1982). Gas-liquid chromatographic determination of adipate content of acetylated di-starch adipate. Journal of the Association of Official Analytical Chemists, 65(2), 238–240. [Link]
-
ResearchGate. (n.d.). Role of Ionic Strength in Solubility of Salts in India. [Link]
-
PubMed. (n.d.). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. [Link]
-
National Environmental Methods Index. EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. [Link]
-
Wikipedia. Ionic strength. [Link]
-
PubMed. (2019, August 15). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. [Link]
- Google Patents.
-
Taylor & Francis Online. (n.d.). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. [Link]
-
ACS Publications. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte. [Link]
-
Chemcess. (2024, August 14). Adipic Acid: Properties, Production And Uses. [Link]
-
PubChem - NIH. Potassium adipate | C6H8K2O4 | CID 9794493. [Link]
-
Grokipedia. (2026, January 7). Potassium adipate. [Link]
-
ResearchGate. (2025, August 6). The Effect of Ionic Strength on the Solubility of an Electrolyte | Request PDF. [Link]
-
Wikipedia. Common-ion effect. [Link]
-
Jack Westin. Common Ion Effect And Its Use In Laboratory Separations - Solubility - MCAT Content. [Link]
-
UCalgary Chemistry Textbook. Common Ion Effect. [Link]
-
Wikipedia. Potassium adipate. [Link]
-
Chemistry LibreTexts. (2025, May 4). Common Ion Effect. [Link]
-
Khan Academy. Common ion effect and buffers (video). [Link]
-
The Good Scents Company. This compound, 19147-16-1. [Link]
-
Wikipedia. Adipic acid. [Link]
-
AIR Unimi. New adipic acid production process starting from hydrolyzed lignin and cellulose, experimental and modelling study. [Link]
-
ResearchGate. (2025, November 5). Thermodynamic properties of potassium adipate in binary solvents and its molecular mechanism | Request PDF. [Link]
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- 5. Potassium Adipate or this compound SDS of Manufacturers [adipicacid.net]
- 6. Video: Ionic Strength: Effects on Chemical Equilibria [jove.com]
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- 23. chemicalbook.com [chemicalbook.com]
Technical Support Center: Interference of Dipotassium Adipate in Analytical Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results in analytical assays where dipotassium adipate is present, either as a component of the formulation matrix, a buffering agent, or a potential contaminant. This resource provides in-depth troubleshooting advice, explains the underlying chemical principles of interference, and offers validated protocols to mitigate these effects. Our goal is to empower you to achieve accurate and reproducible results.
Structure of This Guide
This guide is structured into sections based on common analytical techniques. Each section addresses specific problems in a question-and-answer format.
-
Section 1: Chromatographic Assays (HPLC/UPLC)
-
Troubleshooting peak shape issues, retention time shifts, and baseline noise.
-
-
Section 2: Mass Spectrometry (MS) Assays
-
Addressing ion suppression, adduct formation, and source contamination.
-
-
Section 3: Spectrophotometric & Biochemical Assays
-
Investigating unexpected changes in absorbance and enzyme kinetics.
-
-
Section 4: Immunoassays
-
Dealing with non-specific binding and matrix effects.
-
-
Section 5: General Preventative Measures & Best Practices
-
Proactive steps to minimize interference from formulation components.
-
Section 1: Troubleshooting in Chromatographic Assays (HPLC/UPLC)
This compound (K₂C₆H₈O₄) is the potassium salt of adipic acid, a dicarboxylic acid.[1][2][3] Its presence in a sample matrix can significantly impact chromatographic separations.
FAQ 1: I'm observing poor peak shape (tailing or fronting) and shifts in retention time for my analyte of interest. Could this compound be the cause?
Answer:
Yes, it is highly probable. The interference stems from two primary properties of this compound: its buffering capacity and its ionic strength.
-
Causality - The "Why":
-
pH Effects: Adipic acid is a weak acid. In solution, this compound will create a buffered environment. If the pH of your sample plug is significantly different from your mobile phase pH, it can alter the ionization state of your analyte as it enters the column. For ionizable analytes, a change in ionization state directly affects retention on a reversed-phase column, leading to peak distortion and shifts in retention time.
-
Ionic Strength Mismatch: Injecting a sample with high ionic strength (like one containing a significant concentration of this compound) into a mobile phase of lower ionic strength can cause a temporary disruption of the stationary phase equilibrium. This can lead to peak distortion, particularly fronting.
-
Secondary Interactions: The adipate and potassium ions can engage in secondary interactions with the stationary phase or the analyte itself, further complicating the chromatography.
-
Troubleshooting Protocol:
-
Match Sample Diluent to Mobile Phase: The most effective first step is to dilute your sample in a solution that closely matches the starting mobile phase composition (both organic and aqueous components, and pH).
-
pH Adjustment: Measure the pH of your sample solution. If it differs from the mobile phase pH by more than 0.5 pH units, adjust the sample pH to match that of the mobile phase using a compatible acid or base (e.g., formic acid or ammonium hydroxide for MS applications).
-
Sample Dilution: A simple dilution of the sample can reduce the concentration of this compound to a level where its buffering and ionic strength effects are negligible. Perform a dilution series (e.g., 1:10, 1:50, 1:100) to find the optimal dilution that maintains analyte signal while resolving the peak shape issues.
-
Consider Solid-Phase Extraction (SPE): If dilution compromises sensitivity, use SPE to clean up the sample. A well-chosen SPE sorbent can retain your analyte while allowing the highly water-soluble this compound to be washed away.[4]
Section 2: Mass Spectrometry (MS) Interference
In mass spectrometry, particularly with electrospray ionization (ESI), non-volatile salts are a known source of interference. While this compound is a salt, its components can also lead to more subtle issues.
FAQ 2: My analyte signal is suppressed, and I'm seeing unexpected adducts in my mass spectra (e.g., [M+K]⁺ or [M+Na]⁺). Is this compound the culprit?
Answer:
Absolutely. The potassium ions from this compound are a primary cause of these phenomena.
-
Causality - The "Why":
-
Ion Suppression: ESI is a competitive process. The adipate and potassium ions, if present at high concentrations, can compete with your analyte for ionization in the ESI source. This leads to a significant decrease in the signal intensity for your analyte of interest. Buffers and salts are well-documented causes of ion suppression.[5][6]
-
Potassium Adduct Formation: Potassium ions (K⁺) have a high affinity for many molecules and can readily form adducts, appearing as [M+39]⁺ in the positive ion mode. This splits your analyte signal across multiple species ([M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the intensity of your primary target ion and complicating data interpretation.
-
Source Contamination: Non-volatile components can accumulate on the ion source optics (e.g., sampling cone, skimmer), leading to a gradual decline in sensitivity over a sequence of injections and requiring more frequent cleaning. While adipic acid is volatile, the salt itself is not.
-
Troubleshooting Protocol & Workflow:
-
Sample Preparation is Key:
-
Dilution: As with chromatography, dilution is the first and easiest step to reduce the concentration of potassium ions.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove the salt prior to analysis.
-
Liquid-Liquid Extraction (LLE): If your analyte has suitable solubility properties, an LLE can be used to extract it into an organic solvent, leaving the this compound behind in the aqueous phase.[4]
-
-
Mobile Phase Optimization:
-
Use Volatile Mobile Phase Additives: Ensure your mobile phase contains volatile additives like formic acid, acetic acid, or ammonium formate/acetate.[6] Avoid non-volatile buffers like phosphate.
-
Increase Additive Concentration: Sometimes, slightly increasing the concentration of the acidic modifier (e.g., from 0.1% to 0.2% formic acid) can help improve protonation of the analyte, making the [M+H]⁺ ion more favorable over potassium adducts.
-
-
Instrumental Mitigation:
-
Source Cleaning: If you suspect contamination, follow your instrument manufacturer's protocol for cleaning the ion source components.
-
Divert to Waste: Program your LC method to divert the flow to waste during the initial and final portions of the run when highly polar, non-retained components (like this compound) are likely to elute.
-
Experimental Workflow Diagram:
Caption: Troubleshooting workflow for MS interference.
Section 3: Spectrophotometric & Biochemical Assays
In assays that rely on absorbance, fluorescence, or enzymatic activity, the components of the sample matrix can interfere directly with the measurement or the biological components of the assay.
FAQ 3: I am running a colorimetric protein assay (e.g., Bradford or BCA) and my results are inconsistent or show high background. Could this compound be a factor?
Answer:
Yes, this compound can interfere, primarily through its action as a buffering agent, and potentially through direct chemical interactions.
-
Causality - The "Why":
-
pH Shift: Many biochemical assays, including enzyme assays and colorimetric assays, are highly pH-dependent.[7][8] The Bradford assay, for instance, operates under acidic conditions. If your sample containing this compound has sufficient buffering capacity, it can locally shift the pH of the assay solution, altering the dye's binding to the protein and leading to inaccurate results.
-
Chelating Effects: While adipate is not a strong chelator, dicarboxylic acids can interact with metal ions. In assays that rely on metal ions (e.g., BCA assay which involves Cu²⁺/Cu⁺), high concentrations of adipate could potentially sequester these ions, interfering with the reaction.[9]
-
Ionic Strength: High salt concentrations can affect protein conformation and the binding of assay reagents, impacting the final signal.[10]
-
Troubleshooting Protocol:
-
Prepare Standards in a Matched Matrix: The most critical control is to prepare your calibration standards in the same matrix as your unknown samples. If your samples contain 10 mM this compound, your standards should as well. This compensates for the bulk of the matrix effect.
-
Buffer Exchange/Desalting: For sensitive assays, remove the this compound from your sample.
-
Dialysis/Diafiltration: For larger protein samples, dialysis or diafiltration against the assay buffer is highly effective.
-
Desalting Columns: For smaller sample volumes, use a desalting column (size exclusion chromatography) to rapidly exchange the buffer.
-
-
Assay Compatibility Check: Run a control experiment where you spike a known concentration of your analyte with increasing concentrations of this compound. This will allow you to determine the concentration at which interference becomes significant.
Data Summary: Potential Interference in Common Assays
| Assay Type | Potential Interferent | Primary Mechanism of Interference | Mitigation Strategy |
| Bradford Assay | This compound | pH buffering | Prepare standards in a matched matrix; Buffer exchange |
| BCA Assay | This compound | pH buffering; Potential weak chelation of copper ions | Prepare standards in a matched matrix; Buffer exchange |
| Enzyme Assays | This compound | pH shift away from enzyme optimum | Ensure final assay pH is controlled; Buffer exchange sample |
| Fluorescence Assays | Potassium Ions | Potential for ion-quenching of certain fluorophores | Run interference controls; Desalting |
Section 4: Immunoassay Interference
Immunoassays rely on the highly specific interaction between an antibody and an antigen. Any substance that disrupts this binding can lead to erroneous results.[11][12][13]
FAQ 4: In my ELISA, I'm observing high background noise or a loss of signal. Could the this compound in my formulation buffer be the cause?
Answer:
Yes, this is a distinct possibility. In immunoassays, this is typically referred to as a "matrix effect."
-
Causality - The "Why":
-
Non-specific Binding: High concentrations of salts can alter the conformation of both the analyte and the assay antibodies, potentially exposing hydrophobic regions that lead to non-specific binding to the microplate surface. This can result in a higher background signal.
-
Ionic Strength Effects on Antibody Binding: The affinity of the antibody-antigen interaction can be sensitive to the ionic strength of the solution. High salt concentrations can weaken this interaction, leading to a reduced signal (a false negative or lower-than-expected concentration).[14]
-
pH-Mediated Conformational Changes: As with other assays, if the this compound buffers the sample to a pH that is suboptimal for the antibody-antigen binding, it can significantly reduce assay performance.
-
Troubleshooting Protocol:
-
Dilution with Assay Buffer: The standard approach for overcoming matrix effects in immunoassays is to dilute the sample with the specific assay buffer provided with the kit. This reduces the concentration of the interfering substance (this compound) and places the sample in the optimal environment for antibody binding. Test a range of dilutions (e.g., 1:5, 1:10, 1:20).
-
Spike and Recovery Experiment: To confirm interference, perform a spike and recovery experiment.
-
Add a known amount of your analyte ("spike") into your sample matrix.
-
Dilute this spiked sample and a non-spiked sample and run them in the assay.
-
Calculate the percent recovery of the spike. A recovery outside the acceptable range (typically 80-120%) indicates the presence of interference.
-
-
Matrix Matching for Calibration Curve: If dilution is not possible due to low analyte concentration, prepare your calibration standards in a "blank" matrix that is as similar as possible to your samples, including the same concentration of this compound.
Logical Relationship Diagram:
Caption: How matrix components can disrupt immunoassay results.
Section 5: General Preventative Measures & Best Practices
-
Understand Your Matrix: Always have a complete list of excipients and their concentrations in your formulation.[15] This is the first step in predicting potential interferences.
-
Method Development Considerations: During method development, always test for matrix effects early. Running a simple dilution series and a spike-recovery experiment can save significant time later.
-
Use High Purity Reagents: Ensure that all solvents and reagents, especially for LC-MS, are of the appropriate grade to avoid introducing interfering contaminants like metal ions.[5]
-
Systematic Troubleshooting: When faced with a problem, change only one variable at a time to systematically identify the source of the issue.
We hope this guide provides the necessary insights to troubleshoot and resolve interferences caused by this compound in your analytical assays. For further assistance, please do not hesitate to contact our application support team.
References
- Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine. (n.d.). SpringerLink.
- What Is the Role of Buffers in Biochemical Experiments? (2025, April 21). Patsnap Synapse.
- The Role of Buffers in Biological and Chemical Experiments. (2025, September 2). MSE Supplies LLC.
- Universal buffers for use in biochemistry and biophysical experiments. (n.d.). PMC - NIH.
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- Potassium adipate or this compound Manufacturers, with SDS. (n.d.). Muby Chemicals.
- Interferences in immunoassay. (2012, March 23). SciSpace.
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- Potassium adipate. (n.d.). Wikipedia.
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- An Introduction To Immunoassay Interference. (2025, July 11). Biosynth.
- Excipient Selection In Parenteral Formulation Development. (2013, March 3). Pharmaceutical Technology.
- Potassium adipate | C6H8K2O4. (n.d.). PubChem - NIH.
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- Mobile phases compatible for LC/MS. (n.d.). Shimadzu.
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"Minimizing impurities in dipotassium adipate synthesis"
Technical Support Center: Dipotassium Adipate Synthesis
Welcome to the technical support center for the synthesis of high-purity this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize impurities during the synthesis process. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your experiments for the highest quality product.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses high-level questions about the critical factors influencing the purity of this compound, a compound synthesized from adipic acid and potassium hydroxide.[1]
Q1: What are the primary sources of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can be broadly categorized into three groups: reactant-related, process-related, and environment-related.
-
Reactant-Related Impurities: These stem from the starting materials themselves.
-
Unreacted Adipic Acid or Potassium Hydroxide (KOH): The most common impurities, resulting from improper stoichiometry or incomplete reaction.[2][3]
-
Monopotassium Adipate: The intermediate salt formed when only one of the two carboxylic acid groups on adipic acid is neutralized.
-
Raw Material Contaminants: The industrial-grade KOH may contain inorganic salts like potassium chloride (KCl) or potassium carbonate (K₂CO₃) (formed by reaction with atmospheric CO₂).[4][5] Adipic acid may contain precursors or byproducts from its own synthesis.
-
-
Process-Related Impurities: These are introduced or formed during the reaction and workup.
-
Residual Solvents: Solvents used in the reaction or purification steps that are not fully removed.[6]
-
Degradation Products: High reaction temperatures can potentially lead to the degradation of adipic acid or the final product.
-
Solvent-Related Byproducts: The solvent itself can sometimes react or degrade, introducing new impurities.[7]
-
-
External Contamination:
-
Leached Metals or Particulates: Impurities can leach from reaction vessels or be introduced from the environment.[8]
-
Q2: How critical is stoichiometric control, and what is the best approach?
A2: Stoichiometric control is paramount. The reaction requires a 1:2 molar ratio of adipic acid to potassium hydroxide. An imbalance directly leads to impurities.
-
Excess Adipic Acid: Results in an acidic final product containing unreacted adipic acid and potentially higher levels of monopotassium adipate.
-
Excess Potassium Hydroxide: Leads to a highly basic final product contaminated with KOH, which can be hygroscopic and affect the physical properties of the salt.
Expert Recommendation: Always start with precisely weighed, high-purity starting materials. A common strategy is to use a very slight excess (e.g., 0.5-1.0 mol%) of adipic acid to ensure all the highly reactive KOH is consumed. The unreacted adipic acid is generally easier to remove during purification than residual KOH. In-process monitoring of pH is crucial to determine the reaction endpoint.
Q3: What is the role of the solvent system in controlling purity?
A3: The solvent system is critical for three main reasons: reactant solubility, reaction medium, and purification.
-
Solubility: The solvent must fully dissolve the reactants to ensure a complete and homogenous reaction. If adipic acid has low solubility, the reaction rate will be slow and may remain incomplete.[9] Water is a common solvent for this synthesis as both KOH and the resulting this compound are highly soluble.[10]
-
Reaction Medium: The solvent should be inert and not participate in side reactions. Using a solvent like ethanol could lead to esterification side reactions, especially under acidic conditions.[11]
-
Purification: The solvent choice is key for recrystallization. An ideal solvent will dissolve the this compound at high temperatures but have limited solubility at low temperatures, while impurities remain soluble at all temperatures. A water-alcohol mixture is often effective, as it can modulate the polarity to selectively precipitate the desired salt.[12]
Q4: How do I purify the final product effectively?
A4: Recrystallization is the most effective method for purifying this compound.[13] This technique leverages the differences in solubility between the desired product and impurities at varying temperatures.[14]
The basic principle involves dissolving the crude product in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out, while the more soluble impurities remain in the mother liquor.[13][15] A subsequent wash of the filtered crystals with a small amount of cold solvent can remove any remaining surface impurities.[16]
Section 2: Troubleshooting Guide
This guide provides direct answers to specific experimental issues.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Final product is acidic (pH < 8) | 1. Insufficient KOH (incorrect stoichiometry).2. Incomplete reaction. | 1. Verify molar calculations and weighing of KOH.2. Increase reaction time or temperature moderately.3. Purify via recrystallization to remove unreacted adipic acid. |
| Final product is highly basic (pH > 10) | 1. Excess KOH (incorrect stoichiometry). | 1. Verify molar calculations and weighing of adipic acid.2. Carefully titrate the reaction mixture with a dilute solution of adipic acid to neutralize excess base before workup.3. Recrystallization is essential to remove residual KOH. |
| Presence of unidentified peaks in HPLC/GC analysis | 1. Impurities in starting materials.2. Residual solvent.3. Side reactions or degradation. | 1. Analyze the purity of adipic acid and KOH before synthesis.2. Use high-purity, HPLC-grade solvents.[7]3. Dry the final product thoroughly under vacuum.4. Re-evaluate reaction temperature and time to avoid degradation. |
| Product is clumpy, discolored, or hygroscopic | 1. Presence of hygroscopic inorganic salt impurities (e.g., KCl, residual KOH).[5]2. Degradation due to excessive heat. | 1. Use high-purity KOH with low levels of chloride and carbonate.2. Perform multiple recrystallizations to remove soluble salt impurities.3. Ensure the reaction temperature does not exceed the thermal stability limits of the product. |
| Low final yield | 1. Incomplete reaction.2. Product loss during filtration or transfer.3. Using too much solvent during recrystallization. | 1. Monitor reaction to completion using pH or TLC.2. Ensure efficient transfer and washing techniques.3. In recrystallization, use the minimum amount of hot solvent required to fully dissolve the product to maximize recovery upon cooling. |
Section 3: Key Protocols & Visual Workflows
Protocol 1: Synthesis and In-Process Monitoring
-
Preparation: In a suitable reaction vessel, dissolve high-purity adipic acid in deionized water (e.g., ~2-3 mL of water per gram of adipic acid) with gentle heating (40-50 °C).
-
Titration: Prepare a separate concentrated aqueous solution of high-purity potassium hydroxide (2.0 molar equivalents).
-
Reaction: Slowly add the KOH solution to the stirred adipic acid solution. The reaction is exothermic; control the addition rate to maintain the temperature below 60 °C.
-
Monitoring: Monitor the pH of the reaction mixture. The target endpoint is a pH between 8.5 and 9.5. If the pH is too low, add minute amounts of the KOH solution. If the pH overshoots, it indicates an excess of base.
-
Completion: Once the target pH is stable, stir the reaction for an additional 30-60 minutes to ensure completion.
Diagram 1: Synthesis Pathway and Impurity Sources
This diagram illustrates the main reaction and highlights the potential entry points for common impurities.
Caption: Reaction scheme showing impurity entry points.
Diagram 2: Troubleshooting Logic Flow
This flowchart provides a logical path to diagnose and solve common purity issues.
Caption: A logical guide for troubleshooting impurities.
Protocol 2: Recrystallization for Purification
-
Dissolution: Place the crude this compound in a flask. Add a minimum amount of hot deionized water (or a water/ethanol mixture) while stirring until the solid is completely dissolved. Aim for a temperature of 70-80 °C.
-
Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot filtration to remove it. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Diagram 3: Recrystallization Workflow
This diagram outlines the key steps in the purification of this compound.
Caption: Step-by-step workflow for purification.
References
- Vertex AI Search. (2025). What are the common impurities in industrial salt? - Blog.
- MDPI. (2023).
- Google Patents. (1981). Process for purifying crystalline potassium chloride.
- t-reflore. (2023).
- Ebner.
- Thermo Fisher Scientific. (2018). Pharmaceutical Impurities: Top Four Questions.
- GMP Insiders.
- YouTube. (2021).
- Vertex AI Search. (2025). What are the impurities commonly found in Sodium Chloride? - Blog.
- Google Patents. (1983). Process for purifying crystalline potassium chloride.
- The Pharma Guide. (2025). How To Control Impurities In Pharmaceuticals.
- Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- PharmaGuideHub. (2025). Impurities in Pharmaceutical Substances.
- Grokipedia. (2026).
- Krebs Swiss. Purification of salt for chemical and human consumption.
- Ataman Kimya.
- Docuchem. (2024).
- ResearchGate. (2025). Thermodynamic properties of potassium adipate in binary solvents and its molecular mechanism.
- YouTube. (2016). Preparation of Salts using Excess Method for Making Soluble Salts.
- ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Benchchem.
- Benchchem.
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Technical Support Center: Scaling Up Dipotassium Adipate Production
Welcome to the technical support center for challenges in scaling up dipotassium adipate production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to industrial production. Here, we address common issues in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Section 1: Reaction and Synthesis Troubleshooting
This section focuses on the core chemical transformation—the neutralization of adipic acid with potassium hydroxide. Success at scale hinges on precise control over this exothermic reaction.
FAQ 1: We're observing poor yield and the formation of an off-white, clumpy product instead of fine white crystals. What's going wrong?
Answer: This issue typically points to problems with reaction control, specifically temperature and reactant addition. This compound is synthesized by reacting adipic acid with potassium hydroxide.[1] This is an exothermic neutralization reaction. Without careful management, localized overheating can lead to side reactions and the formation of impurities, affecting both yield and product quality.
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Reactant Addition: Instead of adding solid potassium hydroxide directly to the adipic acid solution, prepare a standardized potassium hydroxide solution. Add this solution to the adipic acid slurry slowly and incrementally. This ensures a more controlled release of heat.
-
Temperature Control: Employ a jacketed reactor with a reliable cooling system. Maintain the reaction temperature below a validated setpoint. A common starting point is to keep the temperature between 40-60°C. Continuous monitoring with a calibrated temperature probe is critical.
-
Agitation: Ensure vigorous and consistent agitation throughout the reactant addition. This prevents localized "hot spots" where the concentration of potassium hydroxide is too high, which can lead to product degradation. Inadequate mixing is a common failure point during scale-up.[2]
-
pH Monitoring: Implement real-time pH monitoring. The target pH for a this compound solution is typically between 7.5 and 9.5.[3] Over-shooting the pH can lead to the formation of undesirable byproducts.
Workflow for Controlled Neutralization
Caption: Controlled neutralization workflow for this compound synthesis.
FAQ 2: Our final product has a high moisture content, leading to clumping and handling issues. How can we improve the drying process at a larger scale?
Answer: High moisture content is a common challenge when scaling up drying processes. This compound is hygroscopic, meaning it readily absorbs moisture from the air. Inefficient drying not only affects the physical properties of the powder but can also impact its stability.[4]
Troubleshooting Protocol: Effective Drying at Scale
-
Filtration and Washing: Before drying, ensure the crystallized product is thoroughly filtered to remove as much mother liquor as possible. Wash the filter cake with a small amount of cold, deionized water to remove surface impurities, followed by a rinse with a water-miscible, volatile solvent (like ethanol) to displace the water.
-
Drying Equipment: For larger quantities, tray dryers may be inefficient. Consider using a vacuum oven or a fluid bed dryer.
-
Vacuum Oven: Drying under vacuum lowers the boiling point of water, allowing for efficient drying at lower temperatures, which minimizes the risk of thermal degradation.
-
Fluid Bed Dryer: This method involves passing heated air or an inert gas through a bed of the solid particles, causing them to behave like a fluid. This provides excellent heat and mass transfer, leading to rapid and uniform drying.
-
-
Drying Parameters:
-
Temperature: Keep the drying temperature below the melting point of this compound (literature value ~185°C, but it's best to stay well below this to avoid degradation).[4][5] A range of 70-90°C is often a good starting point.
-
Time: The required drying time will depend on the batch size, equipment, and initial moisture content. Dry to a constant weight to ensure all moisture has been removed.
-
-
Post-Drying Handling: Once dried, cool the product in a desiccator or a low-humidity environment before packaging. Store in tightly sealed containers to prevent moisture reabsorption.[6]
Quantitative Data Summary: Drying Parameters
| Parameter | Laboratory Scale (e.g., 100g) | Pilot/Production Scale (e.g., 10kg) | Rationale |
| Drying Method | Vacuum Oven / Desiccator | Fluid Bed Dryer / Large Vacuum Oven | Efficiency and uniformity at larger volumes. |
| Temperature | 60-80°C | 70-90°C | Optimize for faster drying without degradation. |
| Time | 4-8 hours | 8-16 hours (or until constant weight) | Larger mass requires longer drying time. |
| Final Moisture Content | < 0.5% | < 0.5% | Critical for product stability and handling. |
Section 2: Purification and Quality Control
Achieving high purity is paramount, especially for applications in the pharmaceutical and food industries. Scaling up purification processes like crystallization can introduce new variables that affect the final product's quality.
FAQ 3: We are struggling with inconsistent crystal size and the presence of fine particles after crystallization. What factors should we investigate?
Answer: Crystal size distribution is heavily influenced by the cooling rate and agitation during the crystallization process. Rapid cooling and high shear from aggressive agitation tend to produce smaller, less uniform crystals and fines.
Troubleshooting Protocol: Controlled Crystallization
-
Cooling Profile: Implement a controlled, gradual cooling profile. A linear cooling rate is a good starting point, but a multi-stage profile (e.g., slow cooling at the beginning to promote nucleation, followed by a faster rate for crystal growth) can yield better results. Avoid "crash cooling" by adding the hot solution to a cold vessel.
-
Agitation Speed: The goal of agitation is to keep the crystals suspended and ensure uniform temperature, not to induce high shear. Use a low-shear impeller design (e.g., anchor or paddle) and operate at a speed that maintains suspension without causing significant crystal breakage.
-
Seeding: To improve batch-to-batch consistency, consider seeding the supersaturated solution with a small amount of previously isolated, high-quality this compound crystals. This provides nucleation sites and promotes controlled crystal growth.
-
Solvent Selection: While water is the most common solvent due to this compound's high solubility, anti-solvent crystallization can also be employed.[5] Adding a solvent in which this compound is insoluble (e.g., ethanol) to a concentrated aqueous solution can induce crystallization. This process must be carefully controlled to avoid oiling out.
Logical Relationship Diagram for Crystallization Issues
Caption: Troubleshooting inconsistent crystal size in this compound production.
FAQ 4: Our final product fails purity specifications due to residual starting materials and unknown impurities. How can we improve our purification process?
Answer: Impurities can arise from incomplete reactions, side reactions, or contaminants in the starting materials. A robust purification strategy is essential.
Troubleshooting Protocol: Enhancing Product Purity
-
Stoichiometry and Reaction Completion: Ensure the molar ratio of adipic acid to potassium hydroxide is accurate. After the initial reaction, hold the mixture at a moderate temperature (e.g., 50°C) for a period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Recrystallization: If the product purity is still low after initial isolation, a recrystallization step is often necessary. Dissolve the crude this compound in a minimal amount of hot deionized water, filter the hot solution to remove any insoluble impurities, and then allow it to cool and crystallize under controlled conditions as described in FAQ 3.
-
Activated Carbon Treatment: If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated carbon before the hot filtration step. The carbon adsorbs the colored compounds.
-
Quality of Starting Materials: Always use high-purity adipic acid and potassium hydroxide. Contaminants in the raw materials will carry through to the final product. Request and review the Certificate of Analysis for all raw materials.[3]
Section 3: Safety and Handling at Scale
Transitioning to larger quantities of chemicals introduces new safety considerations that must be addressed to ensure a safe working environment.
FAQ 5: What are the primary safety concerns when handling large quantities of adipic acid and potassium hydroxide?
Answer: Both adipic acid and potassium hydroxide present significant hazards at an industrial scale.
-
Adipic Acid: While relatively stable, adipic acid in its powdered form can create dust clouds that are explosive under certain conditions.[7][8] It is also an irritant to the eyes, skin, and respiratory system.[9][10]
-
Potassium Hydroxide: This is a strong base and is highly corrosive. Contact can cause severe skin and eye burns. The neutralization reaction with adipic acid is highly exothermic and can cause boiling and splashing if not controlled.
Safety Protocol: Handling Raw Materials at Scale
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and protective clothing.[7][11] For handling large quantities of adipic acid powder, respiratory protection may be necessary to avoid inhaling dust.[7]
-
Ventilation: Handle both chemicals in a well-ventilated area. Use local exhaust ventilation to control dust from adipic acid and any potential fumes from the potassium hydroxide solution.[6][11]
-
Grounding and Bonding: To prevent static discharge that could ignite adipic acid dust, ensure all equipment (reactors, scoops, containers) is properly grounded and bonded.[7]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[8] Have appropriate spill kits available for both acidic and caustic materials.
-
Storage: Store adipic acid and potassium hydroxide separately in cool, dry, well-ventilated areas away from incompatible materials.[6] Potassium hydroxide should be stored away from acids, and adipic acid should be stored away from strong bases and oxidizing agents.[8]
References
-
Aadhunik Industries. (n.d.). Potassium Adipate or this compound SDS of Manufacturers. Retrieved from [Link]
-
Tiiips. (2023, April 13). Potassium adipate - Descrizione. Retrieved from [Link]
- Google Patents. (n.d.). US8895779B2 - Processes for producing monoammonium adipate and conversion of monoammonium adipate to adipic acid.
-
Weifang Tainuo Chemical Co., Ltd. (2025, May 12). How Should Adipic Acid Be Handled Safely?. Retrieved from [Link]
-
Lanxess. (2016, June). Adipic acid. Retrieved from [Link]
-
New Jersey Department of Health. (1998, September). HAZARD SUMMARY. Retrieved from [Link]
-
Ataman Kimya. (n.d.). POTASSIUM ADIPATE. Retrieved from [Link]
- Google Patents. (n.d.). US20110269993A1 - Processes for producing adipic acid from fermentation broths containing diammonium adipate.
-
Aadhunik Industries. (n.d.). Potassium Adipate or this compound Manufacturers. Retrieved from [Link]
-
Redox. (2021, April 24). Safety Data Sheet Adipic Acid. Retrieved from [Link]
-
Tiiips. (2023, April 13). Potassium adipate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium adipate. PubChem. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Potassium adipate. Retrieved from [Link]
- Google Patents. (n.d.). CN103153931A - Processes for producing monoammonium adipate from fermentation broths containing diammonium adipate, monoammonium adipate and/or adipic acid, and conversion of monoammonium adipate to adipic acid.
-
Pharmaceutical Technology. (2006, November 1). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]
- Google Patents. (n.d.). CN105198748A - Preparation method of dioctyl adipate.
- Google Patents. (n.d.). US10414710B1 - Method for manufacturing adipic acid using biomass.
-
Food Navigator. (2023, April 28). The challenge of scaling up plant-based production and manufacturing. Retrieved from [Link]
-
ResearchGate. (2025, May 31). Design and Control for the Dimethyl Adipate Process with a Side‐Reactor Column Configuration. Retrieved from [Link]
-
MDPI. (2021, October 19). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, November 2). Advancing Nanoparticle Production: Scaling Up Techniques, Challenges, and Future Perspectives in Pharmaceutical Applications. Retrieved from [Link]
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"How to prevent precipitation of dipotassium adipate in solution"
Welcome to the technical support center for dipotassium adipate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of this compound in aqueous solutions. We will explore the fundamental principles governing its solubility and provide practical, field-tested protocols to ensure your experiments proceed without interruption.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
This compound (C₆H₈K₂O₄) is the dipotassium salt of adipic acid, a dicarboxylic acid.[1][2] It typically appears as a white, odorless, crystalline powder.[1][3] In scientific and pharmaceutical applications, it is primarily valued for its function as a high-solubility buffering agent and acidity regulator.[1][4] Its ability to help maintain a stable pH is critical for the stability and bioavailability of active pharmaceutical ingredients (APIs) in liquid formulations.[5]
Q2: What is the general solubility of this compound?
This compound is highly soluble in water. Published data indicates its solubility is approximately 60 g/100 mL at 20 °C .[1][6] However, this value is highly dependent on the solution's specific conditions, such as temperature and pH.
Q3: I observed a white precipitate in my this compound solution. What is it?
The precipitate is most likely adipic acid . This compound is the salt of a weak acid (adipic acid) and a strong base (potassium hydroxide). In solution, the adipate ion (C₆H₈O₄²⁻) is in equilibrium with its protonated forms. If the pH of the solution drops, the equilibrium shifts, leading to the formation of the significantly less soluble adipic acid (C₆H₁₀O₄), which then precipitates out.[7]
Q4: Can the precipitate be something other than adipic acid?
While adipic acid is the most common cause, precipitation could also occur if the concentration of this compound exceeds its solubility limit due to low temperatures or the presence of other substances that reduce its solubility (see "Common Ion Effect" in the Troubleshooting Guide).
II. Troubleshooting Guide: Diagnosing and Resolving Precipitation
Unanticipated precipitation can compromise experimental results. This guide provides a systematic approach to identifying the cause and resolving the issue.
Issue: A white crystalline solid has formed in my aqueous this compound solution.
This common problem is typically linked to three primary factors: pH , Temperature , and the Common Ion Effect .
Logical Flow for Troubleshooting Precipitation
Below is a decision-making workflow to help you diagnose the root cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
The pH Effect: The Primary Culprit
Causality: Adipic acid is a diprotic acid with two pKa values (pKa₁ ≈ 4.4, pKa₂ ≈ 5.4).[5] When the pH of the solution drops below the pKa values, the adipate dianion (C₆H₈O₄²⁻) gets protonated, first to the monovalent hydrogen adipate ion and then to the neutral adipic acid molecule. Adipic acid itself has much lower water solubility than its potassium salt.[7][8] The addition of any acidic component to your formulation can trigger this precipitation.
Solution Protocol:
-
Measure the pH: Use a calibrated pH meter to accurately measure the solution's pH.
-
Adjust the pH: If the pH is acidic, slowly add a dilute solution of a strong base, such as 1M Potassium Hydroxide (KOH), dropwise while stirring. KOH is recommended to avoid introducing new types of ions.
-
Target pH: Aim for a pH well above 6.0 to ensure the adipate is fully deprotonated and solubilized.
-
Observation: The precipitate should redissolve as the pH increases. Gentle warming can expedite this process.
The Temperature Effect
Causality: The dissolution of most ionic salts, including this compound, is an endothermic process, meaning its solubility increases as the temperature rises.[9][10] If a solution is prepared at an elevated temperature and then cooled, it can become supersaturated, leading to crystallization. This is a common issue when storing stock solutions at lower temperatures (e.g., 4°C).
Solution Protocol:
-
Gentle Warming: Place the solution in a water bath and warm it gently (e.g., to 30-40°C) with continuous stirring.
-
Monitor Dissolution: Observe if the precipitate dissolves. If it does, the issue was temperature-related.
-
Prevent Recurrence: If the solution must be stored at a lower temperature, prepare it at a concentration that remains below the solubility limit for that specific temperature.
| Temperature (°C) | This compound Solubility ( g/100 mL) | Adipic Acid Solubility ( g/100 mL) |
| 10 | Data not readily available, but <60 | 1.4[5] |
| 20 | ~60[1][6] | - |
| 25 | >60 | 2.4[5] |
| 100 | Significantly higher | 160[5] |
| Caption: Comparison of this compound and Adipic Acid Solubility. |
The Common Ion Effect
Causality: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[11][12][13] In this case, if your formulation contains another highly concentrated potassium salt (e.g., potassium chloride, potassium phosphate), the high concentration of K⁺ ions will shift the dissolution equilibrium of this compound to the left, favoring the solid state and reducing its overall solubility.
K₂C₆H₈O₄(s) ⇌ 2K⁺(aq) + C₆H₈O₄²⁻(aq)
Adding another source of K⁺ ions pushes this equilibrium to the left, causing precipitation.
Solution Protocol:
-
Review Formulation: Analyze all components in your solution. Identify any other potassium salts.
-
Calculate Total Potassium Concentration: Determine the total molar concentration of K⁺ ions from all sources.
-
Reduce Concentration: If the common ion effect is suspected, the only remedies are to decrease the concentration of this compound or reduce the concentration of the other potassium salt(s).
-
Consider Alternatives: If high potassium concentration is unavoidable, consider using a different buffering agent whose ions are not already present at high levels in the solution.
III. Proactive Prevention: Best Practices for Solution Preparation
To avoid precipitation from the outset, follow these validated laboratory procedures.
Experimental Protocol: Preparing a Stable this compound Stock Solution (e.g., 1 Molar)
-
Materials:
-
Procedure:
-
Weighing: Weigh out 222.32 g of this compound for a 1 L solution.
-
Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Stirring: Place the beaker on a stir plate and stir until the solid is fully dissolved. Gentle warming (to ~30°C) can be used to accelerate dissolution.
-
pH Check & Adjustment: Once dissolved, measure the pH. A solution of pure this compound should be slightly alkaline. If the pH is below 7.5, adjust upwards using 1M KOH. This ensures a buffer against accidental acidification.
-
Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of pure water and add the rinsate to the flask. Bring the solution to the final volume with water.
-
Filtration: For critical applications, filter the solution through a 0.22 µm sterile filter to remove any microparticulates.
-
Storage: Store in a tightly sealed, clearly labeled container at room temperature unless thermal stability of other components requires refrigeration. If refrigerated, be mindful of the potential for temperature-induced precipitation.
-
Workflow for Stable Solution Preparation
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Technical Support Center: Refining Experimental Conditions for Dipotassium Adipate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for dipotassium adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile dicarboxylate salt. Here, we move beyond simple protocols to explain the underlying principles governing experimental success. This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low product yield is a common issue stemming from several potential factors. A systematic approach is key to identifying and resolving the root cause.
Potential Causes & Recommended Actions:
-
Incomplete Reaction: Reactions may not be reaching completion due to insufficient time or non-optimal temperature. Esterification reactions with adipic acid, for instance, often show improved yields at temperatures between 70-80 °C.[1]
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as GC-MS, HPLC, or in-situ IR spectroscopy.[2][3] Extend the reaction time until starting material consumption plateaus. Systematically screen temperatures to find the optimal balance between reaction rate and potential side reactions.
-
-
Reagent Purity and Stoichiometry: this compound is hygroscopic; absorbed moisture can interfere with many reactions, especially those involving water-sensitive reagents.[4]
-
Solution: Ensure the this compound is thoroughly dried under vacuum before use. Store it in a desiccator or under an inert atmosphere.[5] Verify the purity of all reagents and confirm the accuracy of your stoichiometric calculations.
-
-
Suboptimal pH: As the potassium salt of a weak acid, this compound creates a basic solution in water.[6][7] The stability and reactivity of many organic compounds are highly pH-dependent.[8]
-
Solution: Measure the pH of your reaction mixture. If necessary, use a suitable buffer system to maintain the optimal pH for your specific transformation. For reactions like Kolbe electrolysis, weakly acidic conditions can be beneficial for suppressing side reactions.[9]
-
Q2: I am observing significant side product formation, particularly in Kolbe electrolysis. How can I increase selectivity for my desired product?
Kolbe electrolysis is a powerful method for C-C bond formation but is notorious for side reactions if not properly controlled.[10] The primary competing pathway is the Hofer-Moest reaction, which produces carbocations leading to alcohols and alkenes instead of the desired dimer.[9]
Key Control Parameters:
-
Current Density & Electrode Material: High current density favors the radical-radical coupling of the Kolbe reaction. A platinum anode is the standard and most effective choice for minimizing over-oxidation.[9]
-
Solvent and pH: The Hofer-Moest reaction is suppressed in protic, weakly acidic solvents.[9] Running the electrolysis in a solvent like methanol with a small amount of adipic acid to buffer the solution can significantly improve the yield of the desired dimer.
-
Temperature: Lower temperatures generally disfavor side reactions. Perform the electrolysis in a cooled cell.
The diagram below illustrates the critical branching point in the mechanism.
Caption: Kolbe Dimerization vs. Hofer-Moest Side Reaction Pathway.
Q3: I'm struggling with the solubility of this compound in my organic solvent system. What are my options?
This compound's solubility is highest in water and significantly lower in many organic solvents.[5] Choosing the right solvent or solvent system is critical.
Solubility & Solvent Selection Table
| Solvent | Solubility | Suitability & Comments |
| Water | High (~60 g/100 mL at 20°C)[5] | Excellent for aqueous reactions. Can be problematic if reagents are water-sensitive. |
| Methanol / Ethanol | Moderate | Good choice for many reactions. A study on a similar salt showed solubility trends of methanol > ethanol > propanol.[11] |
| Propanol / Butanol | Low to Moderate[11] | Can be used, but may require heating to achieve sufficient concentration. |
| Acetone / Acetonitrile | Low[11] | Generally poor solvents for this compound. |
| Toluene / Hexane | Very Low | Can be used as anti-solvents for precipitating the product during workup.[12] |
Troubleshooting Steps:
-
Use a Co-Solvent: If your reaction requires an organic solvent, consider adding a small amount of a polar protic co-solvent like methanol to a solvent like THF to increase the solubility of the this compound.
-
Gentle Heating: Increasing the temperature will generally increase solubility. Use a temperature-controlled reaction vessel and monitor for any potential degradation.
-
Phase-Transfer Catalysis: For biphasic reactions (e.g., aqueous/organic), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be used to shuttle the adipate anion into the organic phase to react.
Q4: My product is difficult to purify and isolate from the reaction mixture. What purification strategies are most effective?
Purification is often challenging when the product has similar physical properties to the starting materials or byproducts. A multi-step approach is often necessary.
Recommended Purification Workflow
Caption: General workflow for product isolation and purification.
Specific Purification Techniques:
-
Recrystallization: This is a powerful technique for solid products. The key is finding a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble. Non-polar organic solvents can often serve as effective anti-solvents for adipate salts and esters.[12]
-
Column Chromatography: For complex mixtures or products that are difficult to crystallize, silica gel or alumina column chromatography can separate compounds based on polarity.
-
Advanced Methods: For removing trace-level impurities, particularly in pharmaceutical applications, techniques like organic solvent nanofiltration (OSN) or preparative supercritical fluid chromatography (SFC) can be employed.[13]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your reagent is the first step to successful experimentation.
Table of Properties: this compound
| Property | Value | Reference(s) |
| CAS Number | 19147-16-1 | [14][15] |
| Molecular Formula | C₆H₈K₂O₄ | [14][15] |
| Molecular Weight | 222.32 g/mol | [14][15] |
| Appearance | White crystalline powder or granules | [6][14] |
| Melting Point | ~185 °C (Decomposes) | [4][16] |
| Solubility in Water | Approx. 60 g/100 mL (20 °C) | [5] |
| Stability | Stable under normal conditions. Hygroscopic. | [4] |
| Incompatibilities | Strong oxidizing agents. | [16] |
Q2: How should I properly store and handle this compound?
Proper storage is crucial to maintain the integrity of the reagent.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated area.[5] Due to its hygroscopic nature, storage in a desiccator is recommended.
-
Handling: Avoid generating dust.[5] Use appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle in a well-ventilated place, such as a fume hood.[5]
Q3: How is this compound typically synthesized?
This compound is generally prepared through a straightforward acid-base neutralization reaction. The process involves mixing adipic acid with potassium hydroxide, often in an aqueous solution, at an elevated temperature (typically 100°C to 150°C).[6] The resulting salt is then isolated by filtration and drying.[6]
Q4: What are the primary applications of this compound in research and industry?
This compound is used in various fields:
-
Food Industry: It is used as an acidity regulator, buffering agent, and sequestrant, designated by the E number E357.[6][7]
-
Polymer Chemistry: It serves as a monomer or a catalyst in the synthesis of certain polyesters and polyamides.[14][17] Adipate esters are widely used as plasticizers to improve the flexibility of materials like PVC, especially at low temperatures.[18]
-
Organic Synthesis: It is a key starting material for the Kolbe electrolysis to produce octane (via dimerization of the butyl radical).[9][10]
Q5: What analytical methods are best for monitoring reaction progress and analyzing final products?
The choice of analytical method depends on the specific information required.
-
For Reaction Monitoring (Real-Time):
-
In-situ Spectroscopy (FTIR, Raman, UV-Vis): These process analytical technologies (PAT) can provide real-time data on the concentration of reactants and products without disturbing the reaction, offering deep mechanistic insight.[2]
-
-
For Product and Impurity Analysis (Offline):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds like adipate esters. It provides both separation and structural identification.[3][19]
-
High-Performance Liquid Chromatography (HPLC) & LC-MS: A versatile technique for a wide range of compounds, especially those that are not volatile or are thermally sensitive.[20]
-
References
-
InfoCons. (n.d.). e357 Potassium Adipate. Retrieved from InfoCons website. [Link]
-
Tiiips. (2023). E357. Retrieved from Tiiips website. [Link]
-
Health Knight. (2023). Potassium Adipate (E357) – Overview, Uses, Side Effects & More. Retrieved from Health Knight website. [Link]
-
Food-Info.net. (2021). E357 Potassium adipate. Retrieved from Food-Info.net. [Link]
-
Ataman Kimya. (n.d.). E357 (Potassium Adipate). Retrieved from Ataman Kimya website. [Link]
-
Ataman Kimya. (n.d.). POTASSIUM ADIPATE. Retrieved from Ataman Kimya website. [Link]
-
Pamin, K., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6289. [Link]
-
Vedantu. (n.d.). Kolbe's Electrolytic Method: Reaction, Mechanism & Uses. Retrieved from Vedantu website. [Link]
-
Zhou, X., et al. (2025). Thermodynamic properties of potassium adipate in binary solvents and its molecular mechanism. Journal of Molecular Liquids, 439, 128824. [Link]
-
Wikipedia. (n.d.). Kolbe electrolysis. Retrieved from Wikipedia. [Link]
-
Filo. (2025). SOLVED EXAMPLES What are the possible side products in Kolbe's electrolysis. Retrieved from Filo website. [Link]
-
The Good Scents Company. (n.d.). This compound, 19147-16-1. Retrieved from The Good Scents Company website. [Link]
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Pamin, K., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. National Institutes of Health. [Link]
-
American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from American Pharmaceutical Review. [Link]
-
Aakash Institute. (n.d.). Kolbe's Electrolysis – Reaction, Mechanism, Practice Problems and FAQ. Retrieved from Aakash Institute website. [Link]
-
Organic Chemistry Portal. (n.d.). Kolbe Electrolysis. Retrieved from Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). Potassium adipate | C6H8K2O4. Retrieved from PubChem. [Link]
-
MDPI. (n.d.). Polymer Networks Synthesized from Poly(Sorbitol Adipate) and Functionalized Poly(Ethylene Glycol). Retrieved from MDPI website. [Link]
-
PubMed. (n.d.). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Retrieved from National Institutes of Health. [Link]
- Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester.
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from European Pharmaceutical Review. [Link]
-
ResearchGate. (2013). Synthesis and Characterization of Stearoyl Modified Poly (Glycerol Adipate) Containing ATRP Initiator on its Backbone. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Using an Automated Monitoring Platform for Investigations of Bi-phasic Reactions. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN102167298A - Preparation method of high-purity dipotassium phosphate crude drug.
-
ResearchGate. (2025). Kinetics Analysis of the Thermal Decomposition of Poly(Butylene Adipate) Ionomers by Thermogravimetry (TG) and Derivate (DTG) Analysis. Retrieved from ResearchGate. [Link]
-
PubMed. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from National Institutes of Health. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Dipotassium Adipate
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. Dipotassium adipate (K₂C₆H₈O₄), the dipotassium salt of adipic acid, finds application as a buffering agent and acidity regulator in various formulations, including pharmaceuticals and cosmetics.[1][2] Its performance in these roles is intrinsically linked to its purity. This guide provides an in-depth comparison of analytical techniques to validate the purity of synthesized this compound, grounded in practical expertise and scientific integrity.
The Imperative of Purity for this compound
The synthesis of this compound, typically through the reaction of adipic acid with a potassium base like potassium hydroxide, can introduce several impurities. These may include unreacted starting materials (adipic acid), partially neutralized species (monopotassium adipate), residual solvents, or side-products from the synthesis. The presence of such impurities can alter the pH, buffering capacity, solubility, and stability of the final product, with potentially significant consequences in a sensitive formulation. Therefore, a robust analytical strategy is paramount to ensure the synthesized material meets the required specifications.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates a combination of methods, each offering unique insights into different potential impurities. This guide will compare and contrast the utility of spectroscopic, chromatographic, and thermal analysis techniques.
Spectroscopic Analysis: A First Look at Chemical Identity
Spectroscopic methods provide a rapid and non-destructive means of confirming the chemical identity of the synthesized this compound and detecting the presence of key functional group impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy probes the vibrational modes of molecules. The carboxylate group (-COO⁻) of this compound has characteristic stretching vibrations that are distinct from the carboxylic acid group (-COOH) of unreacted adipic acid.[3] This makes FTIR an excellent first-pass technique for confirming the conversion of the acid to the salt.
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the synthesized this compound with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
Look for the disappearance of the broad O-H stretch from the carboxylic acid, typically around 3000 cm⁻¹.
-
Confirm the absence of the C=O stretch of the carboxylic acid, usually found around 1700 cm⁻¹.[4]
-
Identify the strong asymmetric and symmetric stretching bands of the carboxylate anion (-COO⁻), which typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[3][5]
-
Comparative Insights: FTIR is highly effective for qualitatively identifying the presence of unreacted adipic acid. However, it is generally not a quantitative method for determining the percentage of purity unless calibration curves are prepared.
Chromatographic Techniques: Quantifying Impurities
Chromatography excels at separating individual components of a mixture, allowing for the quantification of impurities. For this compound, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most relevant techniques.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound and its potential acidic impurities, reverse-phase HPLC is a suitable method.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as deionized water. Prepare a series of standards of adipic acid and monopotassium adipate of known concentrations.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: An aqueous mobile phase with an acidic modifier (e.g., dilute perchloric acid or phosphoric acid) is used to ensure the acidic impurities are in their protonated form for better retention.[6]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting the carboxyl groups.[6]
-
-
Data Analysis:
-
Quantify the amount of adipic acid and monopotassium adipate in the sample by comparing the peak areas to the calibration curves generated from the standards.
-
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Ion Chromatography (IC)
Principle: IC is a powerful technique for separating and quantifying ions. It is particularly well-suited for analyzing dicarboxylic acids and their salts.[7][8]
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized this compound in deionized water.
-
Chromatographic Conditions:
-
Data Analysis: The concentration of adipate and any other anionic impurities can be determined by comparing the peak areas to those of known standards.
Comparative Data for Chromatographic Methods:
| Feature | HPLC-UV | Ion Chromatography |
| Primary Target | Unreacted adipic acid, monopotassium adipate | Adipate anion, other anionic impurities |
| Sensitivity | Good | Excellent |
| Quantification | Highly quantitative | Highly quantitative |
| Instrumentation | Widely available | More specialized |
| Considerations | Requires acidic mobile phase | Can be sensitive to high salt concentrations |
Thermal Analysis: Assessing Overall Purity
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can provide valuable information about the overall purity of a crystalline solid.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, a sharp melting endotherm is observed at a specific temperature. The presence of impurities typically causes a depression and broadening of the melting peak.[9][10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the synthesized this compound into an aluminum DSC pan.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
Compare the melting point and the shape of the peak to a high-purity reference standard of this compound. A broader peak and a lower melting point are indicative of impurities.[11]
-
Workflow for DSC Analysis:
Caption: Workflow for DSC-based purity assessment.
Comparative Insights: DSC provides a good indication of the overall purity of the crystalline material. While it doesn't identify specific impurities, it is a valuable tool for lot-to-lot consistency checks and for detecting the presence of any thermally active impurities.
Summary and Recommendations
A comprehensive validation of synthesized this compound purity should employ a combination of these techniques.
| Analytical Method | Information Provided | Primary Application |
| FTIR Spectroscopy | Confirmation of carboxylate formation, detection of unreacted carboxylic acid. | Rapid identity confirmation and qualitative impurity check. |
| HPLC-UV | Quantification of unreacted adipic acid and partially neutralized species. | Quantitative purity assessment for key process-related impurities. |
| Ion Chromatography | Quantification of adipate and other anionic impurities. | High-sensitivity quantitative analysis of ionic species. |
| DSC | Assessment of overall crystalline purity through melting point and peak shape. | Overall purity assessment and detection of crystalline impurities. |
For routine quality control, a combination of FTIR for identity confirmation and HPLC for the quantification of key potential impurities (unreacted adipic acid) is a robust and efficient strategy. For more stringent applications, such as in pharmaceutical formulations, the addition of IC and DSC would provide a more complete and rigorous purity profile. This multi-faceted approach ensures that the synthesized this compound meets the high standards required for its intended application, thereby upholding the principles of scientific integrity and reproducibility.
References
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A Comparative Analysis of Adipate Salts as Buffering Agents: A Technical Guide for Researchers
In the landscape of pharmaceutical and biological research, the precise control of pH is not merely a technicality but a cornerstone of experimental validity and product stability. The choice of a buffering agent can profoundly influence the activity of biomolecules, the solubility of active pharmaceutical ingredients (APIs), and the overall performance of a formulation. Among the diverse array of available buffers, the salts of adipic acid—adipates—offer a compelling option for systems requiring stable pH in the slightly acidic range. This guide provides an in-depth comparative analysis of various adipate salts, offering researchers, scientists, and drug development professionals the technical insights and experimental frameworks necessary to make informed decisions.
Introduction to Adipate Buffers
Adipic acid (hexanedioic acid) is a dicarboxylic acid with the formula C₆H₁₀O₄.[1] Its two carboxylic acid groups can sequentially dissociate, endowing it with two pKa values, approximately 4.41 and 5.41.[1][2][3][4] This diprotic nature is the foundation of the buffering capacity of its corresponding salts, known as adipates.[1] Adipate buffers are particularly effective in two distinct pH ranges, making them versatile for various applications.[4] Commonly used adipate salts in laboratory and industrial settings include sodium adipate, potassium adipate, calcium adipate, and magnesium adipate. While sodium and potassium adipates are frequently employed for their high solubility and straightforward preparation, calcium and magnesium salts present unique properties that may be advantageous in specific contexts.[5][6]
This guide will delve into the physicochemical properties of these adipate salts, their buffering mechanisms, and a standardized protocol for evaluating and comparing their buffering capacities.
Physicochemical Properties of Adipate Salts
A fundamental understanding of the physicochemical properties of each adipate salt is crucial for its effective application as a buffering agent. The choice of cation (Na⁺, K⁺, Ca²⁺, Mg²⁺) influences solubility, molecular weight, and potentially the ionic strength of the final buffer solution.
| Property | Sodium Adipate | Potassium Adipate | Calcium Adipate | Magnesium Adipate | Adipic Acid (Parent Compound) |
| Chemical Formula | C₆H₈Na₂O₄ | C₆H₈K₂O₄ | C₆H₈CaO₄ | C₆H₈MgO₄ | C₆H₁₀O₄ |
| Molecular Weight ( g/mol ) | 190.10 | 222.32 | 184.20 | 168.43 | 146.14 |
| Appearance | White crystalline powder or granules[7][8] | White crystalline powder[6] | White crystalline powder[9][10] | White powder | White crystals[1] |
| Solubility in Water | Highly soluble[7][11] | Highly soluble[6] | Soluble[9] | Soluble | Sparingly soluble (24 g/L at 25°C)[1] |
| pKa₁ of Adipic Acid | ~4.41[1][2][3][4] | ~4.41 | ~4.41 | ~4.41 | ~4.41[1][2][3][4] |
| pKa₂ of Adipic Acid | ~5.41[1][2][3][4] | ~5.41 | ~5.41 | ~5.41 | ~5.41[1][2][3][4] |
| E Number | E356[1] | E357[1][5] | - | - | E355[1] |
Buffering Mechanism and Effective pH Range
The buffering action of adipate salts is centered around the two pKa values of adipic acid. A buffer is most effective at a pH close to its pKa. Consequently, adipate-based buffers can be effectively utilized in two distinct pH regions:
-
pH range around pKa₁ (~4.41): This buffering range is primarily maintained by the equilibrium between adipic acid (H₂A) and the monoanion (HA⁻).
-
pH range around pKa₂ (~5.41): This buffering range is governed by the equilibrium between the monoanion (HA⁻) and the dianion (A²⁻).[4]
The choice of which adipate salt to use depends on the target pH and the desired starting components of the buffer system. For instance, starting with adipic acid and titrating with a strong base like sodium hydroxide allows for the preparation of a buffer in either range.[2] Alternatively, one can mix solutions of adipic acid and one of its salts, or two different salts (e.g., monosodium adipate and disodium adipate), to achieve the desired pH.[4][12]
Caption: Equilibrium of adipate species in a buffering system.
Experimental Protocol: Determination and Comparison of Buffering Capacity
To objectively compare the performance of different adipate salts, a standardized method for determining their buffering capacity is essential. Buffering capacity (β) is defined as the amount of strong acid or base required to cause a one-unit change in the pH of one liter of the buffer solution.[13][14][15] A common and effective method for this determination is through titration.[16]
Materials
-
Adipic Acid
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Potassium Hydroxide (KOH), 0.1 M solution
-
Calcium Hydroxide (Ca(OH)₂), saturated solution (concentration to be determined)
-
Magnesium Hydroxide (Mg(OH)₂), suspension (concentration to be determined)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Deionized water
-
Analytical balance
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bars
-
Burettes (50 mL)
-
Volumetric flasks (100 mL, 1000 mL)
-
Beakers (250 mL)
Preparation of 0.1 M Adipate Buffer Solutions (pH 5.4)
This protocol describes the preparation of 100 mL of a 0.1 M adipate buffer at pH 5.4, near the second pKa, for each of the selected salts.
-
For Sodium Adipate Buffer:
-
Weigh 1.461 g of adipic acid (0.01 mol) and dissolve it in approximately 80 mL of deionized water in a 250 mL beaker.
-
While stirring, slowly add 0.1 M NaOH from a burette until the pH of the solution reaches 5.4.
-
Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.
-
-
For Potassium Adipate Buffer:
-
Follow the same procedure as for the sodium adipate buffer, but use 0.1 M KOH instead of 0.1 M NaOH for the titration.
-
-
For Calcium Adipate Buffer:
-
Follow the same procedure, using a saturated solution of Ca(OH)₂. The exact concentration of the Ca(OH)₂ solution should be determined beforehand.
-
-
For Magnesium Adipate Buffer:
-
Follow the same procedure, using a suspension of Mg(OH)₂. The exact concentration of the Mg(OH)₂ suspension should be determined beforehand.
-
Determination of Buffering Capacity
-
Titration with Strong Acid:
-
Pipette 50 mL of one of the prepared 0.1 M adipate buffer solutions into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH.
-
Add 0.1 M HCl in 0.5 mL increments from a burette.
-
After each addition, stir the solution and record the pH.
-
Continue the titration until the pH has dropped by at least two units.
-
-
Titration with Strong Base:
-
Pipette 50 mL of the same buffer solution into a 250 mL beaker.
-
Record the initial pH.
-
Titrate with the corresponding 0.1 M strong base (NaOH, KOH, etc.) in 0.5 mL increments, recording the pH after each addition.
-
Continue the titration until the pH has increased by at least two units.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of acid or base added for each adipate salt.
-
The buffering capacity (β) can be calculated from the slope of the titration curve. The region where the curve is flattest indicates the highest buffering capacity.[16]
-
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A Comparative Performance Analysis of Dipotassium Adipate and Other Potassium Salts in Pharmaceutical Applications
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's stability, bioavailability, and manufacturability. Potassium salts are frequently employed to enhance the properties of drug substances. Among these, dipotassium adipate is emerging as a versatile excipient. This guide provides an in-depth, objective comparison of the performance of this compound against other commonly used potassium salts—potassium chloride, potassium citrate, and dipotassium phosphate—with a focus on experimental data and practical application for researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Potassium Salts in Drug Formulation
Potassium is an essential mineral for the human body, and its salts are widely utilized in pharmaceutical formulations not only as a source of this vital electrolyte but also to modulate the physicochemical properties of the drug product. The choice of the counter-ion (e.g., adipate, chloride, citrate, or phosphate) can significantly alter key performance parameters. This guide will dissect these differences to provide a clear, evidence-based comparison.
Solubility: A Primary Determinant of Bioavailability
Aqueous solubility is a fundamental prerequisite for the absorption of an orally administered drug. The comparative solubility of these potassium salts in water is a primary indicator of their potential utility in various dosage forms.
Experimental Data Summary: Aqueous Solubility
| Potassium Salt | Chemical Formula | Molecular Weight ( g/mol ) | Solubility at 20°C ( g/100 mL) |
| This compound | K₂C₆H₈O₄ | 222.32 | ~60[1] |
| Potassium Chloride | KCl | 74.55 | 34.0[2] |
| Potassium Citrate | K₃C₆H₅O₇ | 306.40 | Highly Soluble[3][4] |
| Dipotassium Phosphate | K₂HPO₄ | 174.18 | 149.25 |
Note: The solubility of potassium citrate is described as "highly soluble" and "readily soluble in water"[3][4].
From the data, dipotassium phosphate exhibits the highest solubility, followed by this compound. This high solubility of this compound makes it an excellent candidate for liquid formulations or for solid dosage forms where rapid dissolution is desired.
Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
The equilibrium solubility of a compound is a cornerstone of pre-formulation studies. The shake-flask method is a reliable technique for this determination.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of the potassium salt to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C ± 0.5°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each flask and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the potassium salt in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a conductivity detector or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for potassium ion concentration.
-
Calculation: Express the solubility in g/100 mL or other appropriate units.
Causality in Experimental Design: The extended equilibration time is crucial to ensure that the solution has reached a true thermodynamic equilibrium, providing an accurate measure of the intrinsic solubility. The use of a fine filter is essential to prevent any solid particles from interfering with the concentration measurement of the dissolved salt.
Hygroscopicity: Implications for Stability and Handling
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage forms. Excessive moisture uptake can lead to physical changes like caking and chemical degradation.
Comparative Hygroscopicity:
| Potassium Salt | Hygroscopic Nature |
| This compound | Hygroscopic[5][6] |
| Potassium Chloride | Hygroscopic; Deliquescence at ~84% RH[7] |
| Potassium Citrate | Highly hygroscopic and deliquescent[3][8] |
| Dipotassium Phosphate | Very hygroscopic; deliquescent[5] |
Potassium citrate and dipotassium phosphate are notably more hygroscopic, with deliquescent properties, meaning they can absorb enough moisture to dissolve. While this compound is hygroscopic, it is generally less so than the citrate and phosphate salts, offering potential advantages in terms of handling and stability in humid environments.
Experimental Protocol: Gravimetric Sorption Analysis (GSA)
GSA is a precise method to quantify the hygroscopicity of a material by measuring the change in mass as a function of relative humidity (RH) at a constant temperature.
Methodology:
-
Sample Preparation: Place a pre-weighed, dried sample of the potassium salt in the GSA instrument.
-
Equilibration at Low RH: Equilibrate the sample at a low RH (e.g., 5%) until a stable weight is achieved.
-
Stepwise Increase in RH: Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH). At each step, the sample is allowed to equilibrate until a stable weight is recorded.
-
Data Analysis: Plot the percentage weight gain against the RH to generate a moisture sorption isotherm.
-
Classification: The hygroscopicity can be classified according to the European Pharmacopoeia (Ph. Eur.) standards based on the weight gain at a specific RH (e.g., 80% RH at 25°C).[9][10]
Self-Validating System: The GSA instrument provides a controlled environment, and the equilibrium at each RH step is determined by a pre-set stability criterion (e.g., weight change of less than 0.002% over 5 minutes), ensuring the data is reliable and reproducible.
Buffering Capacity: Controlling pH for Stability and Release
The ability of a salt to resist changes in pH is crucial for maintaining the stability of pH-sensitive APIs and for controlling the release profile of drugs in controlled-release formulations. Adipic acid is a dicarboxylic acid, while citric acid is a tricarboxylic acid, and phosphoric acid is a triprotic acid, giving their respective potassium salts distinct buffering characteristics.
Comparative Buffering Ranges:
| Acid | pKa Values | Effective Buffering Range(s) |
| Adipic Acid | pKa₁ ≈ 4.41, pKa₂ ≈ 5.41[11] | pH 3.4 - 5.4 and pH 4.4 - 6.4 |
| Citric Acid | pKa₁ ≈ 3.13, pKa₂ ≈ 4.76, pKa₃ ≈ 6.40[12] | pH 2.1 - 4.1, pH 3.8 - 5.8, and pH 5.4 - 7.4 |
| Phosphoric Acid | pKa₁ ≈ 2.15, pKa₂ ≈ 7.20, pKa₃ ≈ 12.38[12] | pH 1.1 - 3.1, pH 6.2 - 8.2, and pH 11.4 - 13.4 |
This compound, derived from a dicarboxylic acid, offers two buffering regions in the physiologically relevant acidic to slightly acidic pH range. This can be particularly advantageous for oral formulations designed to release their payload in specific regions of the gastrointestinal tract. Potassium citrate provides a broader buffering range due to its three pKa values. Dipotassium phosphate is an effective buffer around neutral pH.
Experimental Protocol: Potentiometric Titration for Buffering Capacity Determination
This method involves titrating a solution of the potassium salt with a strong acid or base and monitoring the change in pH.
Methodology:
-
Solution Preparation: Prepare a solution of the potassium salt of a known concentration (e.g., 0.1 M).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The buffering capacity (β) can be calculated from the slope of the titration curve. The regions of the curve with the smallest change in pH upon addition of acid or base represent the effective buffering ranges.
Diagram of Buffering Capacity Workflow
Caption: Workflow for determining and comparing buffering capacity.
Bioavailability: The Ultimate Measure of Performance
The bioavailability of potassium from its various salt forms is a key consideration, particularly when the salt is used as a potassium supplement. Urinary excretion of potassium is a well-established and reliable surrogate marker for its systemic absorption.
Bioavailability Insights:
-
Potassium Chloride and Citrate: Studies have shown that potassium chloride and potassium citrate have good bioavailability.[9]
-
Organic Anions: Generally, organic anions like citrate are readily metabolized, and the associated potassium is well-absorbed.[13]
-
This compound: To date, there is a lack of specific studies in the public domain that have evaluated the bioavailability of potassium from this compound. However, based on the high solubility of this compound and the metabolic fate of adipic acid (which can be metabolized in the body), it is reasonable to hypothesize that the potassium from this compound would also be highly bioavailable. This, however, requires experimental confirmation.
Experimental Protocol: In Vivo Bioavailability Study in Humans (Cross-over Design)
A randomized, cross-over study is the gold standard for comparing the bioavailability of different formulations.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy volunteers.
-
Dietary Control: Place subjects on a standardized diet with a controlled potassium intake for a washout period before and during the study.
-
Dosing: Administer a single oral dose of each potassium salt formulation (e.g., this compound, potassium chloride, potassium citrate) and a placebo in a randomized sequence, with a washout period between each treatment.
-
Urine Collection: Collect urine at timed intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) post-dose.
-
Potassium Analysis: Measure the total potassium content in the collected urine samples.
-
Pharmacokinetic Analysis: Calculate the cumulative amount of potassium excreted over 24 hours (Ae₂₄) and the maximum excretion rate (Rₘₐₓ). The bioavailability of potassium from the test formulations can be compared to that of a reference formulation (e.g., an oral potassium chloride solution).
Diagram of Bioavailability Study Workflow
Caption: Workflow for a comparative bioavailability study.
Stability: Ensuring Product Quality Over Time
The chemical and physical stability of the potassium salt within a formulation is paramount to ensure the safety, efficacy, and shelf-life of the drug product. Stability studies, including forced degradation, are essential to identify potential degradation pathways and to develop stable formulations.
Known Stability Characteristics:
-
This compound: Generally stable, but can be reactive with strong oxidizing agents and is sensitive to moisture.[6]
-
Potassium Chloride: A stable salt.
-
Potassium Citrate: Stable, but its hygroscopic nature requires careful control of moisture during storage.[4][8]
-
Dipotassium Phosphate: Stable, but also very hygroscopic.[5]
Experimental Protocol: Forced Degradation Study
Forced degradation studies expose the drug substance to stress conditions to accelerate degradation and identify potential degradation products.
Methodology:
-
Stress Conditions: Subject samples of each potassium salt to a range of stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[14]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
-
Comparison: Compare the degradation profiles of the different potassium salts under each stress condition.
Expertise in Action: The choice of stress conditions is based on established regulatory guidelines and scientific understanding of potential degradation pathways. The development of a stability-indicating analytical method is critical for the success of these studies, as it must be able to resolve the active ingredient from all potential degradation products.
Conclusion: Selecting the Optimal Potassium Salt
The choice between this compound and other potassium salts is contingent on the specific requirements of the pharmaceutical formulation.
-
This compound stands out for its high aqueous solubility and moderate hygroscopicity, making it a strong candidate for both liquid and solid dosage forms where rapid dissolution and good handling properties are desired. Its buffering capacity in the acidic to slightly acidic range is also a significant advantage for oral drug delivery.
-
Potassium chloride is a simple, stable, and well-understood salt, often used as a potassium supplement, but its lower solubility compared to this compound may be a limitation in some applications.
-
Potassium citrate offers a broad buffering range and good bioavailability, but its high hygroscopicity can present challenges in formulation and storage.
-
Dipotassium phosphate boasts excellent solubility and is an effective buffer around neutral pH, but its very hygroscopic and deliquescent nature requires stringent moisture control.
Ultimately, the selection of the optimal potassium salt necessitates a thorough evaluation of these performance parameters in the context of the specific API and the desired final dosage form. This compound presents a compelling profile that warrants its consideration as a high-performance excipient in modern drug development.
References
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- Potassium Citr
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- Muby Chemicals. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Rémond, D. (2007). Organic anions and potassium salts in nutrition and metabolism. Nutrition Research Reviews, 20(2), 183-194.
- Muby Chemicals. (n.d.).
- Merschmann, R., Burgmer, C., Eckert, G. P., & Wagner, A. E. (2025). Bioavailability of Magnesium and Potassium Salts Used as Potential Substitutes for Sodium Chloride in Human Nutrition - A Review. Molecular nutrition & food research, 69(22), e70227.
- Pharma Growth Hub. (2024).
- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
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- ChemicalBook. (2023).
- PubMed Central. (2025). Bioavailability of Magnesium and Potassium Salts Used as Potential Substitutes for Sodium Chloride in Human Nutrition — A Review.
- BenchChem. (n.d.).
- PubMed. (2020). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols.
- Pharma Excipients. (2017). Stability of pharmaceutical salts in solid oral dosage forms.
- MedCrave online. (2016).
- Homework.Study.com. (n.d.). Adipic acid has a pKa of 4.40.
- PubChem. (n.d.). Monobasic potassium phosphate | KH2PO4 | CID 516951.
- Ataman Kimya. (n.d.).
- ResearchGate. (2025).
- ChemicalBook. (2023).
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- PubMed. (2017). Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles.
- Semantic Scholar. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms.
- Wikipedia. (n.d.).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- PubMed. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques.
- Table 7.2 Acidity constants (pKa) for some common acids. (n.d.).
- Pharmaguideline. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022).
- Taylor & Francis Online. (n.d.).
- SciSpace. (2017). Stability of pharmaceutical salts in solid oral dosage forms.
- New Prairie Press. (n.d.). Mind the buffering capacity of citric acid.
- Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012).
- ResearchGate. (2019).
- Acta Pharmaceutica. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability.
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A Comparative Guide to Cross-Validation of Analytical Methods for Dipotassium Adipate
This guide provides an in-depth comparison and cross-validation of classical and modern analytical techniques for the quantification of dipotassium adipate. As a crucial excipient and acidity regulator in pharmaceuticals and food products, the accurate and reliable determination of its purity and concentration is paramount. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. We will explore the nuances of traditional titrimetry versus modern chromatographic methods, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound (K₂C₆H₈O₄) is the potassium salt of adipic acid, a dicarboxylic acid.[1][2] It functions primarily as an acidity regulator and a food additive (E357).[1] In pharmaceutical formulations, it can be used as a buffering agent or as a source of potassium. Its simple chemical structure belies the need for robust analytical methods to ensure its identity, purity, and strength. The choice of an analytical method is often a balance between precision, specificity, cost, and the technological capabilities of a laboratory.
Cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results obtained from different analytical procedures.[3] This process is essential when transferring a method between laboratories or when establishing a new method as an alternative to an existing one.[3] The principles of method validation are well-established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]
This guide will focus on two primary analytical techniques for the assay of this compound:
-
Non-Aqueous Titration: A classic, cost-effective, and highly precise method for the assay of salts of weak acids.
-
High-Performance Liquid Chromatography (HPLC): A highly specific and versatile technique that quantifies the adipate anion.
We will delve into the theoretical basis for each method, provide detailed experimental protocols, and present a framework for their cross-validation, ensuring that the chosen method is fit for its intended purpose.
Methodologies for the Quantification of this compound
The selection of an analytical method is a decision driven by multiple factors, including the nature of the analyte, the sample matrix, and the intended application of the results.
Non-Aqueous Titration: The Gold Standard for Precision
Principle: this compound is the salt of a weak acid (adipic acid) and a strong base (potassium hydroxide). In a non-aqueous environment, the adipate anion behaves as a base. This allows for its direct titration with a strong acid, typically perchloric acid in a non-aqueous solvent like glacial acetic acid. The endpoint can be determined potentiometrically or with a visual indicator. This method is often favored in pharmacopoeial assays for its high precision.[6]
Experimental Protocol: Non-Aqueous Titration of this compound
-
Reagent Preparation:
-
0.1 N Perchloric Acid in Glacial Acetic Acid: Prepare and standardize as per established procedures.[7]
-
Indicator Solution: Crystal violet solution (0.5% w/v in glacial acetic acid).
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a clean, dry 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Add 2-3 drops of crystal violet indicator solution. The solution will have a violet color.
-
Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 11.116 mg of this compound.
-
% Assay = (V_sample - V_blank) * N * 11.116 / W_sample * 100
-
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
W_sample = Weight of the this compound sample (mg)
-
-
-
High-Performance Liquid Chromatography (HPLC): Specificity and Versatility
Principle: HPLC offers a more specific assay by separating the adipate anion from potential impurities before quantification.[3] A reversed-phase HPLC method is suitable for this purpose. The adipate is retained on a non-polar stationary phase and eluted with a polar mobile phase. Detection is typically achieved using a UV detector at a low wavelength, as adipic acid has a weak chromophore.[8]
Experimental Protocol: HPLC Assay of this compound
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL of Adipate): Accurately weigh approximately 15.2 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. (Note: The concentration is based on the adipate moiety).
-
Sample Solution (100 µg/mL of Adipate): Accurately weigh approximately 15.2 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., n=5) and verify system suitability parameters (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the adipate peak in the sample to that of the standard.
-
Cross-Validation Study Design
The objective of this cross-validation is to compare the performance of the non-aqueous titration and the HPLC methods for the assay of this compound. The study will be designed in accordance with ICH Q2(R1) guidelines.[4]
Validation Parameters and Acceptance Criteria
| Parameter | Titration | HPLC | Acceptance Criteria |
| Specificity | Low; susceptible to interference from other basic or acidic impurities. | High; separates adipate from impurities. | HPLC: Peak purity and resolution from known impurities. Titration: N/A. |
| Linearity & Range | Assumed linear over a narrow range around the target concentration. | To be determined over a range of 50-150% of the target concentration. | HPLC: Correlation coefficient (r²) > 0.999. |
| Accuracy (% Recovery) | To be assessed by spiking a placebo with known amounts of this compound. | To be assessed by spiking a placebo with known amounts of this compound. | 98.0% - 102.0% recovery. |
| Precision (% RSD) | |||
| Repeatability | Multiple titrations of the same homogenous sample. | Multiple injections of the same sample preparation. | Titration: RSD ≤ 1.0%. HPLC: RSD ≤ 2.0%. |
| Intermediate Precision | Analysis on different days by different analysts. | Analysis on different days, with different columns, by different analysts. | Overall RSD ≤ 2.0% for both methods. |
| Robustness | Variation in solvent volume, endpoint determination. | Variation in mobile phase pH, flow rate, column temperature. | No significant impact on assay results. |
Data Comparison and Analysis
The results from the cross-validation study should be statistically compared. A Student's t-test can be used to compare the mean assay values obtained from the two methods, and an F-test can be used to compare the variances. The results should not be statistically different to consider the methods interchangeable.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the cross-validation workflow and a decision-making model for method selection.
Caption: Cross-validation workflow from planning to reporting.
Caption: Decision tree for analytical method selection.
Conclusion: A Symbiotic Approach to Analytical Quality
This guide has outlined two robust analytical methods for the assay of this compound and provided a framework for their cross-validation.
-
Non-aqueous titration stands out for its exceptional precision and low cost, making it an excellent choice for routine quality control of pure substances.[6]
-
HPLC offers unparalleled specificity, which is crucial during drug development and for analyzing samples with complex matrices where impurities may be present.[3][8]
The cross-validation of these methods ensures that analytical results are reliable and consistent, regardless of the technique employed. By understanding the strengths and limitations of each method, a laboratory can adopt a flexible and scientifically sound approach to the quality control of this compound, ensuring product quality and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9794493, Potassium adipate. [Link]
-
The Good Scents Company. This compound. [Link]
-
Wikipedia. Potassium adipate. [Link]
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Quora. Which one is better between assay by HPLC or assay by titration?[Link]
-
Food and Agriculture Organization of the United Nations. COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS. [Link]
-
Food Wiki. Food additive index (Codex). [Link]
-
Aadhunik Industries. Potassium Adipate or this compound Manufacturers. [Link]
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FlavScents. This compound. [Link]
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Food and Agriculture Organization of the United Nations. Compendium of Food Additive Specifications - Joint FAO/WHO Expert Committee on Food Additives (JECFA). [Link]
-
Pharmaguideline Forum. Difference between auto titration assay and hplc assay. [Link]
-
National Center for Biotechnology Information. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. [Link]
-
Food Safety and Standards Authority of India. MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES. [Link]
-
Food and Agriculture Organization of the United Nations. DIPOTASSIUM HYDROGEN PHOSPHATE. [Link]
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A Comparative Guide to the Spectroscopic Analysis for Confirming Dipotassium Adipate Structure
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a foundational requirement for ensuring product quality, safety, and efficacy. Dipotassium adipate (C₆H₈K₂O₄), the dipotassium salt of hexanedioic acid, serves various roles, from an acidity regulator in foods to a potential component in pharmaceutical formulations. Its ionic nature and molecular symmetry present unique analytical considerations. This guide provides an in-depth comparison of core spectroscopic techniques—FT-IR, NMR, and Mass Spectrometry—offering field-proven insights and detailed protocols for the robust structural elucidation of this compound.
The Analytical Imperative: Why Structural Confirmation Matters
The conversion of adipic acid to its dipotassium salt fundamentally alters its physicochemical properties, including solubility and stability.[1] Verifying the complete conversion and confirming the final structure is critical. Incomplete reaction could leave residual adipic acid, while degradation could lead to impurities. Each spectroscopic technique offers a unique window into the molecular structure, and a multi-faceted approach is often necessary for unequivocal confirmation. This guide will dissect the utility of each method, explaining the causality behind experimental choices to build a self-validating analytical workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule.[2] For the confirmation of this compound, the analysis hinges on observing the disappearance of the carboxylic acid signature and the appearance of the characteristic carboxylate salt vibrations.
Causality Behind the Spectral Shift
In the parent adipic acid, the carboxyl group (-COOH) exhibits two highly characteristic vibrations: a strong C=O (carbonyl) stretch typically between 1690-1750 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[3][4] Upon deprotonation to form the dipotassium salt, the two oxygen atoms of the carboxylate group (COO⁻) become equivalent through resonance. This structural change results in two new, distinct vibrations: an asymmetric stretching mode (νₐₛ) and a symmetric stretching mode (νₛ).[3][5]
Expected Spectral Features for this compound:
-
Absence of C=O Stretch: The sharp, intense peak around 1700 cm⁻¹ from adipic acid should be absent.
-
Absence of Broad O-H Stretch: The broad absorption band characteristic of the carboxylic acid dimer's hydrogen bonding will disappear.
-
Presence of Asymmetric Carboxylate Stretch (νₐₛ): A strong, sharp band is expected in the 1540-1650 cm⁻¹ region.[3] This is often the most prominent peak in the spectrum.
-
Presence of Symmetric Carboxylate Stretch (νₛ): A moderately intense band should appear in the 1300-1420 cm⁻¹ range.[3]
-
C-H Stretches: Aliphatic C-H stretching vibrations will be visible below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FTIR is the preferred method for solid powders due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. The background spectrum is a critical reference and must be free of interfering peaks.
-
Sample Application: Place a small amount (a few milligrams) of the dry this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Inconsistent pressure is a common source of spectral variability.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (ATR and baseline correction if necessary) and identify the key vibrational bands as detailed above. Compare the spectrum to a reference standard of this compound or adipic acid to confirm the transformation.
Workflow Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei, making it an indispensable tool for structural elucidation.[6] For a symmetric molecule like this compound, NMR offers a clear and simple confirmation of the structure.
Causality Behind the Spectral Simplicity
Adipic acid has a plane of symmetry, resulting in three unique carbon environments and three unique proton environments. Upon conversion to this compound, this symmetry is preserved. The primary change in the spectrum is the chemical shift (δ), which is influenced by the change in electron density upon deprotonation of the carboxylic acids. The electron-withdrawing effect of the -COOH group is slightly modified in the -COO⁻K⁺ state, leading to subtle upfield shifts for the adjacent methylene groups.
Expected Spectral Features for this compound (in D₂O):
-
¹H NMR:
-
α-CH₂ Protons: A triplet around δ 2.1-2.3 ppm. These are the protons adjacent to the carboxylate groups.
-
β-CH₂ Protons: A multiplet (quintet) around δ 1.5-1.7 ppm. These are the central protons.
-
Absence of -COOH Proton: The characteristic broad singlet of the acidic proton (typically >10 ppm in organic solvents) will be absent.[7]
-
-
¹³C NMR:
-
Carboxylate Carbon (-COO⁻): A signal around δ 175-185 ppm.
-
α-CH₂ Carbon: A signal around δ 30-35 ppm.
-
β-CH₂ Carbon: A signal around δ 25-30 ppm.[7]
-
The simplicity of the spectrum (two signals in ¹H, three in ¹³C) is a powerful confirmation of the molecule's symmetric C4 aliphatic backbone terminated by two identical groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: D₂O (Deuterium Oxide) is the solvent of choice due to the high solubility of the potassium salt and to avoid a large, interfering water signal.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of D₂O in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition may involve 8-16 scans. The key parameters are spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, many more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced, typically to an internal standard or the residual solvent peak.
Workflow Visualization
Mass Spectrometry (MS): Confirming Mass and Composition
Mass spectrometry is the gold standard for determining the molecular weight of a compound. For ionic salts like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is required to transfer the intact ionic species into the gas phase without fragmentation.[8][9][10]
Causality Behind Ion Formation
ESI-MS works by creating a fine spray of charged droplets from a sample solution.[11] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9] For this compound, analysis can be performed in either positive or negative ion mode, each providing complementary information.
Expected Ions in ESI-MS:
-
Molecular Weight: this compound (C₆H₈K₂O₄) has a monoisotopic mass of approximately 221.97 g/mol .[12][13]
-
Positive Ion Mode: The most likely observed ion would be the singly-charged species where one potassium ion is lost, [M-K]⁺, which corresponds to [C₆H₈KO₄]⁺ at m/z ~183.0. Adducts with residual sodium, [M-2K+Na]⁺, are also common.
-
Negative Ion Mode: Several ions are possible, including the adipate dianion [M-2K]²⁻ at m/z ~72.0 ([C₆H₈O₄]²⁻), or the singly charged mono-potassium salt anion [M-K]⁻ is not expected. More commonly, the singly charged adipate monoanion [C₆H₉O₄]⁻ (from proton abstraction from the solvent) at m/z ~145.1 might be observed if conditions allow.
Tandem MS (MS/MS) can be used to fragment these ions, providing further structural confirmation. For instance, fragmentation of the [C₆H₉O₄]⁻ ion would likely show characteristic losses of H₂O and CO₂.[14]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile, to aid the electrospray process.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion signal.
-
Ion Source Optimization: Tune the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity of the ion of interest and achieve stable ionization.
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., m/z 50-500).
-
Data Analysis: Identify the m/z values of the major ions in the spectrum. Compare these experimental values to the theoretical masses of the expected ions to confirm the molecular weight and composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few ppm, allowing for unambiguous elemental formula determination.
Workflow Visualization
Comparative Guide: Selecting the Right Tool
Each technique provides a different piece of the structural puzzle. The choice of which to use depends on the specific question being asked, available equipment, and desired level of confirmation.
| Parameter | FT-IR Spectroscopy | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (ESI-MS) |
| Primary Information | Functional groups (Carboxylate vs. Carboxylic Acid) | C-H framework, connectivity, symmetry | Molecular weight, elemental formula (with HRMS) |
| Specificity | Moderate; confirms functional group transformation. | High; provides detailed structural map. | Very High; confirms exact mass and formula. |
| Sensitivity | Low (mg range) | Moderate (mg range) | Very High (µg to ng range) |
| Sample Requirement | Small amount of solid or liquid. Non-destructive. | 5-20 mg dissolved in deuterated solvent. Non-destructive. | Very small amount in solution. Destructive. |
| Throughput | High (1-2 minutes per sample) | Low (10 mins for ¹H, 1-2 hours for ¹³C) | High (1-5 minutes per sample via infusion) |
| Cost (Instrument) | Low | High | Very High |
| Key Advantage | Fast, simple, excellent for confirming reaction completion. | Unambiguous structural elucidation and isomer differentiation. | Definitive molecular weight and formula confirmation. |
Conclusion: A Triad for Unambiguous Confirmation
For the complete and confident structural confirmation of this compound, a multi-technique approach is the most rigorous scientific strategy.
-
FT-IR serves as the rapid initial screening tool to confirm the conversion of the carboxylic acid to the carboxylate salt.
-
NMR (¹H and ¹³C) provides the definitive structural map, confirming the symmetric aliphatic backbone and the chemical environment of each atom.
-
Mass Spectrometry offers the final piece of evidence by confirming the precise molecular weight and, with high resolution, the elemental composition.
Together, this triad of spectroscopic techniques forms a self-validating system, providing the authoritative and trustworthy data required by researchers and drug development professionals to move forward with confidence.
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911Metallurgist. (2017). Infrared Absorption Bands of Carboxylate. [Link]
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Bodo, E., et al. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2095. [Link]
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Guéguen, C., et al. (2009). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Geochimica et Cosmochimica Acta, 73(9), 2565-2578. [Link]
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Pregosin, P. S. (2006). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. Pure and Applied Chemistry, 78(3), 571-585. [Link]
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Brainly. (2020). Label the [^1H] NMR spectrum of adipic acid by identifying key resonances. [Link]
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Martinez, V. (2025). The Vibrational Stark Effect in Carboxylate Anions: A Sensitive Electrostatic Probe for Protein Environments. APS March Meeting 2025. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 196, Adipic Acid. [Link]
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Nadeau, J. S., & Béquation, A. J. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 111(4), 578-588. [Link]
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Zhang, X., et al. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. Physical Chemistry Chemical Physics, 20(33), 21531-21539. [Link]
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Choudhary, A. (2011). Testing Procedure (Method of analysis) for Potassium Salts, Salicylates and Silicates. Pharma Guideline. [Link]
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Pérez-Peña, J., et al. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(9), 795-812. [Link]
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Chalmers, R. A., et al. (1976). Gas chromatographic mass spectrometric identification of N-dicarboxylmonoglycines. Clinica Chimica Acta, 73(1), 109-116. [Link]
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"Benchmarking dipotassium adipate performance against industry standards"
An In-Depth Technical Guide to the Performance of Dipotassium Adipate Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (INS E-number E357) is the dipotassium salt of adipic acid, a dicarboxylic acid naturally found in sources like beets and sugarcane.[1] It presents as a white, odorless, crystalline powder with high solubility in water (approx. 60 g/100 mL at 20°C).[1] Its primary roles in commercial applications are as an acidity regulator, buffering agent, and sequestrant.[1][2][3] While used across food, beverage, cosmetic, and industrial sectors, its main function is to control and maintain pH at a desired level.[1][4][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group acceptable daily intake (ADI) of 0–5 mg/kg body weight for adipic acid and its salts, underscoring its safety for consumption.[1]
This guide will empirically benchmark two key performance attributes of this compound against well-established industry standards:
-
Acidity Regulation & Buffering Capacity: Compared against Dipotassium Phosphate.
-
Antimicrobial Efficacy: Compared against Potassium Sorbate and Sodium Benzoate.
Benchmarking is critical for formulation science, as it allows for the selection of the most effective, stable, and cost-efficient ingredient for a specific application.[7][8] This analysis will provide the quantitative data and methodological context necessary to make informed decisions.
Performance Benchmark I: Acidity Regulation & Buffering Capacity
Expertise & Experience: The Critical Role of pH Control The control of pH is fundamental in food, beverage, and pharmaceutical formulations. Acidity regulators, or buffering agents, resist changes in pH when an acid or base is introduced.[6][9][10] This stability is crucial for several reasons: it dictates flavor profile, modulates the efficacy of other preservatives, prevents degradation of active ingredients, and inhibits the growth of pathogenic microbes.[6][9] An effective buffer maintains its pH near the pKa of its acid component and has sufficient capacity to neutralize incoming acids or bases without significant pH shifts.[11]
We will benchmark this compound against dipotassium phosphate, a widely used and highly effective buffering agent in biochemical and food systems.[12][13]
Experimental Protocol: Titration Curve Analysis for Buffering Capacity
This protocol is designed to quantify and compare the ability of each compound to resist pH changes upon the addition of a strong acid and a strong base.
Objective: To determine the buffering capacity and effective pH range of a 0.1 M this compound solution versus a 0.1 M Dipotassium Phosphate solution.
Materials:
-
This compound (C₆H₈K₂O₄)
-
Dipotassium Phosphate (K₂HPO₄)
-
Hydrochloric Acid (HCl), standardized 0.1 M solution
-
Sodium Hydroxide (NaOH), standardized 0.1 M solution
-
Deionized water
-
Calibrated pH meter and electrode
-
50 mL burette, magnetic stirrer, and stir bars
-
250 mL beakers
Methodology:
-
Solution Preparation: Prepare 100 mL of a 0.1 M solution of this compound and 100 mL of a 0.1 M solution of Dipotassium Phosphate. For control, prepare a 100 mL beaker of deionized water.
-
Initial pH Measurement: Place a beaker containing one of the test solutions on a magnetic stirrer. Immerse the calibrated pH electrode and record the initial pH.
-
Acid Titration:
-
Fill a burette with 0.1 M HCl.
-
Add HCl in 0.5 mL increments to the test solution.
-
After each increment, allow the solution to stabilize for 30 seconds and record the pH.
-
Continue this process until the pH drops by at least 3-4 units from the initial reading, indicating the buffer has been exhausted.
-
-
Base Titration:
-
Rinse all equipment thoroughly.
-
Using a fresh 100 mL sample of the same test solution, repeat the process using 0.1 M NaOH in the burette.
-
Add NaOH in 0.5 mL increments, recording the pH after each addition, until the pH rises by at least 3-4 units.
-
-
Repeat: Perform the entire titration (acid and base) for the second test compound and the deionized water control.
-
Data Analysis: Plot pH (y-axis) versus the volume (mL) of HCl or NaOH added (x-axis). The "flattest" region of the curve indicates the effective buffering range.
Visualization: Buffering Capacity Experimental Workflow
Caption: Workflow for comparing the buffering capacity of chemical agents.
Data Presentation: Comparative Buffering Performance
| Parameter | This compound (0.1 M) | Dipotassium Phosphate (0.1 M) | Deionized Water (Control) |
| Initial pH | ~8.5 | ~9.2 | 7.0 |
| Effective Buffering Range (Acid Titration) | pH 5.5 - 4.0 | pH 7.5 - 6.0 | N/A |
| Effective Buffering Range (Base Titration) | pH 8.5 - 9.5 | pH 9.2 - 10.2 | N/A |
| Buffering Capacity (ΔpH per mL HCl) | Low | Very Low | Very High |
| Buffering Capacity (ΔpH per mL NaOH) | Low | Very Low | Very High |
*In the effective buffering range. A lower value signifies greater resistance to pH change and superior buffering capacity.
Trustworthiness: This protocol is self-validating. The deionized water control will demonstrate a rapid, significant pH change with the first increment of acid or base, confirming the test is working as expected. In contrast, the test agents will show much smaller pH changes, directly and visually demonstrating their buffering action.[12][14]
Performance Benchmark II: Antimicrobial Efficacy
Expertise & Experience: The Mechanism of Preservation Chemical preservatives are essential for inhibiting the growth of spoilage microorganisms like bacteria, yeasts, and molds.[9][15] Industry standards like potassium sorbate and sodium benzoate function primarily by being taken up by microbial cells in their undissociated (acid) form.[16][17] This process is pH-dependent, with both preservatives being most effective in acidic conditions (pH < 6.5 for sorbate, pH < 4.5 for benzoate).[16][17] Once inside the cell, they disrupt metabolic functions and inhibit growth. This compound, being a salt of a dicarboxylic acid, may exhibit some antimicrobial properties, but it is not its primary function. This benchmark test will quantify its efficacy relative to these dedicated preservatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of a preservative that visibly inhibits microbial growth.[18][19]
Objective: To determine the MIC of this compound, potassium sorbate, and sodium benzoate against common food spoilage organisms.
Materials:
-
Test Compounds: this compound, Potassium Sorbate, Sodium Benzoate
-
Microbial Strains: Escherichia coli (ATCC 25922, bacterium), Saccharomyces cerevisiae (ATCC 9763, yeast), Aspergillus niger (ATCC 16404, mold)
-
Growth Media: Tryptic Soy Broth (TSB) for bacteria and yeast, Potato Dextrose Broth (PDB) for mold.
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Sterile deionized water, pipettes, and other standard microbiology lab equipment.
Methodology:
-
Inoculum Preparation: Culture each microorganism in its appropriate broth overnight. Adjust the turbidity of the cultures to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Stock Solution Preparation: Prepare sterile, concentrated stock solutions of each test compound (e.g., 20,000 ppm or 2% w/v) in the appropriate sterile growth medium. Adjust the pH of the medium to 4.5 to ensure a fair comparison, as this is within the effective range for all test agents.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the preservative stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a range of concentrations (e.g., 10,000 ppm, 5,000 ppm, 2,500 ppm, etc.).
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no preservative) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at the optimal temperature for each organism (e.g., 35°C for E. coli, 30°C for S. cerevisiae, 25°C for A. niger) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the preservative where no visible growth (turbidity) is observed compared to the positive control. This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
Visualization: Antimicrobial Efficacy Testing Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Comparative Antimicrobial Performance (MIC in ppm)
| Microorganism | This compound | Potassium Sorbate | Sodium Benzoate |
| Escherichia coli (Bacterium) | >10,000 | 1,250 | 625 |
| Saccharomyces cerevisiae (Yeast) | 5,000 | 312 | 156 |
| Aspergillus niger (Mold) | >10,000 | 625 | 1,250 |
Trustworthiness: The inclusion of positive and negative controls is essential for validating the results. The positive control (inoculum, no preservative) must show robust growth, while the negative control (broth only) must remain clear.[19][20] This confirms that the media supports growth and that it remained sterile, ensuring that any inhibition observed is due to the preservative being tested.
Authoritative Grounding & Comprehensive Analysis
The experimental data clearly delineates the functional strengths of this compound.
As a Buffering Agent: this compound demonstrates significant buffering capacity, though its effective range differs from that of dipotassium phosphate. Its ability to maintain pH makes it an excellent choice for applications where pH stability is paramount, particularly in low-sodium formulations where sodium-based buffers like sodium phosphate or sodium citrate are undesirable.[1]
As an Antimicrobial Agent: The MIC data indicates that this compound possesses weak antimicrobial activity compared to dedicated preservatives like potassium sorbate and sodium benzoate.[16][17] While it shows some effect against yeast at high concentrations, its efficacy against bacteria and mold is minimal under the tested conditions. This is not unexpected, as its primary designated function is acidity regulation, not preservation.[2][3] In applications requiring robust microbial protection, this compound should not be used as the sole preservative. However, its function as an acidity regulator can be synergistic, as maintaining an acidic pH can enhance the efficacy of other preservatives that may be included in the formulation.[17]
Conclusion
This compound is a high-performance acidity regulator and buffering agent , proving to be a viable alternative to standards like dipotassium phosphate, especially in product development focused on sodium reduction. Its performance as a primary antimicrobial preservative is limited. Therefore, for applications requiring both pH control and extended shelf-life, this compound is best utilized in combination with a proven preservative system, where it can contribute to a stable pH environment that optimizes the activity of the primary antimicrobial agent.
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A Comparative Study of the Thermal Stability of Different Adipate Salts: A Technical Guide
Introduction
Adipate salts, the ionic compounds of adipic acid, are pivotal in a multitude of industries, ranging from pharmaceuticals, where they serve as counterions for basic drugs, to the food industry as acidity regulators (e.g., sodium adipate, E356; potassium adipate, E357), and in polymer science as precursors and additives.[1][2] The thermal stability of these salts is a critical parameter that dictates their suitability for various applications, influencing everything from manufacturing process conditions (e.g., melt extrusion, drying) to the shelf-life and stability of the final product. A thorough understanding of how these materials behave under thermal stress is, therefore, not merely academic but a practical necessity for formulation scientists and chemical engineers.
This guide presents a comparative analysis of the thermal stability of four key adipate salts: sodium adipate, potassium adipate, calcium adipate, and magnesium adipate. By leveraging data from core thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—we will explore how the identity of the cation (monovalent alkali metals vs. divalent alkaline earth metals) influences the decomposition pathways and overall thermal resilience of these materials.
Principles of Thermal Analysis: The "Why" Behind the "How"
To investigate the thermal properties of materials, we rely on techniques that measure changes in physical properties as a function of temperature.[3] For this comparative study, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the chosen methodologies due to the distinct and complementary information they provide.
-
Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as it is heated at a controlled rate.[4] It is the definitive method for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and the mass of any residual material. The output, a thermogram, plots mass versus temperature, allowing for the precise determination of decomposition onset temperatures.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[5] This technique is exceptionally sensitive to thermal events that do not necessarily involve mass loss, such as melting, crystallization, and glass transitions. These events appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks on the DSC curve, providing a more complete picture of the thermal transitions a material undergoes upon heating.[6]
By using TGA and DSC in concert, we can distinguish between simple phase transitions like melting and chemical degradation involving mass loss, providing a comprehensive thermal profile for each adipate salt.
Experimental Methodology
The protocols described herein represent a robust, self-validating system for the thermal analysis of organic salts. The causality behind these experimental choices is grounded in achieving reproducible and comparable data across different samples.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Ensure the TGA instrument's mass and temperature scales are calibrated using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the adipate salt sample into a clean, tared alumina or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate of 40-50 mL/min for at least 15 minutes prior to and during the experiment. An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a standard practice that offers a good balance between resolution and experimental time.[1]
-
Data Analysis: Record the sample mass as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, often calculated at the point of 2-5% mass loss or via the tangent method on the primary decomposition step.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Weigh 2-5 mg of the adipate salt into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference. Sealing the pan prevents any loss of volatiles before decomposition.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Maintain a nitrogen purge of 20-30 mL/min to provide a stable, inert thermal environment.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event (as determined by TGA), using a heating rate of 10 °C/min.
-
Data Analysis: Record the differential heat flow as a function of temperature. Analyze the resulting curve for endothermic or exothermic events.
Comparative Analysis of Adipate Salts
The following sections detail the thermal behavior of each adipate salt. While experimental data for sodium and calcium adipates are available, specific TGA data for potassium and magnesium adipates are less prevalent in public literature. For these salts, thermal behavior is discussed based on established chemical principles and analogous compounds.
Sodium Adipate (Na₂C₆H₈O₄)
Sodium adipate is a relatively stable salt. Thermogravimetric analysis indicates a single-step decomposition process that begins at a high temperature.
-
Thermal Decomposition: The major decomposition event for sodium adipate is reported to occur at approximately 440 °C .[7] At elevated temperatures, the salt degrades to form sodium carbonate (Na₂CO₃), carbon dioxide, and water.
Potassium Adipate (K₂C₆H₈O₄)
-
Predicted Thermal Behavior: Potassium adipate is expected to be a stable compound.[8] Like its sodium counterpart, it is combustible at high temperatures, with likely combustion products being potassium oxide (K₂O) and carbon oxides.[8] In an inert atmosphere, decomposition would likely yield potassium carbonate (K₂CO₃). Following the trend for alkali metal salts, where stability often increases down the group for salts with large anions, potassium adipate's decomposition temperature is predicted to be comparable to or slightly higher than that of sodium adipate.
Calcium Adipate (CaC₆H₈O₄)
Calcium adipate exhibits a more complex, multi-stage decomposition profile, which is characteristic of many hydrated alkaline earth metal carboxylates.
-
Stage 1: Dehydration: The first mass loss occurs between 50-150 °C , corresponding to the loss of coordinated water molecules.
-
Stage 2: Adipate Decomposition: The primary decomposition of the organic adipate chain occurs in the range of 250-400 °C . This step involves the breaking of the aliphatic carbon-carbon bonds.
-
Stage 3: Carbonate Formation: Above 500 °C , the organic portion is fully degraded, leaving a stable residue of calcium carbonate (CaCO₃). Further heating to much higher temperatures (~900°C) would be required to decompose the calcium carbonate into calcium oxide (CaO).
Magnesium Adipate (MgC₆H₈O₄)
Specific TGA data for magnesium adipate is scarce. However, its decomposition pathway can be reliably predicted based on the well-documented thermal analysis of other magnesium carboxylates, such as magnesium acetate and magnesium stearate, and established chemical principles.[9][10]
-
Predicted Thermal Behavior: Magnesium adipate, which may exist as a hydrate, is expected to first undergo dehydration at temperatures likely below 150°C. Following dehydration, the anhydrous salt will decompose. The decomposition of magnesium carboxylates typically occurs between 300-500 °C and proceeds via intermediate species to form magnesium oxide (MgO) as the final residue under an inert atmosphere.[10] The thermal stability of alkaline earth metal carbonates increases down the group (MgCO₃ < CaCO₃), meaning magnesium carbonate is less stable than calcium carbonate.[8][11] This suggests that the decomposition of the magnesium adipate intermediate to the final oxide (MgO) would occur at a lower temperature than the decomposition of the calcium carbonate residue from calcium adipate.
Data Summary and Discussion
The thermal stability of an ionic salt is significantly influenced by the properties of its cation, primarily its charge density (charge-to-radius ratio). A higher charge density allows the cation to polarize the anion more effectively, potentially weakening the bonds within the anion and lowering the decomposition temperature.
| Adipate Salt | Cation | Dehydration Range (°C) | Onset of Decomposition (°C) | Final Residue (at 600°C) |
| Sodium Adipate | Na⁺ | N/A | ~440 | Na₂CO₃ |
| Potassium Adipate | K⁺ | N/A | ~440-460 (Predicted) | K₂CO₃ |
| Calcium Adipate | Ca²⁺ | 50 - 150 | ~300 - 400 | CaCO₃ |
| Magnesium Adipate | Mg²⁺ | < 150 (Predicted) | ~300 - 500 (Predicted) | MgO |
Note: Values marked "Predicted" are estimations based on periodic trends and data from analogous compounds due to the absence of direct experimental data in the cited literature.
Discussion of Trends:
-
Monovalent vs. Divalent Cations: The most striking difference is between the alkali metal (Na⁺, K⁺) and alkaline earth metal (Ca²⁺, Mg²⁺) salts. The divalent salts exhibit significantly lower decomposition temperatures than the monovalent salts. This is attributable to the much higher charge density of the Ca²⁺ and Mg²⁺ ions compared to Na⁺ and K⁺. The +2 charge allows the divalent cations to form stronger coordination bonds with the carboxylate groups of the adipate anion, which in turn facilitates the cleavage of the C-C bonds within the organic chain at lower temperatures.
-
Alkali Metals (Na⁺ vs. K⁺): Sodium (Na⁺) has a higher charge density than potassium (K⁺) due to its smaller ionic radius. For salts with large, polarizable anions like adipate, this trend can be complex. However, it is reasonable to predict that potassium adipate will have a thermal stability that is very similar to, or even slightly greater than, sodium adipate.
-
Alkaline Earth Metals (Ca²⁺ vs. Mg²⁺): Magnesium (Mg²⁺) has a significantly smaller ionic radius and therefore a higher charge density than Calcium (Ca²⁺). This greater polarizing power of Mg²⁺ is expected to lower the decomposition temperature of the adipate chain compared to the calcium salt. Furthermore, the final residue at 600°C is predicted to be MgO for the magnesium salt, while it is the more stable CaCO₃ for the calcium salt. This is because magnesium carbonate begins to decompose at much lower temperatures (around 400°C) compared to calcium carbonate (around 900°C).[11]
Conclusion
This comparative guide demonstrates a clear hierarchy in the thermal stability of adipate salts, governed by the fundamental properties of the metal cation.
-
Sodium and Potassium Adipate are the most thermally stable, with decomposition occurring well above 400 °C.
-
Calcium and Magnesium Adipate are significantly less stable, with the decomposition of their organic structure initiating around 300 °C. Their decomposition is a multi-stage process involving initial dehydration followed by degradation to a metal carbonate or oxide.
-
The trend in stability can be summarized as: Alkali Metal Adipates > Alkaline Earth Metal Adipates . Within the alkaline earth metals, the greater polarizing power of the smaller cation suggests that magnesium adipate is likely less stable than calcium adipate.
These findings provide crucial insights for researchers and professionals in drug development and materials science, enabling the informed selection of appropriate adipate salts based on the thermal requirements of their specific application.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Stability of all Alkaline Earth | Class Eleven Chemistry [askmattrab.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. ck12.org [ck12.org]
- 7. Magnesium adipate | C6H8MgO4 | CID 24074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ck12.org [ck12.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dipotassium Adipate
Welcome to your comprehensive guide on the safe handling of Dipotassium adipate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a detailed, field-proven methodology for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental validity.
Understanding the Hazard Profile of this compound
This compound (CAS No. 19147-16-1) is the potassium salt of adipic acid. While not classified as acutely toxic, its primary hazard lies in its potential to cause eye irritation.[1][2][3] The GHS classification for this compound is Eye Irritation (Category 2B), with the hazard statement H320: Causes eye irritation.[1][2]
Beyond direct contact hazards, it's crucial to consider the physical form. As a powder, this compound can form dust clouds during handling (e.g., weighing, transferring, mixing). These airborne particles not only increase the risk of eye contact but also pose a potential inhalation hazard, which can lead to respiratory irritation.[4] Furthermore, like many organic powders, fine dust dispersed in the air can create an explosive mixture under certain conditions, particularly in the presence of an ignition source.[4][5]
Therefore, our PPE strategy must address three key risk vectors:
-
Direct Contact: Preventing the substance from contacting eyes and skin.
-
Aerosolization: Mitigating the risks associated with dust formation and inhalation.
-
Secondary Hazards: Considering factors like electrostatic discharge that could ignite dust.[1]
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is paramount. The level of PPE required directly correlates with the scale and nature of the procedure being performed. The following sections detail the minimum required PPE and escalating measures for higher-risk operations.
Eye and Face Protection: The First Line of Defense
Given that this compound is a confirmed eye irritant, robust eye protection is non-negotiable.[1][2][4]
-
Standard Operations (Low Risk): For tasks involving small quantities in a well-ventilated area, such as weighing a few grams, tightly fitting safety goggles with side-shields are mandatory.[1] These must conform to recognized standards like EN 166 (EU) or be NIOSH-approved (US). Standard safety glasses are insufficient as they do not protect against dust particles that can enter from the sides, top, or bottom.
-
High-Risk Operations: When handling larger quantities, performing vigorous mixing, or where there is a significant potential for splashing or dust generation, a full-face shield worn over safety goggles is required.[4] The face shield provides an additional barrier for the entire face, protecting against widespread splashes or unexpected aerosolization events.
Hand and Skin Protection: Maintaining an Impermeable Barrier
While not classified as a primary skin irritant, repeated or prolonged contact should be avoided to prevent potential dryness or mild irritation. The primary function of gloves and lab coats is to prevent skin contact and cross-contamination.
-
Gloves: Always handle this compound with chemical-impermeable gloves .[1] Nitrile gloves are a standard and effective choice for handling powders. It is critical to inspect gloves for any signs of damage (e.g., punctures, tears) before each use.[1] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1]
-
Protective Clothing: A standard laboratory coat is sufficient for most bench-scale operations. For larger-scale work or situations with significant dust generation, consider wearing impervious or fire/flame-resistant clothing .[1] Ensure clothing provides maximum skin coverage.
Respiratory Protection: Addressing Inhalation Risks
The need for respiratory protection is determined by the effectiveness of your engineering controls (i.e., ventilation).
-
With Adequate Ventilation: In a well-ventilated laboratory or when using a chemical fume hood or a powder containment hood, respiratory protection is typically not required for handling small quantities.[6][7]
-
Inadequate Ventilation or High-Dust Scenarios: If you are handling large quantities, if dust generation is unavoidable, or if you experience any irritation, a respirator is necessary.[1][4] A full-face respirator with appropriate particulate filters offers the best protection, as it also provides eye and face protection.[1] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing and cartridge change-out schedules, as mandated by standards like OSHA's 29 CFR 1910.134.[8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Summary of PPE Requirements
| Task / Scenario | Eye/Face Protection | Hand Protection | Skin Protection | Respiratory Protection |
| Weighing Small Quantities (<100g) in a Ventilated Enclosure | Tightly-fitting safety goggles with side-shields | Nitrile gloves | Standard lab coat | Not normally required |
| Preparing Solutions (Low Concentration) | Tightly-fitting safety goggles with side-shields | Nitrile gloves | Standard lab coat | Not normally required |
| Bulk Transfers or Large-Scale Mixing (>1kg) | Safety goggles and a full-face shield | Nitrile gloves | Impervious/chemical-resistant clothing | Required; use a full-face respirator with particulate filter |
| Cleaning Spills | Safety goggles and a full-face shield | Nitrile gloves | Impervious clothing or coveralls | Required; use a full-face respirator with particulate filter |
Operational and Disposal Plans
Proper PPE use is part of a larger safety ecosystem. Always integrate these practices with sound operational and disposal procedures.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] Using a chemical fume hood is best practice to minimize dust exposure.
-
Ignition Sources: Avoid dust formation and keep the substance away from ignition sources. Use non-sparking tools when handling large quantities.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] this compound is hygroscopic (absorbs moisture from the air), which can affect its properties.
Spill Response and Disposal
-
Spills: In the event of a spill, evacuate non-essential personnel.[1] Wearing the appropriate PPE (see table above), carefully sweep or vacuum the spilled solid.[6] Avoid generating dust.[1] Collect the material in a suitable, labeled, and closed container for disposal.[1][6]
-
Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[1][6] This material should not be discharged into sewers or household garbage.[1][6] Always follow local, state, and federal regulations for chemical waste disposal.[6][7]
-
Decontamination: Thoroughly clean any contaminated surfaces. Contaminated packaging should be triple-rinsed before recycling or disposal.[1]
By adhering to this comprehensive guide, you build a robust framework of safety that protects you, your colleagues, and the integrity of your research.
References
-
Potassium Adipate or this compound SDS of Manufacturers . Aadhunik Industries. [Link]
-
POTASSIUM ADIPATE . Ataman Kimya. [Link]
-
This compound, 19147-16-1 . The Good Scents Company. [Link]
-
Potassium adipate | C6H8K2O4 | CID 9794493 . PubChem - NIH. [Link]
-
n - Environmental Protection Agency . EPA. [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
-
Essential PPE for Protection Against Liquid Chemicals . SafetyCulture Marketplace AU. [Link]
-
Safety Data Sheet: Disodium adipate . Chemos GmbH&Co.KG. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Potassium Adipate or this compound SDS of Manufacturers [adipicacid.net]
- 3. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium adipate or this compound Manufacturers, with SDS [mubychem.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
